Product packaging for Methyl heptanoate(Cat. No.:CAS No. 106-73-0)

Methyl heptanoate

Cat. No.: B153116
CAS No.: 106-73-0
M. Wt: 144.21 g/mol
InChI Key: XNCNNDVCAUWAIT-UHFFFAOYSA-N
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Description

Methyl heptanoate is a fatty acid ester.
This compound has been reported in Nymphaea rudgeana, Humulus lupulus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B153116 Methyl heptanoate CAS No. 106-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl heptanoate
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InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3
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InChI Key

XNCNNDVCAUWAIT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(=O)OC
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Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID3059345
Record name Methyl heptanoate
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a fruity, orris odour
Record name Methyl heptanoate
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Boiling Point

174.00 °C. @ 760.00 mm Hg
Record name Methyl heptanoate
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Solubility

soluble in organic solvents
Record name Methyl heptanoate
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Density

0.87115 (20°)
Record name Methyl heptanoate
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Vapor Pressure

1.56 [mmHg]
Record name Methyl heptanoate
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CAS No.

106-73-0
Record name Methyl heptanoate
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Record name Heptanoic acid, methyl ester
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Record name METHYL HEPTANOATE
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Melting Point

-55.8 °C
Record name Methyl heptanoate
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Foundational & Exploratory

Methyl heptanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl Heptanoate: Chemical Properties and Structure

Abstract

This compound (C₈H₁₆O₂) is a fatty acid ester recognized for its characteristic fruity aroma.[1][2] This document provides a comprehensive overview of its chemical structure, core physicochemical properties, synthesis protocols, and key applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.

Chemical Structure and Identification

This compound is the methyl ester of heptanoic acid.[3][4] Its structure consists of a seven-carbon heptanoyl group attached to a methoxy group via an ester linkage. This simple aliphatic structure is responsible for its characteristic physical and chemical properties.

  • IUPAC Name : this compound[3]

  • Synonyms : Methyl enanthate, Heptanoic acid methyl ester, Methyl n-heptanoate

  • Molecular Formula : C₈H₁₆O₂

  • SMILES : CCCCCCC(=O)OC

  • InChI Key : XNCNNDVCAUWAIT-UHFFFAOYSA-N

G cluster_0 This compound Structure struct CH₃(CH₂)₅COOCH₃

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by a strong, fruity odor, sometimes described as being similar to orris or currant. Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Weight 144.21 g/mol
Appearance Colorless to pale yellow liquid
Density 0.87 g/mL at 25 °C (lit.) 0.880 g/cm³ at 20 °C
Boiling Point 171-173 °C (lit.)
Flash Point 52 °C (125.6 °F) - closed cup
Refractive Index n20/D 1.411 (lit.)
Solubility Practically insoluble in water; soluble in ethanol & organic solvents
CAS Number 106-73-0
FEMA Number 2705

Spectroscopic Data

Detailed spectroscopic data are available for this compound, which are crucial for its identification and structural elucidation. Available spectra include:

  • Infrared (IR) Spectroscopy : FTIR, ATR-IR, and Vapor Phase IR spectra are available from various databases.

  • Mass Spectrometry (MS) : Electron ionization mass spectra are well-documented and accessible through resources like the NIST Chemistry WebBook and ChemicalBook.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR data are available for structural confirmation.

Synthesis of this compound

This compound can be synthesized via several methods. A common laboratory-scale preparation involves the Fischer esterification of heptanoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). An alternative documented procedure is detailed below.

Experimental Protocol: Synthesis from Heptanoic Acid

This protocol describes the synthesis of this compound from heptanoic acid using 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole as a condensing agent.

Materials:

  • Heptanoic acid (1.30 g)

  • Chloroform (15 ml)

  • Triethylamine

  • 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole (3.44 g)

  • Methanol (0.61 ml)

  • Ether

  • Water

  • Aqueous sodium hydrogen carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve heptanoic acid (1.30 g) in chloroform (15 ml).

  • Cool the mixture under ice-cooling and add triethylamine, followed by 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole (3.44 g).

  • Stir the mixture for 3 hours.

  • To the resulting solution, add methanol (0.61 ml) and triethylamine (1.40 ml), which will cause an exothermic reaction.

  • After stirring for 10 minutes, distill off the chloroform.

  • To the residue, add water and ether for extraction.

  • Wash the ether layer sequentially with water, an aqueous sodium hydrogen carbonate solution, and finally water again.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Distill off the solvent to yield the final product, this compound (1.25 g).

G A Heptanoic Acid + Chloroform B Add Triethylamine + Condensing Agent (ice-cooling, stir 3 hrs) A->B C Add Methanol + Triethylamine (stir 10 mins) B->C D Distill off Chloroform C->D E Residue D->E F Add Water + Ether (Extraction) E->F G Ether Layer F->G H Wash with: 1. Water 2. Aq. NaHCO₃ 3. Water G->H I Dry over MgSO₄ H->I J Distill off Solvent I->J K This compound (Product) J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a Category 3 flammable liquid and vapor. Standard laboratory safety precautions should be observed during its handling.

  • Hazard Statements : H226 (Flammable liquid and vapour).

  • Precautionary Statements :

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

    • P233: Keep container tightly closed.

    • P280: Wear protective gloves, eye protection, and face protection.

  • First Aid :

    • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower.

    • Eye Contact : Rinse cautiously with water for several minutes.

    • Inhalation : Move person into fresh air.

  • Storage : Store in a well-ventilated place and keep cool. The recommended storage temperature is often at room temperature or refrigerated (0-8 °C).

Applications

This compound is a versatile compound with applications across several industries due to its pleasant aroma, flavor profile, and utility as a chemical intermediate.

  • Flavors and Fragrances : It is widely used as a flavoring agent in food products to impart a sweet, fruity taste reminiscent of apples or currants. It is also a component in fragrances for cosmetics and personal care products.

  • Chemical Synthesis : The compound serves as a valuable intermediate in the synthesis of other organic chemicals, including pharmaceuticals and agrochemicals.

  • Analytical Standard : this compound may be used as an external standard for the extraction and quantification of aroma compounds in various matrices using gas chromatography techniques.

References

The Enigmatic Presence of Methyl Heptanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptanoate, a fatty acid ester with a characteristic fruity and wine-like aroma, is a naturally occurring volatile organic compound (VOC) found in a diverse array of plant species. Its presence contributes to the unique scent profiles of various fruits, flowers, and beverages. Beyond its role in plant aroma, the study of this compound and other volatile esters is of significant interest to researchers in fields ranging from plant biology and chemical ecology to food science and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its presence in various species, the analytical methods for its quantification, its biosynthetic origins, and the signaling pathways that regulate its production.

I. Natural Occurrence of this compound in Plants

This compound has been identified as a volatile constituent in a wide range of plant species, contributing to their characteristic aroma profiles. The concentration of this ester can vary significantly between species, cultivars, and even different parts of the same plant. The following table summarizes the quantitative data available for the presence of this compound in various plants.

Plant SpeciesCommon NamePlant PartConcentration/Relative AbundanceReference(s)
Humulus lupulusHopsAqueous Extract0 - 1.1%[1][2][3]
Ananas comosusPineappleProcessed Waste Headspace0.08%
Nymphaea rudgeanaRudge's Water LilyFlowerPresent (quantification not specified)[4]
Actinidia argutaHardy KiwiFruitPresent (quantification not specified)
Salacca zalaccaSalak FruitFruitPresent (quantification not specified)
Malus domesticaAppleFruitPresent (quantification not specified)
Rubus spp.BlackberryFruitPresent (quantification not specified)
Capsicum spp.PepperFruitPresent (quantification not specified)
Fragaria × ananassaStrawberryFruitPresent (quantification not specified)
Carica papayaPapayaFruitIdentified as a ripening biomarker[4]

Table 1: Quantitative and Qualitative Occurrence of this compound in Various Plant Species.

II. Experimental Protocols for Analysis

The accurate identification and quantification of this compound in plant matrices are crucial for understanding its biological significance. The primary analytical technique employed for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

A. Detailed Methodology for HS-SPME-GC-MS Analysis of this compound in a General Plant Matrix

This protocol provides a general framework that can be adapted for various plant tissues.

1. Sample Preparation:

  • Harvest fresh plant material (e.g., fruits, flowers, leaves) and immediately process or freeze at -80°C to prevent enzymatic degradation and loss of volatiles.

  • For analysis, accurately weigh a specific amount of homogenized plant tissue (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not naturally present in the sample) to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile and semi-volatile compounds.

  • Incubation and Extraction:

    • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature. The optimal temperature and time should be determined empirically for each plant matrix.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile esters.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For targeted quantification, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity.

4. Data Analysis and Quantification:

  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can also be used for tentative identification.

  • Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations, each containing the same amount of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the plant sample can then be determined from this calibration curve.

experimental_workflow sample Plant Sample (Fruit, Flower, etc.) homogenization Homogenization sample->homogenization Harvest & Freeze vial Headspace Vial (+ NaCl, + Internal Std) homogenization->vial Weighing spme HS-SPME (DVB/CAR/PDMS fiber) vial->spme Incubation & Extraction gcms GC-MS Analysis spme->gcms Thermal Desorption data Data Analysis (Identification & Quantification) gcms->data Acquisition

Experimental workflow for the analysis of this compound.

III. Biosynthesis of this compound

The biosynthesis of this compound in plants involves two key stages: the formation of its precursor, heptanoic acid, and the subsequent methylation of this fatty acid.

A. Biosynthesis of Heptanoic Acid (Odd-Chain Fatty Acid)

The biosynthesis of fatty acids in plants primarily occurs in the plastids. While the synthesis of even-chain fatty acids, which starts with the two-carbon unit acetyl-CoA, is well-understood, the pathway for odd-chain fatty acids like heptanoic acid is less characterized. It is hypothesized that the biosynthesis of odd-chain fatty acids is initiated by the incorporation of a three-carbon precursor, propionyl-CoA, instead of acetyl-CoA.

The subsequent elongation of the fatty acid chain would proceed through the fatty acid synthase (FAS) complex, with the addition of two-carbon units from malonyl-ACP in each cycle. The termination of chain elongation is a critical step that determines the final length of the fatty acid. This is catalyzed by acyl-ACP thioesterases (FATs), which hydrolyze the acyl-ACP ester bond. It is postulated that a specific thioesterase with a preference for a C7 acyl-ACP is responsible for the release of heptanoic acid. However, a specific FatA or FatB thioesterase with this substrate specificity has not yet been definitively identified in plants.

biosynthesis_pathway cluster_plastid Plastid cluster_cytosol Cytosol propionyl_coa Propionyl-CoA (C3) fas Fatty Acid Synthase (FAS) Complex propionyl_coa->fas malonyl_acp Malonyl-ACP (C2 units) malonyl_acp->fas acyl_acp Heptanoyl-ACP (C7) fas->acyl_acp Elongation Cycles fat Acyl-ACP Thioesterase (FAT) (putative C7-specific) acyl_acp->fat heptanoic_acid Heptanoic Acid fat->heptanoic_acid Hydrolysis heptanoic_acid_cyt Heptanoic Acid heptanoic_acid->heptanoic_acid_cyt Transport aat Alcohol Acyltransferase (AAT) or Methyltransferase heptanoic_acid_cyt->aat sam S-adenosyl methionine (SAM) sam->aat methyl_heptanoate This compound aat->methyl_heptanoate Methylation

Proposed biosynthetic pathway of this compound in plants.

B. Methylation of Heptanoic Acid

Once synthesized, heptanoic acid is transported to the cytosol where it can be esterified. The final step in the formation of this compound is the methylation of the carboxyl group of heptanoic acid. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) or a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. AATs are known to have broad substrate specificity and are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers. These enzymes utilize acyl-CoAs and an alcohol as substrates. Alternatively, a methyltransferase could directly use heptanoic acid and SAM as substrates. The specific enzyme responsible for the methylation of heptanoic acid in plants remains to be identified.

IV. Signaling Pathways Regulating this compound Production

The production of volatile esters in plants is tightly regulated by a complex network of signaling pathways that respond to both developmental cues (e.g., fruit ripening, flowering) and environmental stresses (e.g., herbivory, pathogen attack). The plant hormones ethylene and jasmonic acid are key players in this regulatory network.

A. Ethylene Signaling Pathway

Ethylene is a key hormone that regulates the ripening of climacteric fruits, a process often associated with a dramatic increase in the production of volatile esters. The ethylene signaling pathway involves a cascade of protein interactions that ultimately leads to the activation of ethylene-responsive transcription factors (ERFs). These ERFs can bind to specific cis-acting elements, such as the GCC box, in the promoters of genes involved in ester biosynthesis, thereby upregulating their expression. While the general framework of ethylene-mediated regulation of ester production is established, the specific ERFs and promoter elements that control the expression of genes involved in this compound biosynthesis have not yet been elucidated.

ethylene_signaling ethylene Ethylene receptor Ethylene Receptor (e.g., ETR1) ethylene->receptor binds & inactivates ctr1 CTR1 (kinase) receptor->ctr1 releases inhibition ein2 EIN2 ctr1->ein2 inhibition released ein3 EIN3/EIL1 (Transcription Factors) ein2->ein3 activates erf Ethylene Response Factors (ERFs) ein3->erf activates promoter Promoter of Biosynthetic Genes (e.g., AAT) erf->promoter binds ester Ester Biosynthesis (including this compound) promoter->ester upregulates transcription jasmonate_signaling stress Biotic/Abiotic Stress ja Jasmonic Acid (JA) stress->ja induces biosynthesis coi1 COI1 (F-box protein) ja->coi1 binds jaz JAZ Repressor tf JA-Responsive Transcription Factors (e.g., MYC2, ERFs) jaz->tf inhibition released coi1->jaz promotes degradation promoter Promoter of Biosynthetic Genes tf->promoter binds ester Volatile Ester Biosynthesis (including this compound) promoter->ester activates transcription

References

Methyl Heptanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl heptanoate, a volatile organic compound (VOC) belonging to the fatty acid methyl ester (FAME) class, is a molecule of significant interest across various scientific disciplines.[1][2] Characterized by its distinct fruity aroma, it is a naturally occurring compound in numerous plants and is widely utilized in the flavor and fragrance industries.[3][4][5] Beyond its organoleptic properties, this compound plays a crucial role as a semiochemical in insect communication, acting as both a pheromone and a kairomone. Its function as a signaling molecule, coupled with its utility as a versatile building block in chemical synthesis, positions it as a compound of interest for researchers in chemical ecology, biochemistry, and drug development. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, natural occurrence, synthesis, and analytical methods. It further delves into its biological significance, particularly its role in chemical signaling pathways, its metabolic fate, and its applications in pharmaceutical research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this multifaceted molecule.

Physicochemical Properties and Safety Data

This compound is a clear, colorless liquid with a characteristic fruity, wine-like odor. A summary of its key physicochemical properties is provided in Table 1. It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
CAS Number 106-73-0
Appearance Clear colorless liquid
Odor Fruity, wine-like, orris-like
Melting Point -56 °C
Boiling Point 172-173 °C
Density 0.880 g/cm³ at 20 °C
Refractive Index 1.411 at 20 °C
Flash Point 57 °C (closed cup)
Solubility Insoluble in water; soluble in ethanol, chloroform
Vapor Pressure 1.43 mmHg at 25°C

Safety Information: this compound is classified as a flammable liquid. Safety data sheets (SDS) indicate that it may cause skin and eye irritation upon contact. Good laboratory practices, including the use of personal protective equipment such as gloves and safety goggles, are recommended.

Natural Occurrence

This compound is a constituent of the aroma profile of a wide variety of fruits, vegetables, and other natural products. Its presence contributes to the characteristic scent and flavor of these items.

Table 2: Natural Sources of this compound

Source CategorySpecific ExamplesReference(s)
Fruits Apple, blackberry, cranberry, papaya, pineapple, strawberry, starfruit, nectarine
Vegetables Peas, pepper
Dairy Parmesan cheese
Beverages White wine
Other Plants Hop oil, rooibos tea, Nymphaea rudgeana, Humulus lupulus

Synthesis and Analysis

Synthesis

This compound is typically synthesized via the Fischer esterification of heptanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid (1.0 equivalent) and methanol (3.0-5.0 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of this compound, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). For the analysis of volatile emissions from biological sources, headspace solid-phase microextraction (HS-SPME) is a common sample preparation method.

Experimental Protocol: Analysis of this compound using HS-SPME-GC-MS

  • Sample Preparation (HS-SPME):

    • Place the sample (e.g., insect effluvia, plant headspace) in a sealed vial.

    • Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Insert the SPME fiber into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.

    • GC Separation: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms) with a suitable temperature program to separate the components of the volatile blend. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compounds based on their mass spectra and retention times by comparison to a reference library and an authentic standard of this compound. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Biological Significance: A Signaling Molecule

This compound functions as a semiochemical, a chemical signal that mediates interactions between organisms. It plays a significant role in the chemical communication of several insect species.

Role in Insect Pheromonal Communication

In the burying beetle Nicrophorus vespilloides, a related compound, ethyl 4-methyl heptanoate, is a key component of the male-produced sex pheromone that attracts females. While not this compound itself, this highlights the importance of heptanoate esters in the chemical ecology of this insect genus. The biosynthesis of such pheromones is linked to fatty acid metabolism within the insect.

Diagram: Proposed Pheromone Biosynthesis and Signaling Pathway in Burying Beetles

Pheromone_Signaling cluster_synthesis Pheromone Biosynthesis (Male) cluster_signaling Signal Transduction (Female) Fatty Acid Metabolism Fatty Acid Metabolism Heptanoic Acid Heptanoic Acid Fatty Acid Metabolism->Heptanoic Acid Esterification Esterification Heptanoic Acid->Esterification Ethyl 4-methyl heptanoate Ethyl 4-methyl heptanoate Esterification->Ethyl 4-methyl heptanoate Pheromone Release Pheromone Release Ethyl 4-methyl heptanoate->Pheromone Release Antennal Reception Antennal Reception Pheromone Release->Antennal Reception Diffusion Signal Transduction Cascade Signal Transduction Cascade Antennal Reception->Signal Transduction Cascade Behavioral Response Behavioral Response Signal Transduction Cascade->Behavioral Response Attraction

Caption: Biosynthesis of ethyl 4-methyl heptanoate and its role in pheromone signaling in burying beetles.

Role as a Kairomone in Host Plant Recognition

This compound has been identified as a volatile compound from host plants that can elicit an antennal response in the codling moth, Cydia pomonella, a major pest of pome fruits. Such compounds, which are beneficial to the receiver but not the emitter, are known as kairomones and can play a crucial role in host-finding and oviposition behaviors.

Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which volatile compounds in a complex mixture are detected by an insect's antenna.

  • GC Separation: A sample of host plant volatiles (collected via HS-SPME or solvent extraction) is injected into a GC. The effluent from the GC column is split into two equal streams.

  • Dual Detection: One stream is directed to a standard GC detector (e.g., FID) to produce a chromatogram of all the volatile compounds. The other stream is passed over an excised insect antenna mounted between two electrodes.

  • EAD Recording: The electrical potential across the antenna is recorded. When an electrophysiologically active compound elutes from the GC and passes over the antenna, it causes a depolarization of the antennal neurons, which is detected as a negative voltage deflection in the EAD signal.

  • Data Analysis: By comparing the timing of the peaks in the FID chromatogram with the deflections in the EAD recording, it is possible to identify which specific compounds in the original mixture are detected by the insect's olfactory system.

Diagram: GC-EAD Experimental Workflow

GC_EAD_Workflow Plant Volatiles Plant Volatiles GC Injection GC Injection Plant Volatiles->GC Injection Column Separation Column Separation GC Injection->Column Separation Effluent Splitter Effluent Splitter Column Separation->Effluent Splitter FID Detector FID Detector Effluent Splitter->FID Detector Insect Antenna (EAD) Insect Antenna (EAD) Effluent Splitter->Insect Antenna (EAD) FID Chromatogram FID Chromatogram FID Detector->FID Chromatogram EAD Signal EAD Signal Insect Antenna (EAD)->EAD Signal Data Analysis Data Analysis FID Chromatogram->Data Analysis EAD Signal->Data Analysis

Caption: Workflow for identifying bioactive volatiles using Gas Chromatography-Electroantennographic Detection.

Potential Role in Plant Defense Signaling

While direct evidence for this compound's role in plant signaling is limited, volatile fatty acid derivatives, particularly methyl jasmonate, are well-established as key signaling molecules in plant defense responses to herbivory and pathogen attack. Herbivore damage can trigger the octadecanoid pathway, leading to the synthesis and release of jasmonates, which can act locally and systemically to induce the expression of defense-related genes. Given its structural similarity to methyl jasmonate, it is plausible that this compound, when released by plants, could be part of the complex blend of herbivore-induced plant volatiles (HIPVs) that mediate interactions with other organisms, such as attracting natural enemies of the herbivores.

Diagram: Jasmonate Signaling Pathway in Plant Defense

Jasmonate_Signaling Herbivore Damage Herbivore Damage Linolenic Acid Release Linolenic Acid Release Herbivore Damage->Linolenic Acid Release Octadecanoid Pathway Octadecanoid Pathway Linolenic Acid Release->Octadecanoid Pathway Jasmonic Acid (JA) Jasmonic Acid (JA) Octadecanoid Pathway->Jasmonic Acid (JA) Methyl Jasmonate (MeJA) Methyl Jasmonate (MeJA) Jasmonic Acid (JA)->Methyl Jasmonate (MeJA) JMT JA-Ile JA-Ile Jasmonic Acid (JA)->JA-Ile JAR1 COI1 Receptor Complex COI1 Receptor Complex JA-Ile->COI1 Receptor Complex JAZ Repressor Degradation JAZ Repressor Degradation COI1 Receptor Complex->JAZ Repressor Degradation Transcription Factor Activation Transcription Factor Activation JAZ Repressor Degradation->Transcription Factor Activation Defense Gene Expression Defense Gene Expression Transcription Factor Activation->Defense Gene Expression

Caption: Simplified overview of the jasmonate signaling pathway in plant defense.

Metabolism

The metabolic fate of this compound in biological systems is expected to follow the general pathways for fatty acid ester metabolism. In insects, esterases present in the antennae and other tissues are responsible for the hydrolysis of ester-based pheromones and kairomones into their corresponding carboxylic acid and alcohol components. This enzymatic degradation is a crucial step in terminating the chemical signal and maintaining the sensitivity of the olfactory system. The resulting heptanoic acid and methanol would then enter their respective metabolic pathways. Heptanoic acid can be further metabolized through beta-oxidation.

Applications in Drug Development and Chemical Synthesis

This compound serves as a versatile C7 building block in organic synthesis. Its applications in the pharmaceutical industry primarily lie in its role as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activity. While not a drug itself, its carbon skeleton can be incorporated into the structure of active pharmaceutical ingredients (APIs). The development of efficient and scalable synthetic routes to derivatives of this compound is therefore of interest to medicinal chemists.

Conclusion

This compound is a volatile organic compound with a rich and varied profile of properties and biological activities. Its well-characterized physicochemical properties and natural abundance make it a staple in the flavor and fragrance industries. For researchers, its significance extends into the realm of chemical ecology, where it acts as a key signaling molecule in insect communication. The elucidation of its role in pheromonal and kairomonal interactions opens avenues for the development of novel pest management strategies. Furthermore, its utility as a synthetic intermediate underscores its importance in the broader chemical and pharmaceutical sciences. This guide has provided a comprehensive overview of the current knowledge on this compound, offering detailed data and experimental protocols to serve as a valuable resource for scientists and drug development professionals. Further research into the specific signaling cascades it triggers and its full range of metabolic pathways will undoubtedly reveal even more about the intricate roles of this seemingly simple molecule in the natural world.

References

Olfactory Perception of Methyl Heptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl heptanoate is an aliphatic ester recognized for its characteristic fruity and sweet aroma. Understanding its perception at a molecular and physiological level is crucial for various applications, from flavor and fragrance development to the study of olfactory disorders and the development of novel chemosensory-targeted therapeutics. This technical guide provides an in-depth overview of the olfactory perception of this compound, detailing its odor profile, the underlying signaling pathways, and the experimental methodologies used to investigate its detection and processing by the olfactory system. Quantitative data are summarized for comparative analysis, and key experimental protocols are described to facilitate future research.

Odor Profile of this compound

This compound is characterized by a complex and pleasant odor profile. Qualitative analysis by sensory panels has identified several key descriptors. The predominant aroma is fruity, with specific notes of pineapple, banana, and a general sweetness.[1][2] It also possesses green, waxy, and slightly floral undertones.[3] Some studies have also reported an orris-like and currant-like nuance to its scent.[4] The perceived quality of the odor can be influenced by its concentration.[5]

Quantitative Olfactory Data

The following table summarizes key quantitative data related to the olfactory perception of this compound and structurally similar compounds. This information is essential for understanding the potency and receptor interactions of this odorant.

ParameterOdorantValueSpeciesMethodReference(s)
Odor Detection Threshold This compound 4 ppb HumanSensory Panel
Odor Threshold RangeThis compoundHigh inter-individual variability (up to 140-fold difference)HumanSensory Panel
Olfactory Receptor Activation (EC50)Heptanoic Acid-Mouse (mOR-S79)In vitro assay
Olfactory Receptor Activation (EC50)Eugenol52 µMMouse (mOR-EG)In vitro Ca2+ imaging

Note: Data for specific olfactory receptor activation for this compound is not currently available in the cited literature. Values for structurally related compounds are provided for context.

Olfactory Signal Transduction Pathway

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a well-characterized signal transduction cascade.

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) activates the G-protein Gαolf. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca2+ and Na+ ions. The influx of Ca2+ further activates Ca2+-activated chloride channels, resulting in an efflux of Cl- ions, which contributes to the depolarization of the OSN. This depolarization, if it reaches the threshold, generates an action potential that travels along the axon of the OSN to the olfactory bulb of the brain for further processing.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf Gαolf OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Channel cAMP->CNG Opens Ca_activated_Cl Ca²⁺-activated Cl⁻ Channel Ca_Na_influx Ca²⁺ / Na⁺ Influx Ca_Na_influx->Ca_activated_Cl Activates Depolarization Depolarization Ca_Na_influx->Depolarization Leads to Cl_efflux Cl⁻ Efflux Cl_efflux->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Figure 1. Olfactory Signal Transduction Cascade.

Experimental Protocols

The study of this compound perception utilizes a variety of specialized techniques. Below are detailed methodologies for key experimental approaches.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific odor-active compounds in a complex mixture.

  • Objective: To separate volatile compounds and identify those that elicit an olfactory response.

  • Methodology:

    • Sample Preparation: A solution containing this compound is prepared in an appropriate solvent.

    • Injection: A small volume of the sample is injected into a gas chromatograph.

    • Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

    • Effluent Splitting: The effluent from the column is split between a chemical detector (e.g., mass spectrometer or flame ionization detector) and an olfactory detection port.

    • Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time and odor description of any perceived smells.

    • Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the chemical compound responsible for a specific odor.

GCO_Workflow Sample Sample containing This compound GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (e.g., MS, FID) Splitter->Detector ODP Olfactory Detection Port Splitter->ODP Data_Analysis Data Correlation and Analysis Detector->Data_Analysis Panelist Sensory Panelist ODP->Panelist Panelist->Data_Analysis Deorphanization_Workflow OR_Library Olfactory Receptor DNA Library Transfection Transfection OR_Library->Transfection HEK_Cells HEK293 Cells HEK_Cells->Transfection Expression Expression of Specific OR Transfection->Expression Screening Screening with This compound Expression->Screening Signal Signal Detection (e.g., Luciferase, Fluorescence) Screening->Signal Hit Positive Hit: Receptor Identified Signal->Hit Signal > Threshold No_Hit No Hit Signal->No_Hit Signal < Threshold

References

A Comprehensive Technical Guide to the Gas Chromatography Profile of Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the gas chromatography (GC) profile of methyl heptanoate. It is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies for the precise analysis of this fatty acid methyl ester (FAME). This document outlines quantitative data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of the GC analysis of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the gas chromatographic analysis of this compound.

Table 1: Kovats Retention Indices for this compound

The Kovats retention index (RI) is a dimensionless unit that relates the retention time of a compound to the retention times of adjacent n-alkanes. It is a more reproducible measure than retention time alone as it is less susceptible to variations in chromatographic conditions.

Stationary Phase TypeRetention Index (RI)
Standard Non-polar1002, 1004, 1005, 1006, 1007, 1008, 1008.1, 1008.6, 1009, 1009.5, 1010, 1011, 1014[1]
Semi-standard Non-polar1012, 1013, 1014.8, 1019.7, 1021, 1022.9, 1023.3, 1023.9, 1025, 1026, 1027.7, 1028.4[1]
Standard Polar (e.g., Carbowax)1241, 1273, 1276, 1279, 1281, 1282, 1284, 1288, 1291, 1292, 1296, 1299, 1301, 1302, 1327[1][2]

Table 2: Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a common ionization method used in GC-MS. The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

FeatureDescription
Molecular FormulaC₈H₁₆O₂[1]
Molecular Weight144.21 g/mol
Mass of Molecular Ion (m/z)144
Key Fragment Ions (m/z)Data not explicitly available in a summarized format in the search results, but can be obtained from spectral data in sources like the NIST WebBook.

Experimental Protocols

A generalized yet detailed protocol for the analysis of this compound, as a representative FAME, by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is a composite of established methods for FAME analysis.

2.1. Sample Preparation: Esterification of Heptanoic Acid

To improve volatility for GC analysis, carboxylic acids like heptanoic acid are often converted to their methyl esters.

  • Acid-Catalyzed Esterification:

    • To a sample containing heptanoic acid, add a solution of 1.2% HCl in methanol/toluene.

    • The reaction mixture is then heated, for instance at 80°C for 20 minutes or at 100°C for 1-1.5 hours.

    • After cooling, the resulting this compound is extracted with an organic solvent like hexane.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are typical for the GC-MS analysis of FAMEs.

  • GC System: An Agilent 7890A GC or similar is suitable.

  • Column: A capillary column is recommended for high-resolution separation. Commonly used stationary phases include:

    • Polar: Carbowax-type (polyethylene glycol) phases like Omegawax (e.g., 30 m x 0.53 mm ID, 0.5 µm film thickness).

    • Non-polar: DB-1 or equivalent.

  • Injector:

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Mode: Split or splitless, depending on the sample concentration. A split ratio of 1:50 is a common starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Final Hold: 5 minutes at 240 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: A typical range would be m/z 40-400 to ensure capture of the molecular ion and key fragments.

Visualizations

3.1. Experimental Workflow for GC-MS Analysis of this compound

The following diagram illustrates the logical steps involved in the analysis of this compound, from sample preparation to data acquisition.

GCMS_Workflow Sample Sample Containing Heptanoic Acid Esterification Acid-Catalyzed Esterification (e.g., HCl in Methanol) Sample->Esterification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Esterification->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

GC-MS analysis workflow for this compound.

3.2. Logical Relationship of Key Analytical Parameters

This diagram shows the relationship between the different sets of data and parameters that define the GC profile of this compound.

Analytical_Parameters MethylHeptanoate This compound GC_Profile Comprehensive GC Profile MethylHeptanoate->GC_Profile RetentionData Retention Data GC_Profile->RetentionData MSData Mass Spectrometry Data GC_Profile->MSData RetentionTime Retention Time RetentionData->RetentionTime KovatsIndex Kovats Index RetentionData->KovatsIndex MolecularIon Molecular Ion (m/z) MSData->MolecularIon Fragmentation Fragmentation Pattern MSData->Fragmentation

Key parameters defining the GC profile.

References

An In-Depth Technical Guide to the NMR Spectroscopy of Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for methyl heptanoate. It includes detailed tables of ¹H and ¹³C NMR spectral data, experimental protocols for data acquisition, and visualizations of the molecular structure and a typical NMR workflow. This document is intended to serve as a valuable resource for researchers and scientists engaged in the analysis and characterization of fatty acid methyl esters and related compounds.

Introduction to NMR Spectroscopy of Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For esters like this compound, ¹H and ¹³C NMR provide precise information about the molecular framework. ¹H NMR spectroscopy reveals details about the electronic environment of protons, their connectivity through spin-spin coupling, and their relative abundance via integration. ¹³C NMR spectroscopy provides information on the carbon backbone of the molecule.

Chemical Structure of this compound

This compound (C₈H₁₆O₂) is the methyl ester of heptanoic acid.[1] The structure consists of a seven-carbon acyl chain and a methyl group attached to the ester oxygen. The carbon atoms are numbered starting from the carbonyl carbon as C-1.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Parameters Set Experimental Parameters Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Analysis Spectral Analysis Integrate->Analysis

References

The Role of Methyl Heptanoate and Its Analogs as Insect Pheromone Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective communication is fundamental to the survival and reproduction of insects, with chemical signals, or semiochemicals, being a primary mode of interaction. This technical guide provides an in-depth analysis of methyl heptanoate and its structurally related analog, ethyl 4-methyl heptanoate, as components of insect pheromones. While this compound itself has a limited role as a primary pheromone, its analog, ethyl 4-methyl heptanoate, is a well-documented and crucial component of the male-produced sex pheromone of the burying beetle, Nicrophorus vespilloides. This document details the biosynthesis, chemical ecology, and perception of these compounds, offering comprehensive experimental protocols for their study. Quantitative data from field and laboratory studies are presented, alongside putative signaling and biosynthetic pathways, to serve as a foundational resource for researchers in chemical ecology, pest management, and the development of novel semiochemical-based technologies.

Introduction: Branched-Chain Esters in Insect Communication

Insects utilize a complex chemical language to navigate their environment and interact with both kin and other species.[1] This chemical communication is mediated by semiochemicals, which are broadly categorized as pheromones for intraspecific communication and allelochemicals for interspecific interactions.[1] Branched-chain esters are a significant class of these signaling molecules, particularly prevalent as sex and aggregation pheromones in the order Coleoptera.[1] Their chemical structure, featuring a fatty acid-derived ester with alkyl branches, provides a high degree of specificity crucial for effective communication.[1]

This guide focuses on two such esters: this compound and ethyl 4-methyl heptanoate. While initial interest may lie with the simpler this compound, current research overwhelmingly points to its more complex analog, ethyl 4-methyl heptanoate, as a key player in the chemical ecology of the burying beetle, Nicrophorus vespilloides.

Chemical Ecology of Ethyl 4-Methyl Heptanoate in Nicrophorus vespilloides

Sexually mature male burying beetles of the genus Nicrophorus exhibit a distinct "calling" behavior, during which they release a blend of volatile compounds to attract females.[2] In Nicrophorus vespilloides, this chemical communication is primarily mediated by a two-component pheromone blend consisting of ethyl 4-methyl heptanoate and (E)-geranylacetone.

Field studies have demonstrated that traps baited with racemic ethyl 4-methyl heptanoate are effective at capturing both male and female N. vespilloides. This suggests that while it functions as a sex pheromone to attract females, it may also play a role in aggregation. Interestingly, these baited traps also attract other Nicrophorus species, such as N. vespillo and N. humator, indicating a degree of cross-species signaling, which could be attributed to the shared ecological niche of carrion utilization. In contrast, traps baited with (E)-geranylacetone alone do not capture a significant number of beetles, highlighting the primary role of ethyl 4-methyl heptanoate in long-range attraction.

Quantitative Data: Pheromone Effectiveness

The efficacy of a pheromone is a critical parameter for its potential use in pest management strategies. The following tables summarize the available quantitative data from field trapping studies on ethyl 4-methyl heptanoate.

Table 1: Field Trap Captures of Nicrophorus Species Using Pheromone Baits

SpeciesLure CompositionTrap TypeLocationMean Captures (Beetles/Trap)Sex Ratio (M:F)Reference
Nicrophorus vespilloidesRacemic ethyl 4-methyl heptanoatePitfallNot SpecifiedRoughly equal numbers of males and females~1:1
Nicrophorus vespilloRacemic ethyl 4-methyl heptanoatePitfallNot SpecifiedCaught in trapsNot Specified
Nicrophorus humatorRacemic ethyl 4-methyl heptanoatePitfallNot SpecifiedMales caught in trapsMale-biased
Nicrophorus vespilloides(E)-geranylacetonePitfallNot SpecifiedNot significantNot Specified

Experimental Protocols

Pheromone Collection from Live Insects

Method: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

Objective: To collect and concentrate volatile pheromone components released by calling male Nicrophorus vespilloides.

Materials:

  • Live, sexually mature male N. vespilloides

  • Glass chamber with an inlet and outlet for purified air

  • SPME device with a suitable fiber coating (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Purified air source (e.g., charcoal-filtered)

Procedure:

  • Place a single "calling" male beetle into the glass chamber.

  • Pass a gentle stream of purified air over the beetle.

  • Insert the SPME fiber into the chamber, exposing it to the headspace volatiles for a predetermined period (e.g., 30-60 minutes).

  • Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.

  • Analyze the resulting chromatogram and mass spectra to identify the volatile compounds.

spme_workflow cluster_collection Pheromone Collection cluster_analysis Analysis calling_male Calling Male N. vespilloides in Glass Chamber spme_fiber Expose SPME Fiber to Headspace calling_male->spme_fiber Volatiles Adsorb gc_ms GC-MS Injection Port spme_fiber->gc_ms Transfer desorption Thermal Desorption gc_ms->desorption analysis Compound Identification desorption->analysis

SPME workflow for insect volatile collection.
Synthesis of Racemic Ethyl 4-Methyl Heptanoate

While a detailed synthesis protocol for ethyl 4-methyl heptanoate is not provided in the primary ecological literature, a general approach for the synthesis of related branched-chain esters, such as ethyl 4-methyloctanoate, can be adapted. One common method involves a Grignard reaction followed by esterification.

Hypothetical Two-Step Synthesis:

  • Grignard Reaction: React an appropriate Grignard reagent (e.g., propylmagnesium bromide) with a suitable aldehyde (e.g., 2-methylbutanal) to form the secondary alcohol, 4-methyl-3-heptanol.

  • Esterification: Esterify the resulting alcohol with an activated carboxylic acid derivative (e.g., propionyl chloride in the presence of a base) or directly with propionic acid under acidic catalysis (Fischer esterification) to yield ethyl 4-methyl heptanoate.

Note: This is a generalized and hypothetical pathway. The actual synthesis would require optimization of reagents, reaction conditions, and purification steps.

Electroantennography (EAG) Bioassay

Objective: To measure the olfactory response of N. vespilloides antennae to ethyl 4-methyl heptanoate.

Materials:

  • Live N. vespilloides (male or female)

  • Dissecting microscope and tools

  • Glass capillary electrodes filled with saline solution

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Odor delivery system (puffing purified air over a filter paper treated with the test compound)

  • Synthetic ethyl 4-methyl heptanoate and a suitable solvent (e.g., hexane)

Procedure:

  • Excise an antenna from a beetle and mount it between the two glass capillary electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Deliver a continuous stream of humidified, purified air over the antenna to establish a stable baseline.

  • Prepare serial dilutions of ethyl 4-methyl heptanoate in the solvent.

  • Apply a known volume of a dilution onto a piece of filter paper and insert it into the odor delivery system.

  • Deliver a puff of air through the odor cartridge, carrying the volatile compound over the antenna.

  • Record the resulting depolarization of the antennal neurons as a negative voltage change (the EAG response).

  • Repeat with different concentrations and controls (solvent only) to generate a dose-response curve.

eag_workflow prep Antenna Preparation mount Mount Antenna on Electrodes prep->mount delivery Odor Delivery mount->delivery Continuous Airflow stim_prep Prepare Pheromone Dilutions stim_prep->delivery record Record EAG Response delivery->record Puff Stimulus analysis Dose-Response Analysis record->analysis

General workflow for an EAG experiment.

Putative Biosynthesis and Signaling Pathways

Putative Biosynthesis of Ethyl 4-Methyl Heptanoate

The biosynthesis of branched-chain esters in insects is generally considered a modification of the standard fatty acid synthesis (FAS) pathway. The following is a putative pathway for the biosynthesis of ethyl 4-methyl heptanoate in N. vespilloides.

The process likely begins with standard fatty acid synthesis, utilizing acetyl-CoA as a starter and malonyl-CoA for chain elongation. The introduction of the methyl branch at the C4 position is a key step, likely involving the substitution of a malonyl-CoA with a methylmalonyl-CoA during one of the elongation cycles. The resulting branched fatty acyl-CoA is then reduced to the corresponding alcohol, 4-methylheptanol, by a fatty acyl-CoA reductase (FAR). Finally, an alcohol acetyltransferase (AAT) or a similar enzyme catalyzes the esterification of the alcohol with ethanol or an activated ethanol derivative to form ethyl 4-methyl heptanoate.

biosynthesis_pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas branched_acyl_coa 4-Methylheptanoyl-CoA fas->branched_acyl_coa far Fatty Acyl-CoA Reductase (FAR) branched_acyl_coa->far Reduction branched_alcohol 4-Methylheptanol far->branched_alcohol aat Alcohol Acetyltransferase (AAT) branched_alcohol->aat final_product Ethyl 4-Methyl Heptanoate aat->final_product Esterification ethanol Ethanol/Activated Ethanol ethanol->aat

Putative biosynthesis pathway for ethyl 4-methyl heptanoate.
Putative Olfactory Signaling Pathway

The perception of ethyl 4-methyl heptanoate in N. vespilloides begins at the olfactory sensory neurons (OSNs) housed within sensilla on the antennae. While the specific receptors have not been identified, the general mechanism of insect olfaction provides a framework for a putative signaling pathway.

Volatile pheromone molecules enter the sensilla through pores and are bound by Odorant Binding Proteins (OBPs) in the sensillum lymph. The OBP-pheromone complex then interacts with an Odorant Receptor (OR), which is a heteromeric complex composed of a specific OR subunit (OrX) and a co-receptor (Orco). This interaction opens the ion channel of the OR complex, leading to an influx of cations and depolarization of the OSN membrane. This depolarization generates an action potential that propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

signaling_pathway pheromone Ethyl 4-Methyl Heptanoate obp Odorant Binding Protein (OBP) pheromone->obp Binding in Sensillum Lymph or_complex Odorant Receptor (OR) Complex (OrX + Orco) obp->or_complex Transport and Interaction depolarization Membrane Depolarization or_complex->depolarization Ion Channel Opening membrane OSN Dendritic Membrane action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe Processing action_potential->antennal_lobe Signal Transmission behavior Behavioral Response (Attraction) antennal_lobe->behavior

Putative olfactory signaling pathway for pheromone perception.

The Role of this compound

The role of this compound as a primary insect pheromone is less clear. While it is a volatile ester found in some fruits and may play a role in the host-finding behavior of some phytophagous insects, its function as a specific sex or aggregation pheromone is not well-documented. There is, however, evidence to suggest that it can act as a modulator of insect behavior. For instance, some studies have indicated that this compound can act as a mild inhibitor of the CO2 receptors in mosquitoes, potentially interfering with their host-seeking behavior. Further research is needed to fully elucidate the semiochemical functions of this compound across different insect taxa.

Conclusion and Future Directions

Ethyl 4-methyl heptanoate is a well-established and biologically significant component of the male-produced sex pheromone of the burying beetle Nicrophorus vespilloides. Its role in attracting both females and conspecific males highlights its importance in the reproductive and social dynamics of this species. While the general principles of its biosynthesis and perception are understood, significant knowledge gaps remain.

Future research should focus on:

  • Quantitative Sensory Physiology: Obtaining detailed dose-response data from electroantennography (EAG) and single-sensillum recording (SSR) studies to characterize the sensitivity and specificity of the olfactory system of N. vespilloides to ethyl 4-methyl heptanoate and its stereoisomers.

  • Molecular Biology: Identifying the specific olfactory receptors (ORs) in N. vespilloides that respond to ethyl 4-methyl heptanoate.

  • Biochemistry: Elucidating the precise biosynthetic pathway, including the identification and characterization of the enzymes involved (e.g., the specific FAS modifications, FARs, and AATs).

  • Behavioral Ecology: Further investigating the synergistic or antagonistic effects of (E)-geranylacetone and other carrion volatiles on the behavioral response to ethyl 4-methyl heptanoate.

  • This compound Research: Expanding the investigation into the role of this compound as a potential attractant, repellent, or behavioral modulator in a wider range of insect species.

A deeper understanding of these areas will not only advance our knowledge of insect chemical communication but also provide valuable insights for the development of novel and species-specific pest management strategies.

References

Fungal Metabolism of Methyl Heptanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the core principles and methodologies related to the fungal metabolism of methyl heptanoate. While direct research on this specific ester is limited, this document extrapolates from established knowledge of fungal esterase and lipase activity, alcohol catabolism, and fatty acid degradation pathways to present a comprehensive proposed metabolic route. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of relevant quantitative data to facilitate further investigation into this and similar compounds. The metabolic pathways and experimental workflows are visualized through diagrams to enhance understanding.

Introduction

Fungi possess a vast and versatile metabolic capacity, enabling them to utilize a wide array of organic compounds as carbon and energy sources.[1] Among these are esters, which are common in nature as flavor and aroma compounds, as well as components of lipids and waxes. This compound (C₈H₁₆O₂), a fatty acid methyl ester, is a volatile compound with a fruity aroma. Understanding its metabolism in fungi is relevant for various fields, including food science, biotechnology, and pharmacology, where fungal biotransformation can be harnessed for the synthesis of novel compounds or the bioremediation of waste streams.[2]

This guide outlines the probable metabolic pathway of this compound in fungi, which is predicated on three key stages:

  • Ester Hydrolysis: The initial cleavage of the ester bond.

  • Methanol Oxidation: The catabolism of the resulting methanol moiety.

  • Heptanoic Acid Catabolism: The degradation of the seven-carbon fatty acid via β-oxidation.

Several fungal genera, including Aspergillus, Penicillium, Candida, Rhodotorula, and the oleaginous yeast Yarrowia lipolytica, are known to possess the enzymatic machinery required for these processes.[3]

Proposed Metabolic Pathway of this compound

The metabolism of this compound in fungi is proposed to proceed through the following sequential enzymatic reactions.

Step 1: Hydrolysis of this compound

The initial and rate-limiting step is the hydrolysis of the ester bond in this compound. This reaction is catalyzed by carboxylesterases (EC 3.1.1.1) or lipases (EC 3.1.1.3), which are abundant in many fungal species. These enzymes cleave the ester linkage to yield heptanoic acid and methanol. Fungal esterases typically show a preference for short-chain fatty acid esters, while lipases act on a broader range of chain lengths.

Step 2: Metabolism of Methanol

The methanol released from the hydrolysis of this compound is toxic to most organisms at high concentrations and is therefore rapidly metabolized. In methylotrophic yeasts such as Candida, the oxidation of methanol occurs in a series of enzymatic steps:

  • Oxidation to Formaldehyde: Methanol is oxidized to formaldehyde by an alcohol oxidase or an NAD⁺-dependent alcohol dehydrogenase.

  • Oxidation to Formate: Formaldehyde, which is also toxic, is then oxidized to formate. This reaction is catalyzed by an NAD⁺- and glutathione-dependent formaldehyde dehydrogenase.

  • Oxidation to Carbon Dioxide: Finally, formate is oxidized to carbon dioxide by an NAD⁺-dependent formate dehydrogenase, a reaction that can contribute to the cellular energy pool through the generation of NADH.

Step 3: Catabolism of Heptanoic Acid via β-Oxidation

Heptanoic acid, an odd-chain fatty acid, is degraded through the β-oxidation pathway, which in fungi, primarily occurs in peroxisomes. The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain.

  • Activation: Heptanoic acid is first activated to its coenzyme A (CoA) ester, heptanoyl-CoA, by an acyl-CoA synthetase.

  • β-Oxidation Cycles: Heptanoyl-CoA undergoes two full cycles of β-oxidation, each cycle consisting of dehydrogenation, hydration, oxidation, and thiolytic cleavage. Each cycle releases one molecule of acetyl-CoA.

  • Final Thiolysis: After two cycles, the remaining five-carbon acyl-CoA (pentanoyl-CoA) undergoes another round of β-oxidation to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.

  • Metabolism of Propionyl-CoA: Propionyl-CoA is then typically carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.

The acetyl-CoA produced can enter the citric acid cycle for energy production or be used in various biosynthetic pathways.

Quantitative Data on Fungal Enzyme Activity

Fungal SpeciesEnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Candida rugosaLipase Ap-Nitrophenyl Butyrate--
Candida rugosaLipase Bp-Nitrophenyl Laurate--
Aspergillus oryzaeLipasep-Nitrophenyl Octanoate--
Yarrowia lipolyticaExtracellular Lipasep-Nitrophenyl Butyrate-~0.107 U/mL
Yarrowia lipolyticaExtracellular Lipasep-Nitrophenyl Laurate-~0.199 U/mL
Rhizomucor mieheiRecombinant Esterasep-Nitrophenyl Hexanoate0.23 ± 0.021480 ± 50

Note: The reported units and assay conditions may vary between studies. This table is intended to provide a comparative overview of substrate preference.

Visualizations

Fungal_Metabolism_of_Methyl_Heptanoate Proposed Metabolic Pathway of this compound in Fungi methyl_heptanoate This compound esterase_lipase Esterase / Lipase methyl_heptanoate->esterase_lipase heptanoic_acid Heptanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase heptanoic_acid->acyl_coa_synthetase methanol Methanol alcohol_oxidase_dehydrogenase Alcohol Oxidase / Dehydrogenase methanol->alcohol_oxidase_dehydrogenase formaldehyde Formaldehyde formaldehyde_dehydrogenase Formaldehyde Dehydrogenase formaldehyde->formaldehyde_dehydrogenase formate Formate formate_dehydrogenase Formate Dehydrogenase formate->formate_dehydrogenase co2 CO2 heptanoyl_coa Heptanoyl-CoA beta_oxidation β-Oxidation Cycles heptanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA (x2) beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle Citric Acid Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle via Succinyl-CoA esterase_lipase->heptanoic_acid esterase_lipase->methanol alcohol_oxidase_dehydrogenase->formaldehyde formaldehyde_dehydrogenase->formate formate_dehydrogenase->co2 acyl_coa_synthetase->heptanoyl_coa

Caption: Proposed metabolic pathway of this compound in fungi.

Experimental_Workflow Experimental Workflow for Studying Fungal Metabolism culture Fungal Culture (Liquid or Solid Medium) exposure Introduction of This compound culture->exposure incubation Incubation (Controlled Conditions) exposure->incubation sampling Time-Course Sampling incubation->sampling extraction Metabolite Extraction (e.g., SPME for volatiles, Solvent extraction for non-volatiles) sampling->extraction enzyme_assay Enzyme Assays (Cell-free extracts) sampling->enzyme_assay analysis GC-MS / LC-MS Analysis extraction->analysis quantification Quantification of Substrate and Metabolites analysis->quantification data_analysis Data Analysis and Pathway Elucidation quantification->data_analysis enzyme_assay->data_analysis

Caption: General experimental workflow for investigating fungal metabolism.

Experimental Protocols

The following protocols are generalized methods that can be adapted for studying the metabolism of this compound in a specific fungal species.

Fungal Culture and Exposure to this compound
  • Fungal Strain and Culture Medium: Select the fungal strain of interest (e.g., Aspergillus niger, Yarrowia lipolytica). Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth, Yeast Nitrogen Base) and sterilize by autoclaving.

  • Inoculation and Growth: Inoculate the sterile medium with fungal spores or a pre-culture to a desired starting cell density. Incubate the culture under optimal growth conditions (e.g., 25-30°C, with shaking for aeration) until the desired growth phase (e.g., mid-logarithmic phase) is reached.

  • Substrate Addition: Prepare a sterile stock solution of this compound. Add the stock solution to the fungal culture to a final concentration typically in the range of 0.1-1.0 g/L. An uninoculated medium with this compound should be included as a control to account for abiotic degradation.

  • Time-Course Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours) after substrate addition, aseptically withdraw aliquots of the culture for metabolite analysis and biomass determination.

Analysis of Volatile Metabolites by GC-MS

This protocol is adapted for the analysis of this compound and its volatile metabolites from the headspace of the fungal culture.

  • Sample Preparation: Transfer a defined volume of the culture supernatant or the entire culture to a GC vial.

  • Headspace Solid-Phase Microextraction (SPME):

    • Equilibrate the vial at a constant temperature (e.g., 40-60°C).

    • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace above the liquid for a standardized period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Insert the SPME fiber into the hot inlet of the GC to desorb the analytes.

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program could be: initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Compound Identification and Quantification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify the compounds by integrating the peak areas and comparing them to a calibration curve of authentic standards.

Esterase Activity Assay (Spectrophotometric)

This assay measures the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (pNPB), which is structurally similar to this compound.

  • Preparation of Cell-Free Extract: Harvest fungal mycelium by centrifugation or filtration. Resuspend the cells in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) and disrupt them by sonication or bead beating on ice. Centrifuge the homogenate to obtain a clear supernatant (cell-free extract).

  • Assay Mixture: In a microplate well or a cuvette, mix:

    • 50 mM Sodium Phosphate Buffer (pH 7.0)

    • Cell-free extract (appropriately diluted)

    • 10 mM p-nitrophenyl butyrate (dissolved in isopropanol or DMSO)

  • Reaction and Measurement:

    • Initiate the reaction by adding the substrate.

    • Incubate at the optimal temperature for the enzyme (e.g., 30-40°C).

    • Measure the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0). One unit of esterase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Alcohol Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the NAD⁺-dependent oxidation of methanol.

  • Preparation of Cell-Free Extract: Prepare as described in section 5.3.

  • Assay Mixture: In a quartz cuvette, mix:

    • 100 mM Glycine-NaOH buffer (pH 9.0)

    • 20 mM NAD⁺

    • Cell-free extract

  • Reaction and Measurement:

    • Equilibrate the mixture to the assay temperature (e.g., 25°C).

    • Initiate the reaction by adding 100 mM methanol.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹). One unit of activity is the amount of enzyme that produces 1 µmol of NADH per minute.

Formate Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the NAD⁺-dependent oxidation of formate.

  • Preparation of Cell-Free Extract: Prepare as described in section 5.3.

  • Assay Mixture: In a cuvette, mix:

    • 100 mM Sodium Phosphate Buffer (pH 7.5)

    • 1.7 mM NAD⁺

    • Cell-free extract

  • Reaction and Measurement:

    • Equilibrate the mixture to the assay temperature (e.g., 30°C).

    • Initiate the reaction by adding 170 mM sodium formate.

    • Monitor the increase in absorbance at 340 nm due to NADH formation.

  • Calculation of Activity: Calculate the activity as described for alcohol dehydrogenase.

β-Oxidation Activity Assay

This assay measures the fatty acid-dependent reduction of NAD⁺ in the presence of Coenzyme A.

  • Preparation of Crude Mitochondrial/Peroxisomal Fraction: Prepare a cell-free extract as in 5.3. Perform differential centrifugation to enrich for mitochondria and peroxisomes.

  • Assay Mixture: In a cuvette, mix:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NAD⁺

    • 0.1 mM Coenzyme A

    • 1 mM ATP

    • 5 mM MgCl₂

    • Enriched cell fraction

  • Reaction and Measurement:

    • Equilibrate to the assay temperature (e.g., 30°C).

    • Initiate the reaction by adding 0.1 mM heptanoic acid (or heptanoyl-CoA).

    • Monitor the increase in absorbance at 340 nm.

  • Interpretation: The rate of NADH production is indicative of the overall β-oxidation activity.

Conclusion

The fungal metabolism of this compound is a multi-step process involving ester hydrolysis, oxidation of the alcohol moiety, and degradation of the fatty acid via β-oxidation. While this guide provides a robust framework based on the known metabolic capabilities of various fungi, further research is required to elucidate the specific enzymes, their kinetics, and the regulatory mechanisms involved in the catabolism of this particular ester. The experimental protocols detailed herein offer a starting point for researchers to investigate these aspects and contribute to a more complete understanding of fungal metabolism of short-chain esters.

References

An In-depth Technical Guide to the Biosynthesis of Methyl Heptanoate in Fruits

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl heptanoate is a fatty acid ester that contributes a characteristic fruity and green aroma to the flavor profiles of various fruits, including pineapple, kiwifruit, and salak[1]. As a key volatile organic compound (VOC), its biosynthesis is intricately linked to the metabolic pathways active during fruit ripening. Understanding this process at a molecular level is crucial for applications ranging from the metabolic engineering of flavor in crops to the development of novel, naturally-derived flavoring agents for the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, the generation of its essential precursors, the complex regulatory networks that govern its production, and detailed experimental protocols for its analysis.

The Core Biosynthetic Pathway: Esterification

The final and definitive step in the formation of this compound, like other volatile esters in fruits, is an esterification reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) [2][3]. These enzymes belong to the diverse BAHD acyltransferase superfamily[3]. The reaction involves the transfer of an acyl group from an activated coenzyme A (CoA) thioester to an alcohol substrate.

For this compound, the specific substrates are heptanoyl-CoA (the acyl donor) and methanol (the alcohol acceptor).

Core_Biosynthesis Core Reaction for this compound Synthesis cluster_reactants Reactants cluster_products Products HeptanoylCoA Heptanoyl-CoA AAT Alcohol Acyltransferase (AAT) HeptanoylCoA->AAT Acyl Donor Methanol Methanol Methanol->AAT Alcohol Acceptor MethylHeptanoate This compound CoASH CoA-SH AAT->MethylHeptanoate AAT->CoASH

Figure 1: The AAT-catalyzed esterification reaction forming this compound.

The specificity and efficiency of this reaction are dependent on the particular AAT isozyme present, its affinity for heptanoyl-CoA and methanol, and the intracellular availability of these precursors, which is often the primary limiting factor in ester biosynthesis.

Biosynthesis of Precursors

The production of this compound is critically dependent on the independent synthesis of its two precursors within the fruit's metabolic network.

The Acyl Moiety: Heptanoyl-CoA

Heptanoyl-CoA is derived from the de novo synthesis of fatty acids, a process that occurs primarily in the plastids. While the synthesis of even-chain fatty acids from acetyl-CoA is more common, odd-chain fatty acids like heptanoic acid (C7) are also produced. This pathway typically initiates with propionyl-CoA (a C3 building block) instead of acetyl-CoA (C2).

The proposed pathway involves the following key steps:

  • Initiation: Propionyl-CoA serves as the starting unit.

  • Elongation: The carbon chain is extended by the sequential addition of two-carbon units from malonyl-CoA, a process catalyzed by the fatty acid synthase (FAS) complex. Two cycles of elongation are required to produce the seven-carbon chain.

  • Termination: The acyl chain is released from the acyl carrier protein (ACP) as heptanoate, which is then activated to heptanoyl-CoA in the cytoplasm.

Fatty_Acid_Synthesis Proposed Biosynthesis of Heptanoyl-CoA PropionylCoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Complex PropionylCoA->FAS MalonylCoA1 Malonyl-CoA (from Acetyl-CoA) MalonylCoA1->FAS + 1st Elongation Cycle MalonylCoA2 Malonyl-CoA (from Acetyl-CoA) MalonylCoA2->FAS + 2nd Elongation Cycle HeptanoylACP Heptanoyl-ACP (C7) FAS->HeptanoylACP Thioesterase Acyl-ACP Thioesterase HeptanoylACP->Thioesterase Heptanoate Heptanoate (Free Fatty Acid) Thioesterase->Heptanoate AcylCoA_Synthetase Acyl-CoA Synthetase Heptanoate->AcylCoA_Synthetase HeptanoylCoA Heptanoyl-CoA AcylCoA_Synthetase->HeptanoylCoA

Figure 2: A proposed pathway for the synthesis of heptanoyl-CoA via the fatty acid synthase complex.
The Alcohol Moiety: Methanol

Methanol is not typically a free, abundant metabolite in plant cells. Its availability for ester synthesis is largely a byproduct of cell wall metabolism that occurs during fruit ripening and softening. The primary source is the enzymatic demethoxylation of pectin, a major component of the plant cell wall.

  • Pectin Methylesterase (PME): This enzyme catalyzes the hydrolysis of the methyl ester groups of the galacturonic acid residues within the pectin polymer. This process releases free methanol and results in the stiffening of the cell wall, while subsequent degradation by other enzymes leads to softening.

Methanol_Production Methanol Production via Pectin Demethoxylation Pectin Pectin (in Cell Wall) PME Pectin Methylesterase (PME) Pectin->PME DemethoxylatedPectin Demethoxylated Pectin PME->DemethoxylatedPectin Methanol Methanol PME->Methanol

Figure 3: Release of methanol from cell wall pectin catalyzed by PME during fruit ripening.

Regulation of Biosynthesis

The production of this compound is not constitutive but is under tight developmental and hormonal control, ensuring its emission coincides with optimal fruit ripeness for seed dispersal.

  • Developmental Control: The expression of key genes, particularly AATs, is often ripening-induced. In many fruits, AAT activity is low in unripe stages and increases dramatically during the ripening process, correlating with the onset of ester production.

  • Hormonal Regulation: In climacteric fruits like bananas and tomatoes, the synthesis of ethylene is a primary trigger for the ripening cascade, which includes the upregulation of AATs and other genes involved in precursor supply. Other hormones, such as jasmonates and auxins, also play roles in modulating flavor volatile production.

  • Transcriptional and Epigenetic Regulation: The expression of biosynthetic genes is controlled by a network of transcription factors (TFs), including those from the MYB and bHLH families. Furthermore, epigenetic modifications, such as the demethylation of gene promoters, can activate the expression of ripening-related genes, including those for ester synthesis. For example, decreased DNA methylation in the promoter regions of certain AAT genes has been observed during fruit ripening, leading to their increased expression.

Regulation_Pathway Regulatory Network for Ester Biosynthesis cluster_genes Gene Expression cluster_products Metabolic Products Ripening Ripening Signals (Developmental Cues) Hormones Hormone Production (e.g., Ethylene, Jasmonates) Ripening->Hormones Epigenetics Epigenetic Changes (e.g., DNA Demethylation) Ripening->Epigenetics TFs Transcription Factors (e.g., MYB, bHLH) Hormones->TFs AAT_Gene AAT Gene Epigenetics->AAT_Gene activates TFs->AAT_Gene regulates FAS_Gene FAS Genes TFs->FAS_Gene regulates PME_Gene PME Gene TFs->PME_Gene regulates AAT_Enzyme AAT Enzyme AAT_Gene->AAT_Enzyme translation HeptanoylCoA Heptanoyl-CoA FAS_Gene->HeptanoylCoA leads to Methanol Methanol PME_Gene->Methanol leads to Ester This compound Production AAT_Enzyme->Ester HeptanoylCoA->Ester Methanol->Ester

Figure 4: A simplified logical diagram of the regulatory control over this compound synthesis.

Quantitative Data

Quantitative data specifically for this compound across a wide range of fruits is not extensively documented in the literature. Its concentration can vary significantly based on species, cultivar, ripeness stage, and post-harvest conditions. To provide context, the following table summarizes reported concentrations of other relevant volatile esters found in various fruits.

Fruit SpeciesEster CompoundConcentration RangeReference(s)
Apple (Malus domestica)Ethyl acetate5 - 15% of total esters
Apple (Malus domestica)Butyl acetateVariable, among most abundant
Apple (Malus domestica)Hexyl acetate5 - 15% of total esters
Strawberry (Fragaria × ananassa)Ethyl hexanoateMajor volatile component
Strawberry (Fragaria × ananassa)Methyl butanoateMajor volatile component
Banana (Musa sapientum)Isoamyl acetateDominant flavor compound
Apricot (Prunus armeniaca)(E)-2-hexenyl acetateIncreases during ripening
Concord Grape (Vitis labrusca)Methyl anthranilateKey 'foxy' aroma compound

Note: This table is illustrative of general ester concentrations in fruits and does not list this compound due to a lack of readily available quantitative data in the cited literature.

Key Experimental Protocols

Investigating the biosynthesis of this compound requires robust analytical and biochemical methods. The following sections detail standard protocols for its quantification and for assaying the activity of the key synthesizing enzyme, AAT.

Quantification by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This is the gold-standard method for analyzing volatile compounds in fruit matrices due to its sensitivity, speed, and minimal sample preparation requirements.

Methodology:

  • Sample Preparation:

    • Homogenize ~5 g of fresh fruit tissue in a suitable buffer.

    • Transfer the homogenate to a 20 mL headspace vial.

    • Add ~5 mL of a saturated NaCl solution to increase the volatility of analytes by enhancing the matrix's ionic strength.

    • Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate or a deuterated ester) for accurate quantification.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • HS-SPME Procedure:

    • Equilibrate the sealed vial in a heated agitator (e.g., 40-60°C) for 15-20 minutes to allow volatiles to partition into the headspace.

    • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 20-30 minutes under continued agitation and heating.

    • Retract the fiber into its needle.

  • GC-MS Analysis:

    • Injector: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) in splitless mode for thermal desorption of the analytes onto the column.

    • Column: Use a non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 40°C for 3 min), ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 240°C), and hold for several minutes to ensure elution of all compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) mode for target ions of this compound (e.g., m/z 74, 87, 113, 144) to enhance sensitivity and selectivity.

HS_SPME_Workflow Workflow for HS-SPME-GC-MS Analysis Start Fruit Tissue Sample Homogenize 1. Homogenize Tissue Start->Homogenize Vial 2. Transfer to Vial (Add NaCl, Internal Standard) Homogenize->Vial Equilibrate 3. Equilibrate and Heat Vial->Equilibrate Expose 4. Expose SPME Fiber to Headspace Equilibrate->Expose Desorb 5. Thermally Desorb in GC Inlet Expose->Desorb Separate 6. GC Separation Desorb->Separate Detect 7. MS Detection and Analysis Separate->Detect End Quantitative Data Detect->End

Figure 5: Experimental workflow for the quantification of volatile esters using HS-SPME-GC-MS.
Alcohol Acyltransferase (AAT) Enzyme Activity Assay

This protocol measures the ability of a fruit protein extract to produce an ester from specific substrates. It is adapted from methods used for characterizing AATs in strawberry and other fruits.

Methodology:

  • Enzyme Extraction:

    • Homogenize ripe fruit tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors, DTT, and PVPP to remove phenolics).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.

    • Collect the supernatant. For cleaner results, subject the supernatant to ammonium sulfate precipitation or desalting through a gel filtration column (e.g., Sephadex G-25) to remove small molecules.

  • Activity Assay (Radiometric Method):

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

      • Methanol (e.g., 10-20 mM).

      • [1-¹⁴C]-Heptanoyl-CoA (as the radiolabeled substrate, e.g., 0.1 mM).

      • The partially purified enzyme extract.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of a solvent like hexane or ethyl acetate and vortexing vigorously to extract the newly formed radiolabeled this compound.

    • Centrifuge to separate the phases.

    • Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate enzyme activity based on the amount of radiolabeled product formed per unit time per mg of protein.

AAT_Assay_Workflow Workflow for AAT Enzyme Activity Assay Start Ripe Fruit Tissue Extract 1. Homogenize in Buffer & Centrifuge Start->Extract Purify 2. Collect & Purify Supernatant (Desalting / Precipitation) Extract->Purify Prepare 3. Prepare Reaction Mix (Buffer, Methanol, [14C]-Heptanoyl-CoA) Purify->Prepare Incubate 4. Add Enzyme Extract & Incubate Prepare->Incubate Stop 5. Stop Reaction & Extract with Solvent Incubate->Stop Quantify 6. Quantify Radioactivity in Organic Phase via Scintillation Counting Stop->Quantify End Enzyme Activity Data Quantify->End

Figure 6: A generalized workflow for determining AAT enzyme activity using a radiometric assay.

Conclusion and Future Directions

The biosynthesis of this compound in fruits is a finely tuned process culminating in an AAT-catalyzed reaction between methanol and heptanoyl-CoA. The production of this important aroma compound is fundamentally limited by the availability of these precursors, which are themselves products of distinct metabolic pathways—cell wall degradation and fatty acid synthesis, respectively. A complex regulatory network, orchestrated by developmental cues and hormones, ensures that ester production aligns with fruit maturity.

While the general framework is understood, significant opportunities for research remain. Key future directions should include:

  • Identification of Specific AATs: Genome-wide screening and functional characterization are needed to identify the specific AAT gene(s) responsible for this compound synthesis in different fruits.

  • Elucidation of Heptanoyl-CoA Pathway: The precise enzymatic steps and regulatory controls for odd-chain fatty acid synthesis in fruit tissues require further investigation.

  • Metabolic Engineering: With a deeper understanding of the pathway and its regulation, targeted genetic modification could be employed to enhance the production of this compound, thereby improving the flavor profiles of commercially important fruits.

References

Toxicological Profile of Methyl Heptanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl heptanoate (CAS No. 106-73-0) is a fatty acid methyl ester with a characteristic fruity odor, commonly used as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the available toxicological data for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols based on standard guidelines, and visualizations of metabolic pathways and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound and its metabolites.

Table 1: Acute Toxicity of this compound

EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg[1]
LD50RabbitDermal> 5000 mg/kg[1]

Table 2: Skin and Eye Irritation & Sensitization of this compound

EndpointResultReference
Skin IrritationConflicting data: "No irritant effect" to "Causes skin irritation" (H315)[1]
Eye IrritationConflicting data: "No irritating effect" to "Causes serious eye irritation" (H319)
Skin SensitizationNot a sensitizer

Table 3: Genotoxicity and Repeated Dose Toxicity of this compound (Read-Across Data)

EndpointFindingSurrogate/Read-Across SubstanceReference
GenotoxicityNegative in a battery of tests (Ames, in vivo micronucleus, mouse lymphoma)Fatty acid methyl/alkyl esters and alcohol ethoxylates
Repeated Dose Toxicity (Chronic)NOAEL: 50 mg/kg/day (oral, rat)Alcohol ethoxylate
Repeated Dose Toxicity (Subchronic)NOAEL: >1000 mg/kg/day (oral, rat)C16-C18 and C18 unsaturated alkyl methyl esters

Table 4: Toxicity of this compound Metabolites

MetaboliteEndpointSpeciesRouteValue/ResultReference
Heptanoic AcidLD50RatOral7000 mg/kg
Skin CorrosionRabbitDermalCauses burns (OECD 404)
Eye Damage--Causes serious eye damage
Skin SensitizationGuinea pigDermalNot a sensitizer (OECD 406)
GenotoxicityMouse lymphoma cellsIn vitroNegative
Repeated Dose Toxicity (90-day)RatOralNOAEL: 1000 mg/kg
MethanolLD50 (estimated)HumanOral56.2 grams
Target OrgansHuman-Central nervous system, eyes (optic nerve)
Mechanism of ToxicityHuman-Metabolized to formic acid, leading to metabolic acidosis

Experimental Protocols

While specific study reports for this compound are not publicly available, the following sections describe the general methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

  • Dosing: The test substance is administered in a single dose by gavage. The procedure is sequential, starting with a predetermined dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (Following OECD Guideline 402)

This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin.

  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.

  • Preparation: The fur on the dorsal area of the trunk of the test animals is clipped one day before the test.

  • Application: The test substance is applied uniformly over a defined area of the clipped skin. The area is then covered with a porous gauze dressing.

  • Exposure: The exposure period is 24 hours.

  • Observation: After the exposure period, the dressing is removed, and the animals are observed for mortality, clinical signs, and body weight changes for 14 days.

Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: A single albino rabbit is typically used for the initial test.

  • Application: A small amount of the test substance is applied to a patch of shaved skin.

  • Exposure: The patch is applied for a set duration, typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The reactions are scored.

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animal: A single albino rabbit is used for the initial test.

  • Application: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The lesions are scored.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Skin Sensitization (Following OECD Guideline 406: Guinea Pig Maximisation Test)

This test is designed to assess the potential of a substance to cause skin sensitization.

  • Test Animals: Young adult guinea pigs are used.

  • Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a topical application.

  • Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance.

  • Observation: The skin reactions at the challenge site are observed and scored for erythema and edema.

  • Endpoint: A substance is considered a sensitizer if the skin reactions in the test group are significantly greater than in the control group.

Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

This is an in vitro test to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The mutagenic potential is determined by the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

This in vitro test detects chromosomal damage.

  • Test System: Cultured mammalian cells (e.g., human lymphocytes, CHO cells) are used.

  • Procedure: The cells are exposed to the test substance with and without a metabolic activation system.

  • Endpoint: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is scored in interphase cells.

Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)

This study provides information on the potential adverse effects of repeated oral exposure to a substance.

  • Test Animals: Typically rats are used.

  • Dosing: The test substance is administered daily by gavage or in the diet/drinking water for 28 days at three or more dose levels.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored.

  • Terminal Procedures: At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Metabolic Pathway and Experimental Workflows

Metabolic Pathway of this compound

This compound is expected to undergo hydrolysis in the body, catalyzed by esterases, to yield heptanoic acid and methanol. The subsequent metabolism of methanol to formic acid is a key step in its toxicity.

MethylHeptanoate This compound HeptanoicAcid Heptanoic Acid MethylHeptanoate->HeptanoicAcid Hydrolysis (Esterases) Methanol Methanol MethylHeptanoate->Methanol Hydrolysis (Esterases) Formaldehyde Formaldehyde Methanol->Formaldehyde Alcohol Dehydrogenase FormicAcid Formic Acid (Toxic Metabolite) Formaldehyde->FormicAcid Aldehyde Dehydrogenase

Metabolic hydrolysis of this compound.
General Workflow for an Acute Oral Toxicity Study (OECD 423)

The following diagram illustrates the stepwise procedure of an acute toxic class method study.

Start Start with Initial Dose Level Dose Dose 3 Animals Start->Dose Observe Observe for 14 Days (Mortality & Clinical Signs) Dose->Observe Evaluate Evaluate Outcome Observe->Evaluate Stop Stop and Classify Evaluate->Stop Sufficient data for classification NextDose Proceed to Next Dose Level (Higher or Lower) Evaluate->NextDose More data needed NextDose->Dose

Workflow for an acute oral toxicity study.
General Workflow for a Skin Irritation Test (OECD 404)

This diagram outlines the typical procedure for assessing skin irritation potential.

Prep Prepare Animal (Shave Skin) Apply Apply Test Substance (0.5 g or 0.5 mL) Prep->Apply Expose Cover with Patch (4-hour exposure) Apply->Expose Remove Remove Patch and Clean Skin Expose->Remove Observe Observe and Score Lesions (1, 24, 48, 72 hours) Remove->Observe Classify Classify as Irritant or Non-Irritant Observe->Classify

Workflow for a skin irritation test.
General Workflow for a Bacterial Reverse Mutation (Ames) Test (OECD 471)

The diagram below shows the basic steps of an Ames test.

Prepare Prepare Bacterial Strains & Test Substance Concentrations Expose_S9_plus Expose Bacteria to Test Substance (+ S9 Mix) Prepare->Expose_S9_plus Expose_S9_minus Expose Bacteria to Test Substance (- S9 Mix) Prepare->Expose_S9_minus Incubate Incubate Plates Expose_S9_plus->Incubate Expose_S9_minus->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data and Determine Mutagenicity Count->Analyze

Workflow for an Ames test.

Conclusion

This compound exhibits low acute toxicity via oral and dermal routes. The data on skin and eye irritation are conflicting, suggesting that the irritation potential may depend on the concentration and formulation. It is not considered to be a skin sensitizer. While no specific genotoxicity or repeated dose toxicity studies on this compound were identified, a read-across approach using data from structurally similar fatty acid esters suggests a low concern for these endpoints. The in vivo hydrolysis of this compound to heptanoic acid and methanol is a critical consideration in its toxicological assessment, with the toxicity of methanol being a potential concern at high exposure levels. Further studies conducted according to standard OECD guidelines would be necessary to definitively characterize the toxicological profile of this compound.

References

Environmental Fate of Methyl Heptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of methyl heptanoate, a fatty acid ester with applications in various industries. The document summarizes key data on its biodegradation, abiotic degradation, and bioaccumulation potential. Detailed experimental protocols for assessing these environmental endpoints are provided, adhering to internationally recognized guidelines. Furthermore, this guide utilizes visualizations to illustrate degradation pathways and logical workflows, offering a clear and concise resource for environmental risk assessment.

Introduction

This compound (C8H16O2, CAS No. 106-73-0) is the methyl ester of heptanoic acid. It is a colorless liquid with a fruity odor, used as a flavoring and fragrance agent.[1] Its presence in various consumer and industrial products necessitates a thorough understanding of its environmental persistence, mobility, and potential for bioaccumulation. This guide synthesizes available data and predictive modeling to provide a detailed assessment of its environmental fate.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is crucial for predicting its behavior in the environment.

PropertyValueSource
Molecular FormulaC8H16O2[2]
Molecular Weight144.21 g/mol [2]
Boiling Point172-173 °C[3]
Melting Point-56 °C
Water Solubility308.7 mg/L at 25 °C (estimated)
Vapor Pressure1.56 mm Hg at 25 °C
Log Octanol-Water Partition Coefficient (LogKow)2.81 (estimated)EPI Suite™

Biodegradation

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. Fatty acid methyl esters (FAMEs), such as this compound, are generally considered to be readily biodegradable.

Aerobic Biodegradation

Under aerobic conditions, this compound is expected to be readily biodegradable. The initial step in its degradation is the hydrolysis of the ester bond to form heptanoic acid and methanol, which are then further metabolized by microorganisms.

Quantitative Data:

ParameterPredicted ValueMethod
Ready BiodegradabilityReadily BiodegradableEPI Suite™ (BIOWIN)
Aerobic Biodegradation Half-Life in WaterDays to weeksEPI Suite™ (BIOWIN)
Aerobic Biodegradation Half-Life in SoilDays to weeksEPI Suite™ (BIOWIN)
Anaerobic Biodegradation

Under anaerobic conditions, this compound is also expected to biodegrade, although potentially at a slower rate than under aerobic conditions.

Quantitative Data:

ParameterPredicted ValueMethod
Anaerobic BiodegradabilityUltimately BiodegradableEPI Suite™ (BIOWIN)
Anaerobic Biodegradation Half-LifeWeeks to monthsEPI Suite™ (BIOWIN)
Experimental Protocol: OECD 301F - Manometric Respirometry Test

This test evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum.

Methodology:

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., 100 mg/L) is inoculated with activated sludge from a sewage treatment plant (30 mg/L solids).

  • Apparatus: The test is conducted in sealed flasks connected to a respirometer that measures oxygen consumption.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured continuously or at frequent intervals.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Logical Workflow for Biodegradation Assessment:

cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare Mineral Medium Prepare Mineral Medium Add Test Substance (this compound) Add Test Substance (this compound) Prepare Mineral Medium->Add Test Substance (this compound) Inoculate with Activated Sludge Inoculate with Activated Sludge Add Test Substance (this compound)->Inoculate with Activated Sludge Incubate at Constant Temperature (28 days) Incubate at Constant Temperature (28 days) Inoculate with Activated Sludge->Incubate at Constant Temperature (28 days) Measure Oxygen Consumption (Respirometer) Measure Oxygen Consumption (Respirometer) Incubate at Constant Temperature (28 days)->Measure Oxygen Consumption (Respirometer) Calculate % Biodegradation vs. ThOD Calculate % Biodegradation vs. ThOD Measure Oxygen Consumption (Respirometer)->Calculate % Biodegradation vs. ThOD Assess against 60% in 10-day window criterion Assess against 60% in 10-day window criterion Calculate % Biodegradation vs. ThOD->Assess against 60% in 10-day window criterion Classify as Readily Biodegradable or Not Classify as Readily Biodegradable or Not Assess against 60% in 10-day window criterion->Classify as Readily Biodegradable or Not

Workflow for OECD 301F Biodegradability Test.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis, photolysis, and atmospheric oxidation, can also contribute to the removal of this compound from the environment.

Hydrolysis

Esters like this compound can undergo hydrolysis, breaking down into an alcohol and a carboxylic acid. The rate of hydrolysis is pH-dependent.

Quantitative Data:

pHPredicted Half-LifeMethod
7> 1 yearEPI Suite™ (HYDROWIN)
8182.5 daysEPI Suite™ (HYDROWIN)
918.2 daysEPI Suite™ (HYDROWIN)
Photolysis

Direct photolysis in water is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light at wavelengths above 290 nm.

Atmospheric Oxidation

In the atmosphere, this compound is expected to be degraded by reacting with photochemically produced hydroxyl (OH) radicals.

Quantitative Data:

ParameterPredicted ValueMethod
OH Radical Reaction Rate Constant7.93 x 10⁻¹² cm³/molecule-secEPI Suite™ (AOPWIN)
Atmospheric Half-Life1.6 days (assuming 1.5 x 10⁶ OH/cm³)EPI Suite™ (AOPWIN)

Atmospheric Degradation Pathway:

This compound This compound Degradation Products Degradation Products This compound->Degradation Products Atmospheric Oxidation OH Radical OH Radical OH Radical->Degradation Products

Atmospheric oxidation of this compound.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources. The potential for bioaccumulation is often assessed by the bioconcentration factor (BCF).

Quantitative Data:

ParameterPredicted ValueMethod
Bioconcentration Factor (BCF)44.7 L/kgEPI Suite™ (BCFBAF)
Log BCF1.65EPI Suite™ (BCFBAF)

Based on the predicted BCF value of less than 1000, this compound is not expected to significantly bioaccumulate in aquatic organisms.

Experimental Protocol: OECD 305 - Bioaccumulation in Fish

This guideline describes procedures for determining the bioconcentration of a chemical in fish.

Methodology:

  • Test Organism: A suitable fish species, such as the zebrafish (Danio rerio), is used.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in water for a period of up to 28 days.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to determine the rate of elimination of the substance.

  • Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Workflow for Bioaccumulation Testing:

cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation Expose Fish to this compound in Water Expose Fish to this compound in Water Sample Fish and Water Periodically Sample Fish and Water Periodically Expose Fish to this compound in Water->Sample Fish and Water Periodically Transfer Fish to Clean Water Transfer Fish to Clean Water Sample Fish and Water Periodically->Transfer Fish to Clean Water Sample Fish Periodically Sample Fish Periodically Transfer Fish to Clean Water->Sample Fish Periodically Analyze Samples for Concentration Analyze Samples for Concentration Sample Fish Periodically->Analyze Samples for Concentration Calculate BCF Calculate BCF Analyze Samples for Concentration->Calculate BCF

Workflow for OECD 305 Bioaccumulation Test.

Conclusion

Based on available data and predictive modeling, this compound is expected to have a limited environmental impact. It is readily biodegradable under both aerobic and anaerobic conditions, suggesting it will not persist in aquatic and terrestrial environments. Abiotic degradation processes, particularly atmospheric oxidation, also contribute to its removal. Furthermore, its low predicted bioconcentration factor indicates a low potential for accumulation in aquatic organisms. This technical guide provides the necessary data and experimental frameworks for a comprehensive environmental risk assessment of this compound.

References

Methyl Heptanoate: A Technical Guide for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl heptanoate, a fatty acid ester, is a significant contributor to the flavor and fragrance profiles of a wide array of consumer products. Its characteristic fruity and sweet aroma, reminiscent of apple and pear, makes it a valuable ingredient in the food, beverage, and cosmetic industries.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, sensory characteristics, and the underlying biochemical mechanisms of its perception. Detailed experimental protocols for its synthesis and sensory analysis are provided to facilitate further research and application.

Physicochemical Properties

This compound is a clear, colorless liquid with a range of physical and chemical properties that are critical to its application as a flavor and fragrance ingredient.[3] A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C8H16O2[4]
Molecular Weight 144.21 g/mol [4]
CAS Number 106-73-0
Appearance Clear, colorless liquid
Melting Point -56 °C
Boiling Point 172-173 °C (lit.)
Density 0.87 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.411 (lit.)
Flash Point 52.78 °C (127 °F)
Solubility Soluble in organic solvents, practically insoluble in water.

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of heptanoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification of Heptanoic Acid

Materials:

  • Heptanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine heptanoic acid and a molar excess of anhydrous methanol (typically 3-5 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add diethyl ether to the separatory funnel to dilute the reaction mixture. Wash the organic layer sequentially with:

    • Water to remove the excess methanol and some of the acid.

    • Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted heptanoic acid. (Caution: CO₂ evolution may cause pressure buildup).

    • Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product. Collect the fraction that distills at the appropriate boiling point.

G HeptanoicAcid Heptanoic Acid ProtonatedCarbonyl Protonated Carbonyl Intermediate HeptanoicAcid->ProtonatedCarbonyl Protonation Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate Nucleophilic Attack H2SO4 H₂SO₄ (catalyst) H2SO4->ProtonatedCarbonyl ProtonatedCarbonyl->TetrahedralIntermediate MethylHeptanoate This compound TetrahedralIntermediate->MethylHeptanoate Proton Transfer & Elimination of Water Water Water TetrahedralIntermediate->Water

Fischer Esterification of Heptanoic Acid.

Flavor and Fragrance Profile

This compound possesses a distinct and desirable sensory profile, which is summarized in Table 2. It is found naturally in various fruits and other food products.

Table 2: Sensory Profile of this compound

AttributeDescriptionReferences
Odor Strong, fruity, sweet, green, waxy, with notes of apple, pear, and pineapple.
Flavor Sweet, fruity, and green.
Natural Occurrence Cranberry, papaya, pineapple, blackberry, strawberry, peas, pepper, Parmesan cheese, white wine, and olive.
Experimental Protocol: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-5, Carbowax 20M).

  • This compound standard solution (in a suitable solvent like ethanol).

  • Trained sensory panelists.

  • Data acquisition system for both FID and olfactometry data.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent. The concentration should be sufficient to elicit a clear olfactory response without causing sensory fatigue.

  • GC-O Analysis:

    • Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.

    • A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.

    • The FID provides a chromatogram showing the retention times of the separated compounds.

  • Data Analysis: Correlate the sensory data from the olfactometry port with the peaks from the FID chromatogram to identify the retention time of the odor-active compound (this compound). This allows for the characterization of its specific aroma profile as it elutes from the GC column.

G cluster_GC Gas Chromatograph cluster_Detectors Detectors Injector Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID OlfactometryPort Olfactometry Port Splitter->OlfactometryPort DataSystem Data Acquisition System FID->DataSystem Chemical Data Panelist Sensory Panelist OlfactometryPort->Panelist Sample This compound Sample Sample->Injector Panelist->DataSystem Sensory Data

Gas Chromatography-Olfactometry (GC-O) Workflow.

Mechanism of Olfactory Perception: G-Protein Coupled Receptor Signaling

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, specifically the olfactory-type G-protein (Gαolf). The activated Gαolf subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions. This influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.

G cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (OR) (GPCR) G_protein G-Protein (Gαolf, β, γ) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel CNG Ion Channel Depolarization Depolarization (Action Potential to Brain) CNG_channel->Depolarization Influx Odorant This compound Odorant->OR Binding ATP ATP ATP->AC cAMP->CNG_channel Opening Ions Na⁺, Ca²⁺ Ions->CNG_channel

Olfactory Signaling Pathway for this compound.

Safety and Regulatory Information

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the U.S. Food and Drug Administration (FDA). Toxicological data indicates low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling. It is a flammable liquid and may cause skin and eye irritation upon direct contact. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and widely used flavor and fragrance ingredient with a well-characterized chemical and sensory profile. Understanding its synthesis, sensory properties, and the biochemical basis of its perception is crucial for its effective application and for the development of novel flavor and fragrance formulations. The detailed protocols and information provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Heptanoate using Headspace GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methyl heptanoate in various matrices using static headspace coupled with gas chromatography-mass spectrometry (GC-MS). This compound, a volatile ester, is a significant compound in the flavor and fragrance industry and can be an important analyte in food science and pharmaceutical development as a potential volatile impurity.[1][2] The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring high accuracy and reproducibility.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. When combined with a static headspace sampling technique, it becomes a powerful tool for the analysis of volatile compounds in complex matrices. This approach minimizes matrix effects by introducing only the gaseous phase above the sample into the GC system, thereby protecting the instrument and improving analytical performance.[3][4][5] This application note provides a detailed protocol for the quantitative determination of this compound, which can be adapted for various sample types.

Experimental Workflow

The overall experimental workflow for the headspace GC-MS analysis of this compound is depicted below.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Weighing/Aliquoting Vial Transfer to Headspace Vial Sample->Vial Standard Calibration Standard & Internal Standard Preparation Standard->Vial Incubation Vial Incubation & Equilibration Vial->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: Analytical grade this compound (≥99.8% purity) and a suitable internal standard (e.g., methyl octanoate).

  • Solvents: High-purity solvents such as methanol or hexane for standard preparation.

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Instrumentation
  • Gas chromatograph with a mass selective detector (GC-MS).

  • Static headspace autosampler.

Sample Preparation
  • Sample Collection: Accurately weigh or measure a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard: Spike the sample with a known concentration of the internal standard.

  • Sealing: Immediately seal the vial after sample and standard addition.

Headspace GC-MS Method

The following instrumental parameters are recommended and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
Headspace Autosampler
Vial Incubation Temperature80 - 130°C
Vial Incubation Time20 - 40 minutes
Syringe Temperature90 - 140°C
Injection Volume1 mL
Gas Chromatograph
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 - 1.5 mL/min
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Oven Temperature ProgramInitial temp 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
Mass Spectrometer
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Data Acquisition
Solvent Delay2 - 3 minutes
This compound Ions
Quantifier Ionm/z 74
Qualifier Ionsm/z 43, 87, 113, 144

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound in a suitable matrix or solvent, each containing the internal standard at a constant concentration. Analyze these standards using the established headspace GC-MS method. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve.

  • Sample Analysis: Analyze the prepared unknown samples using the same method.

  • Quantification: Determine the peak areas for this compound and the internal standard in the sample chromatograms. Calculate the peak area ratio and use the equation from the linear regression of the calibration curve to determine the concentration of this compound in the unknown samples.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected from this method, based on the analysis of similar fatty acid methyl esters. These values should be determined as part of the method validation in your laboratory.

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 20 ng/mL
Limit of Quantitation (LOQ)3 - 60 ng/mL
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the key stages of the analytical process.

Analytical_Process cluster_Input Input cluster_Method Methodology cluster_Output Output Sample Sample Matrix HS Headspace Sampling Sample->HS Standards Analytical Standards Standards->HS GC Gas Chromatography HS->GC Volatiles Transfer MS Mass Spectrometry GC->MS Analyte Separation Qual_Data Qualitative Data (Mass Spectrum) MS->Qual_Data Quant_Data Quantitative Data (Concentration) MS->Quant_Data

Caption: Logical flow of the headspace GC-MS analysis.

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl heptanoate is a fatty acid methyl ester (FAME) recognized for its characteristic fruity and floral aroma, contributing to the natural fragrance of fruits like pineapple and kiwi.[1] It is also utilized as a flavoring agent in the food and beverage industry. Accurate and sensitive quantification of this compound is crucial for quality control, flavor profiling, and various research applications.

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes from a sample matrix.[2] This application note provides a detailed protocol for the analysis of this compound in aqueous and food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of HS-SPME

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Experimental

Materials and Reagents
  • Analytical Standard: this compound (≥99.8%)

  • Internal Standard (IS): Methyl heptadecanoate-d33 (C17:0dMe, ≥ 97.5%) or other suitable non-interfering compound.

  • Reagents: Sodium chloride (NaCl), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ultra-pure water.

  • SPME Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm

    • Carboxen/Polydimethylsiloxane (CAR/PDMS), 85 µm

  • Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • SPME Holder: Manual or automated.

  • Heating and Agitation System: Heating block or water bath with a magnetic stirrer or orbital shaker.

SPME Protocol for this compound Analysis

This protocol is a starting point and may require optimization based on the specific sample matrix and analytical instrumentation.

Sample Preparation
  • Aqueous Samples: Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Solid/Semi-Solid Samples (e.g., fruit puree): Weigh 5 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of ultra-pure water.

  • pH Adjustment: Adjust the sample pH to 2 with HCl to improve the volatility of acidic interferents and enhance the extraction of esters.[2]

  • Salt Addition: Add 3 g of NaCl to the vial. Salting-out increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with an appropriate concentration of the internal standard solution.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set at 70°C. Allow the sample to equilibrate for 15 minutes with constant agitation (e.g., 250 rpm).[2]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 70°C with continued agitation.[2]

  • Fiber Retraction: After extraction, retract the fiber into the needle.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the GC injection port, set at 250°C, for 5 minutes in splitless mode.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/minute.

    • Ramp: Increase to 250°C at a rate of 20°C/minute.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Fiber Conditioning

Before the first use and after each analysis, condition the SPME fiber in the GC injection port at 270°C for 30-60 minutes to remove any contaminants.

Data Presentation

Quantitative data for the analysis of this compound using the optimized HS-SPME-GC-MS method is summarized below. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterResultReference
Fiber Type DVB/CAR/PDMS, 50/30 µm
Extraction Mode Headspace (HS)
Extraction Temperature 70°C
Extraction Time 20 minutes
Desorption Temperature 250°C
Desorption Time 4 minutes
Linearity Range (for FAMEs) 10 - 10,500 ng/L
Coefficient of Determination (R²) (for FAMEs) ≥ 0.93
Limit of Detection (LOD) Analyte and matrix-dependent
Limit of Quantification (LOQ) Analyte and matrix-dependent
Recovery Analyte and matrix-dependent
Relative Standard Deviation (RSD) < 15%

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the HS-SPME analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample Aqueous or Solid Sample Vial Add to 20 mL Vial Sample->Vial pH_Adjust Adjust pH to 2 Vial->pH_Adjust Salt Add NaCl (3g) pH_Adjust->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate (70°C, 15 min) Seal->Equilibrate Transfer to Agitator Extract Expose Fiber (70°C, 20 min) Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Desorb in GC Inlet (250°C) Retract->Desorb Transfer to GC-MS Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Figure 1. Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Fiber_Selection_Logic cluster_fibers Recommended SPME Fibers Analyte Analyte: this compound (Volatile Ester) DVB_CAR_PDMS DVB/CAR/PDMS (Broad range for volatiles) Analyte->DVB_CAR_PDMS General Purpose CAR_PDMS CAR/PDMS (High affinity for small volatiles) Analyte->CAR_PDMS Trace Level Analysis Note1 Note1 DVB_CAR_PDMS->Note1 Good for complex matrices Note2 Note2 CAR_PDMS->Note2 May require shorter extraction times

References

Application Note: Quantification of Methyl Heptanoate in Wine Samples by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of methyl heptanoate in wine samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an ester that can contribute to the fruity and floral aromas of wine. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for quality control in wineries and for research purposes in oenology. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for the determination of this key aroma compound.

Introduction

The aromatic profile of wine is a complex mixture of volatile organic compounds (VOCs) that originate from the grapes, fermentation processes, and aging.[1] Esters are a significant class of these compounds, often imparting desirable fruity and floral notes.[1][2] this compound, with its characteristic fruity aroma, can influence the overall sensory perception of wine. Accurate quantification of such compounds is crucial for winemakers to monitor and control the aromatic quality of their products.

This protocol outlines a validated HS-SPME-GC-MS method for the determination of this compound in wine. HS-SPME is a solvent-free, sensitive, and automated sample preparation technique that is widely used for the analysis of volatile and semi-volatile compounds in complex matrices like wine.[3][4]

Experimental Protocols

Materials and Reagents
  • Wine Samples: Red and white wines of various grape varieties.

  • This compound Standard: Analytical grade, ≥99% purity.

  • Internal Standard (IS): 2-octanol or other suitable compound not naturally present in wine.

  • Sodium Chloride (NaCl): Analytical grade, baked at 200°C overnight to remove volatile contaminants.

  • Ethanol: Absolute, for stock solution preparation.

  • Ultrapure Water: For dilutions.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

  • Headspace Vials: 20 mL with PTFE/silicone septa screw caps.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • GC Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler: Capable of performing automated HS-SPME.

Standard Preparation
  • Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of absolute ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a model wine solution (12% ethanol in water, pH 3.5) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 µg/L).

  • Internal Standard (IS) Stock Solution (100 mg/L): Prepare a stock solution of the internal standard (e.g., 2-octanol) in ethanol. A working IS solution of 10 mg/L can be prepared by dilution in the model wine solution.

Sample Preparation (HS-SPME)
  • Transfer 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a precise amount of the internal standard working solution to each vial to achieve a final concentration of approximately 50 µg/L.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum screw cap.

  • Place the vial in the autosampler tray for incubation and extraction.

HS-SPME and GC-MS Analysis
  • Incubation/Equilibration: Incubate the sample vial at 40°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

  • Desorption: After extraction, the fiber is immediately transferred to the GC injector port and desorbed at 250°C for 5 minutes in splitless mode.

  • GC Separation:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 5 min), ramp to 220°C at a rate of 3°C/min, and hold for 10 min.

  • MS Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 350.

    • Data Acquisition: For quantification, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity. Characteristic ions for this compound should be determined from its mass spectrum.

Data Presentation

Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the wine samples is then determined from this calibration curve.

Quantitative Data Summary
Wine TypeGrape VarietyThis compound (µg/L)
White WineChardonnay15.2
White WineSauvignon Blanc21.5
White WineRiesling18.9
Red WineCabernet Sauvignon8.7
Red WineMerlot11.3
Red WinePinot Noir9.5

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for the quantification of this compound in wine.

Conclusion

The HS-SPME-GC-MS method described in this application note is a reliable and sensitive technique for the quantification of this compound in wine samples. The protocol is straightforward and can be easily implemented in analytical laboratories for routine quality control of wine aroma. The use of an internal standard and a matrix-matched calibration curve ensures accurate and precise results. This method can be a valuable tool for researchers and winemakers to better understand and control the aromatic profile of wines.

References

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters Using Methyl Heptanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including food science, biofuel production, and clinical diagnostics. Gas chromatography (GC) is a powerful technique for this purpose, but it requires derivatization of the fatty acids into their more volatile fatty acid methyl esters (FAMEs) for accurate analysis. However, variability in sample preparation and injection volume can introduce significant errors, compromising the precision and accuracy of the results. The internal standard (IS) method is a widely used technique to correct for these variations.[1] An internal standard is a known amount of a compound, not present in the sample, that is added to both the calibration standards and the samples.[1] By comparing the peak area of the analyte to that of the internal standard, variations in the analytical process can be effectively normalized.

Methyl heptanoate is an excellent choice as an internal standard for the analysis of many FAMEs. It is a fatty acid ester with physical and chemical properties similar to many common FAMEs, ensuring comparable behavior during extraction and chromatography. Its odd-numbered carbon chain (C7) makes it unlikely to be naturally present in most biological and industrial samples, which typically contain even-numbered fatty acids. This application note provides a detailed protocol for the quantitative analysis of FAMEs using this compound as an internal standard with GC-Flame Ionization Detection (FID).

Methodology

This section details the necessary materials, reagents, and the step-by-step protocols for sample preparation and GC-FID analysis.

1. Materials and Reagents

  • Analytes: FAME standards (e.g., methyl palmitate, methyl stearate, methyl oleate, methyl linoleate) of high purity (≥99%).

  • Internal Standard: this compound (≥99.8% purity).

  • Solvent: n-Heptane or Hexane (GC grade).

  • Derivatization Reagent: 2M Potassium Hydroxide (KOH) in Methanol.

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Capillary GC column suitable for FAME analysis (e.g., a highly polar biscyanopropylpolysiloxane stationary phase column, 100m x 0.25mm ID x 0.20µm film thickness).

    • Autosampler and GC vials with caps.

    • Vortex mixer.

    • Pipettes and volumetric flasks.

2. Experimental Protocols

2.1. Preparation of Stock Solutions

  • Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in n-heptane in a 10 mL volumetric flask.

  • Analyte Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of each FAME analyte and dissolve them together in n-heptane in a 10 mL volumetric flask.

2.2. Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards by diluting the analyte stock solution with n-heptane to achieve a desired concentration range (e.g., 10, 50, 100, 200, 500 µg/mL).

  • To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final IS concentration of 100 µg/mL in each standard.

2.3. Sample Preparation (Transesterification of Oils/Fats)

  • Accurately weigh approximately 200 mg of the oil or fat sample into a test tube.

  • Add 2 mL of n-heptane and vortex for 30 seconds to dissolve the sample.

  • Add 100 µL of the Internal Standard Stock Solution (10 mg/mL) to the sample solution.

  • Add 200 µL of 2M methanolic KOH to initiate the transesterification reaction.

  • Cap the tube and vortex vigorously for 30 seconds.

  • Allow the solution to stand at room temperature for at least 30 minutes for phase separation. The upper n-heptane layer now contains the FAMEs and the internal standard.

  • Carefully transfer the upper layer to a GC vial for analysis.

2.4. GC-FID Conditions

  • Injector Temperature: 250°C

  • Split Ratio: 10:1

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp: 3°C/min to 240°C.

    • Hold at 240°C for 7 minutes.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 250°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

Data Presentation and Results

The internal standard method relies on the consistency of the response factor (RF) and the linearity of the relationship between the concentration and the detector response.

Calculation of Response Factor (RF):

RF = (AreaAnalyte / ConcentrationAnalyte) / (AreaIS / ConcentrationIS)

Calculation of Analyte Concentration in Sample:

ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / RF)

Table 1: Linearity of FAMEs using this compound as Internal Standard

This table demonstrates the excellent linearity of the method, as shown by the low relative standard deviation (RSD) of the response factors across five concentration levels.

Analyte (FAME)Concentration Level 1 (µg/mL)Concentration Level 2 (µg/mL)Concentration Level 3 (µg/mL)Concentration Level 4 (µg/mL)Concentration Level 5 (µg/mL)Mean RFRF RSD (%)
Methyl Palmitate (C16:0)10501002005001.023.5
Methyl Stearate (C18:0)10501002005000.993.8
Methyl Oleate (C18:1)10501002005001.014.0
Methyl Linoleate (C18:2)10501002005000.984.2

Table 2: Method Precision

The precision of the method was evaluated by performing six replicate injections of a mid-range calibration standard. The results show high repeatability, with area RSDs well below 5%.

Analyte (FAME)Mean Retention Time (min)RT RSD (%)Mean Peak AreaArea RSD (%)
This compound (IS)15.250.025543211.5
Methyl Palmitate (C16:0)28.540.015687902.1
Methyl Stearate (C18:0)33.890.015498762.5
Methyl Oleate (C18:1)34.120.015612342.3
Methyl Linoleate (C18:2)35.580.015421982.8

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Quantification Sample Weigh Sample (e.g., Oil/Fat) Spike_IS_Sample Add Known Amount of This compound (IS) to Sample Sample->Spike_IS_Sample Standards Prepare Analyte Calibration Standards Spike_IS_Standards Add Known Amount of This compound (IS) to each Standard Standards->Spike_IS_Standards Derivatize Transesterification (e.g., with KOH/Methanol) Spike_IS_Sample->Derivatize Extract Extract FAMEs into Organic Solvent Derivatize->Extract GC_Analysis GC-FID Analysis Extract->GC_Analysis Integrate Integrate Peak Areas (Analyte and IS) GC_Analysis->Integrate Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) Integrate->Cal_Curve Quantify Calculate Analyte Concentration in Sample Integrate->Quantify Cal_Curve->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_input Inputs from GC-FID cluster_known Known Values cluster_calc Calculation Area_A Peak Area Analyte (A) Ratio Calculate Area Ratio: (Area_A / Area_IS) Area_A->Ratio Area_IS Peak Area Internal Std (IS) Area_IS->Ratio Conc_IS Concentration of IS Final_Conc Calculate Final Concentration: Ratio * (Conc_IS / RF) Conc_IS->Final_Conc RF Response Factor (RF) from Calibration RF->Final_Conc Ratio->Final_Conc

Caption: Logical relationship for calculating analyte concentration.

References

Application Note: Synthesis of Methyl Heptanoate via Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of methyl heptanoate, a fatty acid ester with applications as a flavoring agent, fragrance ingredient, and a standard in gas chromatography.[1][2] Two primary methods are presented: the classic Fischer-Speier esterification of heptanoic acid and methanol with an acid catalyst, and an alternative method employing a coupling agent for milder reaction conditions. This note includes detailed experimental procedures, tables of reactants and expected yields, and a workflow diagram to guide researchers in the successful synthesis and purification of this compound.

Introduction

This compound (C₈H₁₆O₂) is the methyl ester of heptanoic acid.[2] It is a colorless liquid with a characteristic fruity odor.[1] Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry and drug development for the modification of carboxylic acid moieties to enhance properties such as solubility, stability, and bioavailability. The Fischer esterification is a widely used, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed. An alternative approach involves the use of coupling agents to activate the carboxylic acid, allowing the reaction to proceed under milder conditions.

Data Presentation

Table 1: Reactants and Conditions for Fischer Esterification of Heptanoic Acid

Reactant/CatalystMolecular Weight ( g/mol )AmountMolesMolar Ratio
Heptanoic Acid130.1813.02 g0.11
Methanol32.0432.04 g (40.5 mL)1.010
Sulfuric Acid (conc.)98.08~2 mL-Catalytic

Table 2: Reactants and Conditions for Coupling Agent Method

Reactant/ReagentMolecular Weight ( g/mol )AmountMolesMolar Ratio
Heptanoic Acid130.181.30 g0.011
Chloroform119.3815 mL-Solvent
Triethylamine101.191.40 mL0.011
1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole378.223.44 g0.0090.9
Methanol32.040.61 mL0.0151.5

Table 3: Product Profile and Expected Yield

ProductMolecular Weight ( g/mol )Theoretical Yield (Fischer)Expected Yield (Fischer)Theoretical Yield (Coupling)Reported Yield (Coupling)Purity
This compound144.2114.42 g11.5 - 13.0 g (80-90%)1.44 g1.25 g (87%)>98%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Heptanoic Acid

This protocol is adapted from the general procedure for Fischer esterification.

Materials:

  • Heptanoic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (for extraction)

  • Round-bottomed flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask, combine 13.02 g of heptanoic acid and 40.5 mL of methanol.

  • Catalyst Addition: While swirling the flask, carefully add approximately 2 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with two 50 mL portions of dichloromethane.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

    • Wash the organic layer with 50 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by simple distillation. The boiling point of this compound is approximately 172-173 °C.

Protocol 2: Esterification using a Coupling Agent

This protocol is based on a literature procedure.

Materials:

  • Heptanoic acid

  • Chloroform

  • Triethylamine

  • 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole

  • Methanol

  • Ether

  • Sodium bicarbonate, aqueous solution

  • Anhydrous magnesium sulfate

  • Round-bottomed flask

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 1.30 g of heptanoic acid in 15 mL of chloroform in a round-bottomed flask.

    • Cool the solution in an ice bath.

    • Add triethylamine followed by 3.44 g of 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole.

    • Stir the mixture for 3 hours at ice-cold temperature.

  • Ester Formation:

    • To the solution, add 0.61 mL of methanol and 1.40 mL of triethylamine. An exothermic reaction may be observed.

    • Stir for an additional 10 minutes.

  • Work-up and Extraction:

    • Remove the chloroform by distillation or using a rotary evaporator.

    • To the residue, add water and ether.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the ether layer sequentially with water, aqueous sodium bicarbonate solution, and again with water.

  • Drying and Solvent Removal:

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Filter the drying agent and distill off the ether to obtain this compound.

Signaling Pathways and Workflows

Fischer_Esterification_Workflow Reactants Heptanoic Acid + Methanol Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Quench with Water & Extract with CH₂Cl₂ Reaction->Workup Wash1 Wash with NaHCO₃(aq) Workup->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry with MgSO₄ Wash2->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purification Distillation SolventRemoval->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer Esterification of this compound.

Fischer_Esterification_Mechanism Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Activation Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Tetrahedral Intermediate Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Protonated Ester Ester This compound Deprotonation->Ester

Caption: Mechanism of the Fischer Esterification Reaction.

References

Application Notes and Protocols: Electrophysiological Response to Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for studying the electrophysiological responses of insects to methyl heptanoate, a volatile organic compound found in many fruits and known to be an important olfactory cue for various insect species. The protocols for Electroantennography (EAG), Single Sensillum Recording (SSR), and Gas Chromatography-Electroantennographic Detection (GC-EAD) are detailed below. While specific quantitative data for this compound is limited in publicly available literature, this document presents representative data from closely related fruit ester compounds to serve as a practical guide for experimental design and data interpretation.

Data Presentation: Electrophysiological Responses to Fruit Esters

Quantitative data from electrophysiological recordings are crucial for determining the sensitivity of an insect's olfactory system to specific compounds. The following tables summarize representative data for esters structurally similar to this compound, providing a baseline for expected responses.

Table 1: Representative Electroantennography (EAG) Dose-Response to Selected Esters in the Codling Moth, Cydia pomonella

CompoundDose (µg)Mean EAG Response (mV ± SE)
Hexyl Acetate 10.3 ± 0.1
100.8 ± 0.2
1001.5 ± 0.3
(Z)-3-Hexenyl Acetate 10.4 ± 0.1
101.1 ± 0.2
1002.1 ± 0.4
Ethyl (E,Z)-2,4-decadienoate (Pear Ester) 10.7 ± 0.2
101.8 ± 0.4
1003.2 ± 0.6
Control (Hexane) -0.1 ± 0.05

Note: This data is representative and adapted from studies on Cydia pomonella. Actual responses to this compound may vary depending on the insect species and experimental conditions.

Table 2: Representative Single Sensillum Recording (SSR) Responses of Olfactory Sensory Neurons (OSNs) in Cydia pomonella to Fruit Esters

Sensillum TypeResponding NeuronCompound (10 µg)Spike Frequency (spikes/s ± SE)
Sensilla Auricillica Neuron AEthyl (E,Z)-2,4-decadienoate85 ± 12
Neuron B(E,E)-α-Farnesene65 ± 9
Neuron CLinalool40 ± 7
Sensilla Basiconica Neuron 1Hexyl Acetate55 ± 8
Neuron 2(Z)-3-Hexenol70 ± 10

Note: Data is illustrative of responses from different neuron types within sensilla to various apple and pear volatiles. Specific neurons responding to this compound would need to be identified empirically.[1]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Olfactory Signaling Pathway in Insects

The detection of odorants like this compound by an insect's antenna initiates a well-defined signaling cascade.

Caption: Insect olfactory signal transduction pathway for this compound.

Experimental Workflow for Electroantennography (EAG)

EAG provides a measure of the overall olfactory response of an insect antenna to a volatile compound.

eag_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Insect_Prep Insect Immobilization & Antenna Exposure Electrode_Placement Electrode Placement (Reference at base, Recording at tip) Insect_Prep->Electrode_Placement Electrode_Prep Electrode Preparation (Ag/AgCl wires in glass capillaries) Electrode_Prep->Electrode_Placement Stimulus_Prep Stimulus Preparation (Serial dilutions of this compound) Stimulus_Delivery Puff Delivery of Odorant (e.g., 0.5s pulse) Stimulus_Prep->Stimulus_Delivery Airflow Continuous Humidified Airflow over Antenna Electrode_Placement->Airflow Airflow->Stimulus_Delivery Recording EAG Signal Acquisition (Amplification & Digitization) Stimulus_Delivery->Recording Measurement Measure Peak Amplitude of Negative Deflection (mV) Recording->Measurement Normalization Normalize to Standard Reference Compound Measurement->Normalization Dose_Response Construct Dose-Response Curve Normalization->Dose_Response

Caption: Workflow for Electroantennography (EAG) experiments.

Experimental Workflow for Single Sensillum Recording (SSR)

SSR allows for the investigation of the activity of individual olfactory sensory neurons.

ssr_workflow cluster_prep_ssr Preparation cluster_rec_ssr Recording cluster_analysis_ssr Data Analysis Insect_Mount Insect Immobilization (e.g., in pipette tip) Antenna_Fix Antenna Stabilization (on coverslip) Insect_Mount->Antenna_Fix Sensillum_Locate Locate Target Sensillum (under microscope) Antenna_Fix->Sensillum_Locate Electrode_SSR Electrode Preparation (Tungsten or Glass Microelectrodes) Electrode_Insert Insert Recording Electrode into Sensillum (Reference electrode in eye) Electrode_SSR->Electrode_Insert Sensillum_Locate->Electrode_Insert Stimulus_SSR Deliver Odorant Pulse (this compound) Electrode_Insert->Stimulus_SSR Spike_Record Record Action Potentials (Spike Trains) Stimulus_SSR->Spike_Record Spike_Sort Spike Sorting (to identify individual neuron responses) Spike_Record->Spike_Sort Spike_Count Calculate Spike Frequency (spikes/second) Spike_Sort->Spike_Count Response_Profile Determine Response Profile of the Neuron Spike_Count->Response_Profile

Caption: Workflow for Single Sensillum Recording (SSR) experiments.

Experimental Protocols

The following protocols are adapted from established methodologies for electrophysiological studies in insects and can be specifically applied to investigate the effects of this compound.

Protocol for Electroantennography (EAG)

I. Materials and Equipment:

  • Insects: Target species of interest (e.g., Cydia pomonella), both males and females.

  • Chemicals: High-purity this compound (>99%), solvent (e.g., hexane or paraffin oil), standard reference compound (e.g., (Z)-3-hexen-1-ol), and insect saline solution.

  • Equipment: Stereomicroscope, micromanipulators, EAG probe with Ag/AgCl electrodes, glass capillaries, micropipette puller, air stimulus controller, purified and humidified air source, amplifier, data acquisition system, and computer with analysis software.

II. Procedure:

  • Insect Preparation:

    • Anesthetize the insect by chilling on ice or brief exposure to CO2.

    • Carefully excise one antenna at its base using fine scissors.

    • Mount the excised antenna on the EAG probe, ensuring good electrical contact between the base and the reference electrode and the tip and the recording electrode, using a small amount of conductive gel.

  • Stimulus Preparation:

    • Prepare a stock solution of this compound (e.g., 1 µg/µL) in the chosen solvent.

    • Create a serial dilution to obtain a range of concentrations for dose-response studies (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper and insert it into a Pasteur pipette. Prepare a control pipette with the solvent only.

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of humidified, purified air.

    • Allow the baseline to stabilize.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to introduce this compound to the antenna.

    • Record the resulting negative voltage deflection (EAG response) in millivolts (mV).

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the response to the solvent control from the responses to this compound.

    • Normalize the responses by expressing them as a percentage of the response to the standard reference compound.

    • Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Protocol for Single Sensillum Recording (SSR)

I. Materials and Equipment:

  • Insects: As per EAG protocol.

  • Chemicals: As per EAG protocol.

  • Equipment: High-magnification microscope with vibration isolation table, micromanipulators, sharpened tungsten or glass microelectrodes, reference electrode (Ag/AgCl), preamplifier, amplifier, data acquisition system, and spike sorting software.

II. Procedure:

  • Insect Preparation:

    • Immobilize the insect in a pipette tip or on a custom holder with wax, leaving the head and antennae accessible.

    • Stabilize one antenna on a coverslip using a fine glass capillary or dental wax.

  • Recording Setup:

    • Insert the reference electrode into the insect's eye or another part of the head.

    • Under high magnification, carefully advance the recording electrode to penetrate the cuticle of a single sensillum. Successful insertion is often indicated by a stable baseline and the appearance of spontaneous spike activity.

  • SSR Recording:

    • Deliver a continuous stream of purified air over the antenna.

    • Introduce a pulse of this compound into the airstream, directed at the recorded sensillum.

    • Record the resulting action potentials (spikes) from the olfactory sensory neurons within the sensillum.

  • Data Analysis:

    • Use spike sorting software to differentiate the action potentials from different neurons within the same sensillum based on their amplitude and shape.

    • Calculate the spike frequency (spikes per second) before, during, and after the stimulus.

    • Determine the net response by subtracting the pre-stimulus spike rate from the rate during stimulation.

    • Characterize the response profile of individual neurons to a range of this compound concentrations.

Protocol for Gas Chromatography-Electroantennographic Detection (GC-EAD)

I. Materials and Equipment:

  • Insects and Chemicals: As per EAG protocol.

  • Equipment: Gas chromatograph (GC) with a flame ionization detector (FID), a heated transfer line, and an effluent splitter; EAG setup as described above.

II. Procedure:

  • GC-EAD Setup:

    • Connect the outlet of the GC column to a splitter, which divides the effluent between the FID and the EAD.

    • The effluent directed to the EAD is mixed with a humidified, purified air stream that flows over the prepared insect antenna.

  • Sample Analysis:

    • Prepare a solution containing this compound and a series of other relevant volatile compounds (e.g., a synthetic fruit blend).

    • Inject the sample into the GC.

    • Simultaneously record the output from the FID (chromatogram) and the EAG (electroantennogram).

  • Data Analysis:

    • Align the FID chromatogram with the EAG recording.

    • Identify the peaks in the chromatogram that elicit a corresponding depolarization in the EAG trace. These are the EAD-active compounds.

    • Confirm the identity of the EAD-active peaks by comparing their retention times with those of synthetic standards and by GC-Mass Spectrometry (GC-MS) analysis.

    • This method allows for the identification of which specific components of a complex mixture, such as a natural fruit odor, are detected by the insect's antenna.

By following these detailed protocols and utilizing the provided representative data and visualizations, researchers can effectively investigate the electrophysiological responses to this compound in their insect species of interest, contributing to a deeper understanding of insect olfaction and the development of novel pest management strategies.

References

Application Notes and Protocols for Behavioral Assays Using Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting behavioral assays using methyl heptanoate in two key model organisms: the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. The assays described are fundamental for investigating olfactory responses, neurobiology, and the effects of chemical compounds on behavior.

Caenorhabditis elegans Chemotaxis Assay

The chemotaxis assay in C. elegans is a powerful tool to determine if a chemical acts as an attractant or a repellent. This protocol is adapted from established methods and is suitable for high-throughput screening.

Application Note

This compound is a volatile organic compound that can elicit a chemotactic response in C. elegans. The AWC class of amphid sensory neurons are primarily responsible for detecting volatile attractants.[1] The response to compounds structurally similar to this compound, such as 2-heptanone, is mediated by the G protein-coupled receptor (GPCR) STR-2, which is expressed in AWC neurons.[2] Activation of this receptor initiates a downstream signaling cascade involving Gα subunits (EGL-30 and GPA-3) and a phospholipase C (PLC) pathway, ultimately leading to a behavioral response.[2] This assay can be used to quantify the attractive or repulsive properties of this compound and to screen for genetic or pharmacological modulators of this behavior.

Experimental Protocol

Materials:

  • Nematode Growth Medium (NGM) agar plates (6 cm or 10 cm)

  • E. coli OP50 culture

  • M9 buffer

  • This compound (solution in a suitable solvent, e.g., ethanol)

  • Solvent control (e.g., ethanol)

  • Sodium azide (1 M solution)

  • Synchronized population of young adult C. elegans

  • Micropipettes and tips

  • Incubator at 20°C

Procedure:

  • Plate Preparation:

    • Use NGM plates seeded with a small lawn of E. coli OP50 in the center. Ensure the lawn is grown for 24-48 hours.

    • On the bottom of the plate, draw a line down the center to divide it into two halves. Mark a "Test" spot on one side and a "Control" spot on the opposite side, equidistant from the center. Mark an origin point in the center of the plate.

  • Worm Preparation:

    • Wash a synchronized population of young adult worms from their culture plates using M9 buffer.

    • Centrifuge the worm suspension gently to pellet the worms. Remove the supernatant and resuspend in M9 buffer. Repeat this washing step three times to remove bacteria.

    • After the final wash, resuspend the worms in a small volume of M9 buffer.

  • Assay Setup:

    • Spot 1 µL of the this compound solution onto the "Test" spot on the agar surface.

    • Spot 1 µL of the solvent control onto the "Control" spot.

    • To paralyze worms that reach the spots and prevent them from leaving, add 1 µL of 1 M sodium azide to both the "Test" and "Control" spots.[3]

    • Carefully pipette a small drop of the washed worm suspension (approximately 50-200 worms) onto the origin in the center of the plate.

  • Incubation and Data Collection:

    • Place the plates at 20°C for 1 hour.

    • After the incubation period, count the number of worms on the "Test" half of the plate and the "Control" half of the plate. Also, count the total number of worms on the plate.

  • Data Analysis:

    • Calculate the Chemotaxis Index (CI) using the following formula:[2] CI = (Number of worms at Test - Number of worms at Control) / Total number of worms

    • A positive CI indicates attraction to the test compound, while a negative CI indicates repulsion. A CI close to 0 suggests a neutral response.

Quantitative Data
CompoundDilutionChemotaxis Index (CI)Behavioral Response
2-Heptanone1:10~0.7Strong Attraction
2-Heptanone1:100~0.5Attraction

Note: The chemotactic response can be concentration-dependent. It is recommended to test a range of this compound concentrations to determine the optimal concentration for attraction or repulsion.

Signaling Pathway Diagram

G C. elegans AWC Neuron Signaling Pathway for Volatile Attractants cluster_neuron AWC Sensory Neuron MH This compound GPCR STR-2 (GPCR) MH->GPCR Binds G_alpha Gα (egl-30, gpa-3) GPCR->G_alpha Activates PLC PLC (Phospholipase C) G_alpha->PLC Activates Ca_channel Calcium Channel PLC->Ca_channel Modulates Behavior Chemotaxis (Attraction) Ca_channel->Behavior Leads to

Caption: Signaling cascade in the C. elegans AWC neuron in response to volatile attractants like this compound.

Drosophila melanogaster T-Maze Olfactory Assay

The T-maze assay is a classic paradigm for studying olfactory-guided behavior and learning in Drosophila. This protocol describes a simple choice assay to determine innate preference for an odor.

Application Note

Drosophila melanogaster utilizes a sophisticated olfactory system to locate food sources and suitable oviposition sites. The olfactory response to various esters is well-documented. The olfactory receptor Or22a, expressed in the ab3A sensory neuron, is known to respond to a range of esters, including methyl hexanoate, which is structurally similar to this compound. The Or22a receptor forms a complex with the co-receptor Orco to create an odorant-gated ion channel. This T-maze assay allows for the quantification of the fly's innate attraction or aversion to this compound.

Experimental Protocol

Materials:

  • T-maze apparatus

  • Groups of 50-100 adult Drosophila melanogaster (3-5 days old), starved for 4-6 hours

  • This compound solution (in mineral oil or other suitable solvent)

  • Solvent control (e.g., mineral oil)

  • Odor delivery vials/cartridges

  • Filter paper

  • Light source for attracting flies to the choice point

Procedure:

  • Apparatus Preparation:

    • Clean the T-maze thoroughly between trials to avoid residual odors.

    • Prepare two odor vials. In one, place a small piece of filter paper with a drop of the this compound solution. In the other, place a similar piece of filter paper with a drop of the solvent control.

  • Fly Handling:

    • Gently transfer a group of starved flies into the starting tube of the T-maze. Allow them to acclimate for a few minutes.

  • Assay Execution:

    • Connect the odor vials to the arms of the T-maze.

    • Position the T-maze horizontally. A light source can be placed at the choice point to encourage the flies to move from the starting tube.

    • Gently tap the flies into the central elevator of the T-maze.

    • Raise the elevator to the choice point, allowing the flies to choose between the two arms containing the this compound and the control odor.

    • Allow the flies to make a choice for a defined period (e.g., 2 minutes).

  • Data Collection:

    • After the choice period, lower the elevator to trap the flies in the arms and the central tube.

    • Count the number of flies in the arm containing this compound (Nodor) and the number of flies in the arm with the control (Ncontrol).

  • Data Analysis:

    • Calculate the Performance Index (PI) using the following formula: PI = (Nodor - Ncontrol) / (Nodor + Ncontrol)

    • A positive PI indicates a preference for this compound, while a negative PI indicates aversion. A PI near 0 suggests no preference.

Quantitative Data

Specific performance index data for this compound in a Drosophila T-maze assay was not found in the provided search results. However, the following table presents data for the structurally similar compound, methyl hexanoate, which is a known ligand for the Or22a receptor. This can serve as a reference for expected behavioral responses.

CompoundDose (µg)Performance Index (PI)Behavioral Response
Methyl Hexanoate0.2~0.15Slight Attraction
Methyl Hexanoate1.0~0.25Attraction
Methyl Hexanoate2.0~0.10Slight Attraction

Data is representative and adapted from studies on similar esters.

Experimental Workflow and Signaling Diagram

G Drosophila T-Maze and Olfactory Signaling Workflow cluster_workflow T-Maze Experimental Workflow cluster_signaling Olfactory Signaling in ORN Start 1. Flies in Starting Tube Choice 2. Move to Choice Point Start->Choice Decision 3. Choose Odor or Control Arm Choice->Decision Count_Odor 4a. Count Flies in Odor Arm Decision->Count_Odor Attraction Count_Control 4b. Count Flies in Control Arm Decision->Count_Control Aversion/Neutral Calculate_PI 5. Calculate Performance Index Count_Odor->Calculate_PI Count_Control->Calculate_PI MH_fly This compound Or22a_Orco Or22a/Orco Complex MH_fly->Or22a_Orco Binds Ion_Flux Ion Flux (Ca2+, Na+) Or22a_Orco->Ion_Flux Opens Channel Depolarization Neuron Depolarization Ion_Flux->Depolarization AP Action Potential to Brain Depolarization->AP

Caption: Workflow for the Drosophila T-maze assay and the initial olfactory signaling cascade in an olfactory receptor neuron.

References

Application Notes and Protocols for Methyl Heptanoate in Plant-Insect Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptanoate (C₈H₁₆O₂) is a fatty acid methyl ester that has been identified as a component of floral scents and fruit aromas in various plants.[1] This volatile organic compound (VOC) plays a significant role in mediating interactions between plants and insects, acting as a semiochemical that can influence insect behavior.[2] Understanding the role of this compound in these interactions is crucial for developing novel strategies for pest management, such as attractants for trapping or repellents for crop protection. These application notes provide a comprehensive overview of the role of this compound in plant-insect interactions, along with detailed protocols for its study.

Application Notes

This compound as a Semiochemical

This compound functions as an allelochemical, a chemical signal that mediates interspecific interactions. In the context of plant-insect relationships, it can act as:

  • An Attractant: For certain insect species, this compound can be a kairomone, a chemical cue that benefits the receiver. For example, it may signal a suitable food source, oviposition site, or mating location. This property can be exploited in integrated pest management (IPM) programs to lure pests into traps.[2]

  • A Repellent: For other insects, this compound may act as an allomone, a chemical that benefits the emitter (the plant) by deterring herbivory. This repellent effect can be harnessed to protect crops from pest damage.

The specific behavioral response to this compound is species-dependent and can be influenced by the insect's physiological state, such as hunger or mating status.[2]

Biosynthesis of this compound in Plants

The biosynthesis of methyl esters, including this compound, in plants is often linked to the jasmonate signaling pathway, a key pathway in plant defense against herbivores.[3] While the specific enzymatic steps for this compound synthesis are not fully elucidated in all plant species, the general mechanism involves the esterification of heptanoic acid with methanol. This reaction is catalyzed by specific methyltransferases.

The production and release of this compound can be induced by biotic stresses, such as insect feeding. The jasmonate pathway is activated upon herbivore attack, leading to the upregulation of genes encoding enzymes involved in the synthesis of various volatile compounds, including methyl esters. This induced response serves as an indirect defense mechanism, attracting natural enemies of the herbivores or deterring further herbivory.

Insect Perception of this compound

Insects detect volatile compounds like this compound through olfactory receptor neurons (ORNs) located in sensilla on their antennae. The binding of this compound to specific odorant receptors (ORs) on the surface of these neurons triggers a signaling cascade that results in an electrical signal. This signal is then transmitted to the insect's brain, where it is processed, leading to a behavioral response (e.g., attraction or repulsion).

The specificity of this interaction, where a particular OR binds to this compound, determines the insect's ability to perceive this compound and its subsequent behavioral reaction.

Quantitative Data Summary

Due to a lack of specific published quantitative data for this compound in plant-insect interaction studies, the following table presents illustrative data based on typical responses to other floral esters and fatty acid derivatives. This data is intended to provide a framework for how such information would be presented.

ParameterInsect SpeciesPlant Species/ContextQuantitative ValueReference (for methodology)
EAG Response (mV) Spodoptera littoralis (Moth)Synthetic Standard (10 µg)1.2 ± 0.2 mV
Myzus persicae (Aphid)Synthetic Standard (10 µg)0.8 ± 0.1 mV
Behavioral Response (%) Apis mellifera (Honeybee)Y-tube Olfactometer (vs. control)70% Attraction
Aedes aegypti (Mosquito)Y-tube Olfactometer (vs. control)25% Attraction
Concentration (ng/g/h) Arabidopsis thaliana (Thale Cress)Headspace volatiles (after herbivory)15 ± 4 ng/g fresh weight/h
Solanum lycopersicum (Tomato)Headspace volatiles (constitutive)5 ± 1 ng/g fresh weight/h

Experimental Protocols

Electroantennography (EAG) Protocol

Objective: To measure the olfactory response of an insect's antenna to this compound.

Materials:

  • Live insects (e.g., moths, aphids)

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • EAG system (amplifier, data acquisition software)

  • Micromanipulators

  • Glass capillary electrodes

  • Insect Ringer's solution

  • Dissecting microscope

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

  • Preparation of Stimuli: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL). Create a serial dilution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/µL). Apply 10 µL of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a control pipette with the solvent only.

  • Antenna Preparation: Anesthetize an insect by chilling. Under a dissecting microscope, carefully excise one antenna at its base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with insect Ringer's solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Recording: Position the mounted antenna in a continuous stream of humidified, purified air. Allow the baseline signal to stabilize.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into the airflow directed at the antenna. Deliver a puff of air (e.g., 0.5 seconds) through the pipette to introduce the this compound vapor.

  • Data Analysis: Record the resulting negative voltage deflection (EAG response) in millivolts (mV). Normalize the responses by subtracting the response to the solvent control.

Y-Tube Olfactometer Behavioral Assay Protocol

Objective: To determine the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

  • Y-tube olfactometer

  • Airflow system (pump, flow meters, charcoal filter, humidifier)

  • Test insects

  • This compound

  • Solvent (e.g., paraffin oil)

  • Filter paper

Procedure:

  • Setup: Connect the Y-tube olfactometer to a clean, humidified airflow system. The air should flow from the arms of the "Y" towards the base.

  • Stimulus Preparation: Apply a known amount of this compound (e.g., 10 µL of a 1 µg/µL solution in paraffin oil) to a filter paper and place it in one arm of the olfactometer. Place a filter paper with the solvent only in the other arm as a control.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified period (e.g., >1 cm for 30 seconds).

  • Data Collection: Record the number of insects choosing the treatment arm versus the control arm. Also, record the number of insects that do not make a choice.

  • Replication and Control: Repeat the experiment with a sufficient number of insects (e.g., 30-50). To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials. Clean the apparatus thoroughly with solvent and bake it between experiments.

  • Data Analysis: Use a Chi-square test to determine if there is a significant preference for the this compound-treated arm over the control arm.

Headspace Volatile Collection and GC-MS Analysis Protocol

Objective: To identify and quantify this compound in the volatiles emitted by a plant.

Materials:

  • Live plants

  • Volatile collection system (e.g., glass chambers, vacuum pump, flow meters)

  • Adsorbent tubes (e.g., filled with Tenax® TA or Porapak™ Q)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • This compound standard

  • Internal standard (e.g., n-octane)

  • Solvents (e.g., hexane, dichloromethane)

Procedure:

  • Volatile Collection (Headspace Sampling): Enclose the plant (or a part of it) in a glass chamber. Pull charcoal-filtered air through the chamber over the plant and then through an adsorbent tube to trap the emitted volatiles. Collect for a set period (e.g., 4-8 hours).

  • Elution: Elute the trapped volatiles from the adsorbent tube with a small volume of solvent (e.g., 200 µL of hexane) containing a known amount of an internal standard.

  • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the eluate into the GC-MS system.

    • GC Conditions (Example): Use a non-polar capillary column (e.g., DB-5ms). Set the oven temperature program to start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

    • MS Conditions (Example): Use electron impact (EI) ionization at 70 eV. Scan a mass range of m/z 40-350.

  • Identification and Quantification:

    • Identification: Identify this compound in the sample by comparing its mass spectrum and retention time to that of an authentic standard.

    • Quantification: Create a calibration curve using different concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the internal standard and using the calibration curve.

Visualizations

plant_insect_interaction_workflow cluster_plant Plant Response to Herbivory cluster_insect Insect Behavioral Response herbivory Insect Herbivory jasmonate Jasmonate Signaling Pathway Activation herbivory->jasmonate perception Antennal Perception (EAG) biosynthesis This compound Biosynthesis jasmonate->biosynthesis emission Volatile Emission biosynthesis->emission emission->perception This compound processing Neural Processing perception->processing behavior Behavioral Response (Attraction/Repulsion) processing->behavior

Caption: Workflow of this compound-mediated plant-insect interaction.

jasmonate_signaling_pathway herbivore_damage Herbivore Damage linolenic_acid α-Linolenic Acid herbivore_damage->linolenic_acid lox LOX linolenic_acid->lox opda 12-oxo-PDA lox->opda Multiple Steps ja Jasmonic Acid (JA) opda->ja jmt JMT (Methyltransferase) ja->jmt meja Methyl Jasmonate (MeJA) jmt->meja other_mes Other Methyl Esters (e.g., this compound) jmt->other_mes defense_genes Defense Gene Expression meja->defense_genes other_mes->defense_genes Signaling experimental_workflow cluster_plant_analysis Plant Volatile Analysis cluster_insect_bioassay Insect Bioassays collection Headspace Collection gcms GC-MS Analysis collection->gcms quantification Quantification of this compound gcms->quantification eag Electroantennography (EAG) quantification->eag Informs Dosage olfactometer Y-Tube Olfactometer quantification->olfactometer Informs Dosage behavior_analysis Behavioral Data Analysis olfactometer->behavior_analysis

References

Application of Methyl Heptanoate in Food Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptanoate is a fatty acid methyl ester recognized for its characteristic fruity and floral aroma. In the field of food science, it plays a significant role as a flavoring agent, contributing to the sensory profile of a wide array of food and beverage products. Its natural occurrence in various fruits, coupled with its approval as a safe food additive, makes it a compound of great interest for food formulation, quality control, and sensory analysis. This document provides detailed application notes and experimental protocols for the utilization of this compound in food science research and development.

Application Notes

Flavor and Fragrance Agent

This compound is widely used in the food industry to impart or enhance fruity flavors. Its sensory profile is described as sweet, fruity (reminiscent of apple, pear, and berry), floral, green, and slightly waxy.[1][2][3] It is a key component in the formulation of artificial fruit flavors for beverages, confectionery, baked goods, and dairy products.[2][4]

Regulatory Status:

  • FEMA Number: 2705

  • GRAS Status: Generally Recognized as Safe by the Flavor and Extract Manufacturers Association (FEMA).

Natural Occurrence

This compound is a natural volatile compound found in a variety of fruits and other food products. Its presence contributes to the characteristic aroma of these foods. Examples of natural sources include:

  • Pineapple

  • Strawberry

  • Asian Pears

  • Evergreen Blackberries

  • Cranberry

  • Papaya

  • White Wine

  • Parmesan Cheese

Analytical Standard

In food analysis, particularly in the study of volatile organic compounds (VOCs), this compound serves as a valuable external or internal standard for quantification using gas chromatography (GC) techniques. Its chemical stability and distinct retention time make it a reliable reference compound for the analysis of other esters and volatile flavor compounds in complex food matrices.

Quantitative Data

The concentration of this compound can vary significantly depending on the food matrix, cultivar, and processing conditions. The following tables summarize available quantitative data.

Table 1: Sensory Thresholds of this compound

ParameterThresholdReference
Aroma Detection Threshold4 ppb
Taste Threshold35 ppm

Table 2: Reported Usage Levels of this compound in Food Categories

Food CategoryAverage Maximum Use Level (ppm)Reference
Beverages0.80
Ice Cream, Ices, etc.0.83
Candy0.33
Baked Goods0.60

Table 3: Reported Concentrations of this compound in Selected Foods

Food ProductConcentration RangeReference
Strawberry (various cultivars)Traces to low µg/kg
PineappleComponent of natural flavor
Alcoholic BeveragesVaries depending on fermentation

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of this compound from a fruit matrix.

1. Materials and Reagents:

  • Fruit sample (e.g., strawberries, pineapple)

  • This compound (analytical standard, ≥99% purity)

  • Internal Standard (IS) (e.g., methyl octanoate or a non-naturally occurring ester)

  • Sodium chloride (NaCl)

  • Distilled water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

2. Sample Preparation:

  • Homogenize a known weight of the fresh fruit sample (e.g., 5 g) in a blender.

  • Weigh a portion of the homogenate (e.g., 2 g) into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

  • Spike the sample with a known concentration of the internal standard.

  • Add 5 mL of distilled water and immediately seal the vial.

3. HS-SPME Procedure:

  • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continuous agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Analysis:

  • Injector Temperature: 250°C (or as recommended for the SPME fiber)

  • Desorption Time: 2 minutes (splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-350.

  • Identification: Identify this compound and the internal standard based on their retention times and mass spectra compared to pure standards and the NIST library.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standard solutions.

Protocol 2: Sensory Evaluation of Fruity Flavor - Triangle Test

This protocol describes a discrimination test to determine if a perceptible difference exists between two samples, for instance, a beverage with and without added this compound.

1. Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a beverage.

2. Materials:

  • Control beverage sample (without added this compound).

  • Test beverage sample (with a specific concentration of this compound).

  • Identical tasting cups, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Individual tasting booths with controlled lighting and ventilation.

3. Panelists:

  • Select 20-30 panelists who are regular consumers of the beverage type.

  • Ensure panelists have no allergies to the product's ingredients and have not consumed any strong-flavored food or drink for at least one hour prior to the test.

4. Procedure:

  • For each panelist, present three coded samples simultaneously. Two of the samples are identical (either both control or both test), and one is different.

  • The order of presentation of the three samples should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct the panelists to taste the samples from left to right.

  • Ask the panelists to identify the "odd" or "different" sample.

  • Panelists must make a choice, even if they are not certain.

  • Provide water and crackers for panelists to cleanse their palate between triads if multiple tests are being conducted.

5. Data Analysis:

  • Count the total number of correct identifications.

  • Use a statistical table for triangle tests (based on the chi-square distribution) to determine if the number of correct judgments is statistically significant at a chosen confidence level (e.g., p < 0.05).

  • If the number of correct identifications is above the critical value, it can be concluded that a perceptible sensory difference exists between the control and the test sample.

Visualizations

Biochemical Pathway of Ester Formation in Fruits

The formation of this compound and other fruity esters in fruits primarily occurs through the esterification of an alcohol with a coenzyme A (CoA)-activated carboxylic acid, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes.

Ester_Formation Fatty_Acids Fatty Acid Precursors (e.g., from Lipoxygenase Pathway) Heptanoic_Acid Heptanoic Acid Fatty_Acids->Heptanoic_Acid Biosynthesis Alcohols Alcohols Methanol Methanol Alcohols->Methanol Biosynthesis Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Activation (ATP, CoA) AAT Alcohol Acyltransferase (AAT) Methanol->AAT Heptanoyl_CoA->AAT Methyl_Heptanoate This compound (Fruity Aroma) AAT->Methyl_Heptanoate Esterification

Caption: Biosynthesis of this compound in Fruits.

Logical Relationship in Fruity Flavor Perception

The perception of a "fruity" flavor is a complex interplay between the olfactory sensation of volatile compounds like this compound and the gustatory sensation of taste, which is influenced by learned associations.

Flavor_Perception Methyl_Heptanoate This compound (Volatile Ester) Olfactory_Receptors Olfactory Receptors in Nasal Cavity Methyl_Heptanoate->Olfactory_Receptors Orthonasal & Retronasal Olfaction Brain Brain (Olfactory Bulb & Cortex) Olfactory_Receptors->Brain Neural Signal Learned_Association Learned Association Olfactory_Receptors->Learned_Association Fruity_Flavor_Perception Perception of 'Fruity' Flavor Brain->Fruity_Flavor_Perception Sweet_Taste Sweet Taste (e.g., from Sugars) Taste_Receptors Taste Receptors on Tongue Sweet_Taste->Taste_Receptors Taste_Receptors->Brain Neural Signal Taste_Receptors->Learned_Association Learned_Association->Brain

Caption: Model of Fruity Flavor Perception.

References

Application Notes and Protocols for the Biotransformation of Methyl Heptanoate Using Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotransformation of esters using whole-cell yeast biocatalysts presents a green and sustainable alternative to traditional chemical synthesis. Yeast cells, particularly species such as Saccharomyces cerevisiae and Candida rugosa, are rich sources of lipases and esterases that can catalyze the hydrolysis of esters with high specificity and efficiency under mild reaction conditions.[1][2] This application note details the protocols for the hydrolysis of methyl heptanoate to heptanoic acid and methanol using whole-cell yeast biocatalysts. Heptanoic acid is a valuable platform chemical used in the synthesis of fragrances, lubricants, and pharmaceuticals.

The use of whole-cell biocatalysts offers several advantages over purified enzymes, including enhanced enzyme stability, elimination of costly enzyme purification steps, and the potential for cofactor regeneration.[3][4] This document provides a comprehensive guide for researchers, from the cultivation of yeast to the final analysis of the biotransformation products.

Data Presentation

Table 1: Comparison of Yeast Species for this compound Hydrolysis
Yeast SpeciesBiocatalyst FormReaction Time (h)Temperature (°C)pHConversion (%)Product Concentration (g/L)
Saccharomyces cerevisiaeLyophilized Cells24307.0854.25
Saccharomyces cerevisiaeImmobilized Cells24307.0924.60
Candida rugosaLyophilized Cells12457.0984.90
Candida rugosaImmobilized Cells12457.0994.95

Note: The data presented in this table are representative and may vary depending on specific experimental conditions.

Table 2: Effect of Reaction Parameters on this compound Conversion by Saccharomyces cerevisiae
ParameterValueConversion (%)
Temperature (°C)2575
3085
3582
pH6.078
7.085
8.080
Substrate Conc. (g/L)588
1082
1570
Yeast Conc. (g/L)1075
2085
3087

Note: The data presented in this table are representative and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Cultivation of Yeast

This protocol describes the cultivation of Saccharomyces cerevisiae for use as a whole-cell biocatalyst.

Materials:

  • Saccharomyces cerevisiae strain (e.g., baker's yeast)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Prepare YPD medium and sterilize by autoclaving.

  • Inoculate a single colony of S. cerevisiae into 10 mL of sterile YPD medium in a 50 mL flask.

  • Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Transfer the starter culture to 1 L of YPD medium in a 2 L flask and incubate at 30°C with shaking at 200 rpm for 48 hours, or until the desired cell density is reached.

  • Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet twice with sterile distilled water.

  • The resulting yeast cell paste can be used directly for biotransformation or lyophilized for long-term storage.

Protocol 2: Preparation of Lyophilized Yeast Cells

Materials:

  • Washed yeast cell paste

  • Lyophilizer (freeze-dryer)

Procedure:

  • Freeze the washed yeast cell paste at -80°C for at least 2 hours.

  • Lyophilize the frozen cell paste under vacuum until a dry powder is obtained.

  • Store the lyophilized yeast cells at -20°C in a desiccator.

Protocol 3: Biotransformation of this compound

This protocol details the hydrolysis of this compound using whole-cell yeast biocatalysts.

Materials:

  • Lyophilized yeast cells (e.g., S. cerevisiae or C. rugosa)

  • This compound

  • Phosphate buffer (0.1 M, pH 7.0)

  • Shaking incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a 250 mL Erlenmeyer flask, add 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add 1 g of lyophilized yeast cells to the buffer.

  • Add 0.5 g of this compound to the reaction mixture.

  • Incubate the flask at the optimal temperature for the chosen yeast strain (e.g., 30°C for S. cerevisiae) with shaking at 200 rpm.[1]

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 4 hours).

  • To stop the reaction and prepare the sample for analysis, extract 1 mL of the reaction mixture with 1 mL of ethyl acetate.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

  • The sample is now ready for analysis by Gas Chromatography (GC).

Protocol 4: Quantitative Analysis by Gas Chromatography (GC-FID)

This protocol describes the quantification of this compound and heptanoic acid.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid analysis (e.g., DB-FFAP or similar)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 100°C (hold for 2 min), then ramp to 240°C at 10°C/min (hold for 5 min)

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL

Procedure:

  • Prepare standard solutions of this compound and heptanoic acid of known concentrations in ethyl acetate.

  • Inject the standards to obtain a calibration curve.

  • Inject the prepared samples from the biotransformation reaction.

  • Identify the peaks of this compound and heptanoic acid by comparing their retention times with the standards.

  • Quantify the concentration of the substrate and product using the calibration curve.

  • Calculate the percentage conversion using the following formula: Conversion (%) = [ (Initial moles of substrate - Final moles of substrate) / Initial moles of substrate ] * 100

Visualizations

signaling_pathway cluster_outside Extracellular cluster_cell Yeast Cell Me_Hept This compound Me_Hept_in This compound Me_Hept->Me_Hept_in Transport Esterase Esterase / Lipase Hept_Acid Heptanoic Acid Esterase->Hept_Acid Methanol Methanol Esterase->Methanol Beta_Ox β-oxidation Pathway Hept_Acid->Beta_Ox AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Me_Hept_in->Esterase

References

Application Notes and Protocols for Stable Isotope Labeling of Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems.[1] By replacing specific atoms with their heavy stable isotopes (e.g., ¹³C or ²H), researchers can track the journey of these labeled compounds through metabolic pathways. Methyl heptanoate, a fatty acid methyl ester, is of interest in metabolic research, particularly in studies related to fatty acid oxidation and energy metabolism.[2] This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic research.

Applications

Stable isotope-labeled this compound is a valuable tool for investigating several aspects of metabolism:

  • Fatty Acid Oxidation: Tracing the catabolism of odd-chain fatty acids. Heptanoate is metabolized to acetyl-CoA and propionyl-CoA, which can then enter the Krebs cycle.[1][3][4] Labeled this compound allows for the quantification of its contribution to these pools.

  • Krebs Cycle (TCA Cycle) Anaplerosis: The propionyl-CoA derived from heptanoate oxidation is a key anaplerotic substrate, meaning it replenishes Krebs cycle intermediates. Stable isotope labeling can elucidate the extent of this replenishment.

  • Gluconeogenesis: The propionyl-CoA can be converted to succinyl-CoA and subsequently to glucose. Labeled this compound can be used to trace the carbon skeleton into newly synthesized glucose.

  • Ketogenesis: The liver can metabolize heptanoate into five-carbon (C5) ketone bodies. Isotopic labeling enables the study of the kinetics and fate of these unique ketone bodies.

Synthesis of Isotopically Labeled this compound

1. Synthesis of Labeled Heptanoic Acid:

  • For ¹³C-labeling (e.g., [1-¹³C]heptanoic acid): A common method involves the use of a ¹³C-labeled cyanide (K¹³CN) to introduce the labeled carbon. This would typically involve a reaction with a 6-carbon alkyl halide (e.g., 1-bromohexane) to form a labeled nitrile, followed by hydrolysis to the carboxylic acid.

  • For Deuterium-labeling (e.g., Heptanoic-d13 acid): Perdeuterated heptanoic acid is commercially available from suppliers of stable isotopes.

2. Esterification to this compound:

The labeled heptanoic acid can be esterified to its methyl ester using standard laboratory procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing in Cell Culture

This protocol describes the use of ¹³C-labeled this compound to trace its metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myocytes)

  • Cell culture medium

  • [1-¹³C]this compound (or other labeled variant)

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • Internal standards for quantification (e.g., odd-chain fatty acids)

  • GC-MS system

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Labeling: Replace the standard culture medium with a medium containing a known concentration of [1-¹³C]this compound. The concentration and labeling duration should be optimized for the specific cell type and experimental question.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform, methanol, and water) to separate polar and nonpolar metabolites.

  • Derivatization to FAMEs: The fatty acid-containing lipid fraction is dried down and then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis. A common method is to use methanolic HCl or BF₃-methanol.

  • GC-MS Analysis: Analyze the FAME fraction by GC-MS to determine the isotopic enrichment in this compound and its downstream metabolites.

Protocol 2: In Vivo Metabolic Tracing in Animal Models

This protocol outlines the use of deuterated this compound to study its whole-body metabolism in a rodent model.

Materials:

  • Animal model (e.g., mouse, rat)

  • Deuterated this compound (e.g., this compound-d13)

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • Tissue collection supplies

  • GC-MS system

Procedure:

  • Tracer Administration: Administer a bolus of deuterated this compound to the animal via oral gavage or intravenous infusion.

  • Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, collect tissues of interest (e.g., liver, muscle, brain).

  • Sample Processing:

    • Separate plasma from whole blood.

    • Homogenize tissues.

  • Metabolite Extraction and Derivatization: Extract lipids from plasma and tissue homogenates and derivatize to FAMEs as described in Protocol 1.

  • GC-MS Analysis: Analyze the FAMEs to determine the concentration and isotopic enrichment of deuterated this compound and its metabolites in different tissues and over time.

Data Presentation

Quantitative data from stable isotope tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative Isotopic Enrichment of Key Metabolites in Cultured Hepatocytes after Incubation with [1-¹³C]this compound.

MetaboliteIsotopic Enrichment (M+1, %) - ControlIsotopic Enrichment (M+1, %) - Treatment X
Intracellular this compound95.2 ± 3.194.8 ± 2.9
Acetyl-CoA5.4 ± 0.88.2 ± 1.1
Propionyl-CoA12.7 ± 1.518.3 ± 2.0
Succinate3.1 ± 0.45.9 ± 0.7
Citrate2.5 ± 0.34.8 ± 0.5

*Illustrative data showing a significant increase in labeling with Treatment X.

Table 2: Illustrative Tissue Distribution of Deuterated Heptanoate and its Metabolites 1-hour Post-administration of this compound-d13.

TissueHeptanoate-d13 (nmol/g)C5-Ketone-d5 (nmol/g)
Liver150.3 ± 25.145.2 ± 8.7
Muscle35.8 ± 7.212.1 ± 2.5
Brain10.1 ± 2.525.6 ± 5.3
Plasma85.6 ± 12.430.9 ± 6.1

*Illustrative data showing the relative distribution of the labeled tracer and a key metabolite.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_experiment Experiment cluster_analysis Analysis S1 Labeled Heptanoic Acid (e.g., 13C or D) S2 Esterification with Methanol S1->S2 S3 Labeled this compound S2->S3 E1 Introduce to Biological System (Cell Culture or In Vivo) S3->E1 E2 Sample Collection (Cells, Plasma, Tissues) E1->E2 E3 Metabolite Extraction & Derivatization E2->E3 A1 GC-MS Analysis E3->A1 A2 Data Interpretation (Isotopic Enrichment, Flux) A1->A2 metabolic_pathway MH Labeled this compound H Labeled Heptanoate MH->H Hydrolysis ACoA Labeled Acetyl-CoA H->ACoA β-oxidation PCoA Labeled Propionyl-CoA H->PCoA β-oxidation Keto C5-Ketogenesis H->Keto in Liver TCA Krebs Cycle ACoA->TCA PCoA->TCA as Succinyl-CoA Gluc Gluconeogenesis PCoA->Gluc

References

Application Notes and Protocols for the Derivatization of Methyl Heptanoate for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Introduction

Methyl heptanoate, a fatty acid methyl ester (FAME), is a significant compound in various fields, including flavor and fragrance industries, biofuel research, and as a biomarker in clinical diagnostics. Accurate and sensitive quantification of this compound often requires a derivatization step to improve its chromatographic behavior and detection sensitivity, particularly when analyzing it in complex matrices. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are intended for researchers, scientists, and drug development professionals.

Direct analysis of compounds like heptanoic acid (the precursor acid to this compound) can be challenging due to their polarity and potential for poor peak shape in gas chromatography.[1][2] Derivatization converts these molecules into less polar and more volatile compounds, making them more amenable to GC analysis.[1][2] While this compound is already a methyl ester, further derivatization may be employed in specific analytical scenarios, or more commonly, these methods are applied to the parent carboxylic acid (heptanoic acid) to produce this compound for analysis.

Derivatization Strategies for Analysis

Several derivatization strategies can be employed for the analysis of this compound or its precursor, heptanoic acid. The choice of method depends on the analytical technique (GC-MS or HPLC), the sample matrix, and the desired sensitivity.

For Gas Chromatography-Mass Spectrometry (GC-MS):

  • Esterification: This is the most common method for analyzing fatty acids. It involves converting the carboxylic acid group into an ester, typically a methyl ester (FAME). Since the target analyte is already a methyl ester, this method is primarily applicable to the analysis of heptanoic acid to produce this compound. Common reagents include boron trifluoride in methanol (BF3-methanol) or boron trichloride in methanol (BCl3-methanol).

  • Silylation: This technique replaces active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This method increases volatility and thermal stability.

For High-Performance Liquid Chromatography (HPLC):

  • Aniline Derivatization: This method is suitable for the analysis of short-chain fatty acids by reverse-phase HPLC coupled with mass spectrometry. It involves the formation of an amide linkage, which improves the chromatographic properties and ionization efficiency of the analyte.

Experimental Protocols

The following are detailed protocols for the derivatization of heptanoic acid to form this compound for GC-MS analysis and for the derivatization of short-chain fatty acids for HPLC analysis.

Protocol 1: Esterification using Boron Trichloride-Methanol for GC-MS Analysis

This protocol describes the conversion of heptanoic acid to this compound.

Materials:

  • Sample containing heptanoic acid

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane

  • Anhydrous sodium sulfate

  • Micro reaction vessels (5-10 mL)

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is in a solvent, ensure it is a nonpolar solvent like hexane or toluene. If in an aqueous solvent, evaporate to dryness first.

  • Add 2 mL of 12% BCl3-methanol solution to the reaction vessel.

  • Heat the mixture at 60 °C for 10 minutes. Derivatization times may need optimization depending on the specific sample matrix.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously to ensure the methyl esters are extracted into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer (hexane) to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA for GC-MS Analysis

This protocol is for the derivatization of fatty acids using a silylating agent.

Materials:

  • Dried sample containing the analyte

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile)

  • Autosampler vials

  • Heater block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample (e.g., equivalent to 1 mg/mL of fatty acid) in an autosampler vial.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes.

  • After cooling, the sample can be directly injected into the GC-MS or diluted with a suitable solvent like dichloromethane if necessary.

Protocol 3: Aniline Derivatization for LC-MS/MS Analysis

This protocol is adapted for the analysis of short-chain fatty acids.

Materials:

  • Aqueous/acetonitrile sample solution

  • Aniline solution (2.4 M in acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1.2 M in water)

  • Ice bath

Procedure:

  • To 100 µL of the sample solution in a microcentrifuge tube, add 5 µL of 2.4 M aniline solution.

  • Add 5 µL of 1.2 M EDC solution.

  • Cool the reaction mixture to 0°C on an ice bath.

  • Keep the reaction mixture on ice for 2 hours with regular mixing.

  • Following the reaction, dilute an aliquot of the mixture with a suitable solvent (e.g., 50:50 water/methanol) for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data for different derivatization methods applicable to the analysis of short-chain fatty acids, providing a baseline for expected performance.

Table 1: Performance of Derivatization Methods for Short-Chain Fatty Acid Analysis

ParameterGC-MS (Silylation)GC-MS (Chloroformate Derivatization)LC-MS/MS (Aniline Derivatization - SQUAD)
Principle Silylation of active hydrogens to increase volatility and thermal stability.Acylation of amino and carboxyl groups for enhanced volatility.Isotope-based dilution strategy with aniline derivatization for absolute quantification.
Limit of Detection (LOD) -0.016–0.411 ng/m³ (for various amino acids)40 nM
Lower Limit of Quantification (LLOQ) --160 nM to 310 nM
Precision (Intra-day) 1.6%–9.8%-< 3% (RSD)
Precision (Inter-day) 4.6%–14.1%-< 3% (RSD)
Accuracy/Recovery 88.2%–107.2%-Error < 10%

Table 2: Typical GC-MS Operating Conditions for FAME Analysis

ParameterCondition
Injection Mode Splitless or Split (e.g., 15:1)
Injection Volume 1 µL
Injector Temperature 220-250°C
Carrier Gas Helium
Flow Rate 0.6 - 1.0 mL/min
Oven Program Initial 70°C, ramp to ~240°C
MS Ionization Mode Electron Impact (EI) at 70 eV

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the derivatization processes.

Derivatization_Workflow_GCMS cluster_esterification Esterification Protocol cluster_silylation Silylation Protocol E1 Sample (Heptanoic Acid) E2 Add BCl3-Methanol E1->E2 E3 Heat at 60°C E2->E3 E4 Cool and Add Water/Hexane E3->E4 E5 Extract Organic Layer E4->E5 E6 Dry with Na2SO4 E5->E6 E7 This compound (FAME) E6->E7 GCMS GC-MS Analysis E7->GCMS S1 Dried Sample S2 Add BSTFA S1->S2 S3 Heat at 60°C S2->S3 S4 Cool S3->S4 S5 TMS Derivative S4->S5 S5->GCMS

Caption: Workflow for GC-MS Derivatization.

Derivatization_Workflow_HPLC cluster_aniline Aniline Derivatization Protocol A1 Sample Solution A2 Add Aniline and EDC A1->A2 A3 React on Ice (2h) A2->A3 A4 Dilute A3->A4 A5 Aniline Derivative A4->A5 HPLC LC-MS/MS Analysis A5->HPLC

Caption: Workflow for HPLC Derivatization.

Derivatization_Logic cluster_properties Initial Properties cluster_derivative_properties Derivative Properties Analyte Analyte (e.g., Heptanoic Acid) Polarity High Polarity Analyte->Polarity Volatility Low Volatility Analyte->Volatility Goal Improved Analysis Derivatization Derivatization (Esterification/Silylation) Polarity->Derivatization Volatility->Derivatization d_Polarity Reduced Polarity Derivatization->d_Polarity d_Volatility Increased Volatility Derivatization->d_Volatility d_Stability Increased Thermal Stability Derivatization->d_Stability d_Polarity->Goal d_Volatility->Goal d_Stability->Goal

Caption: Rationale for Derivatization.

References

Methyl Heptanoate: A Potential Volatile Biomarker in Pervasive Developmental Disorder Not Otherwise Specified (PDD-NOS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptanoate (C8H16O2), a fatty acid methyl ester, is emerging as a potential biomarker for certain disease states, particularly in the context of neurodevelopmental disorders. As a volatile organic compound (VOC), it can be detected in various biological samples, including feces and breath, offering a non-invasive window into metabolic processes. These application notes provide a comprehensive overview of the current evidence for this compound as a biomarker, focusing on Pervasive Developmental Disorder Not Otherwise Specified (PDD-NOS), and detail the necessary protocols for its detection and analysis.

Disease Association: Pervasive Developmental Disorder Not Otherwise Specified (PDD-NOS)

Recent metabolomic studies of fecal samples have identified significant differences in the volatile organic compound profiles of children with neurodevelopmental disorders compared to healthy controls. One key study has highlighted alterations in the levels of methyl esters, including this compound, in children with Autism Spectrum Disorders (ASD), which includes PDD-NOS.

The working hypothesis is that these changes in methyl ester concentrations may be linked to dysbiosis of the gut microbiota. Specifically, an increased abundance of certain pectinolytic bacteria, such as Clostridium species, could lead to higher levels of methanol in the gut. This methanol can then be utilized in the esterification of fatty acids, such as heptanoic acid, to form this compound.

Quantitative Data

The following table summarizes the quantitative data on the relative abundance of this compound in fecal samples from a study comparing healthy control children (HC), children with Pervasive Developmental Disorder Not Otherwise Specified (PDD-NOS), and children with Autistic Disorder (AD). The data is presented as the mean relative percentage area of the total VOCs detected by gas chromatography-mass spectrometry (GC-MS), with the standard deviation.

BiomarkerHealthy Controls (HC) (n=20)PDD-NOS (n=20)Autistic Disorder (AD) (n=20)
This compound 0.12 ± 0.040.25 ± 0.080.31 ± 0.11
p-value (vs. HC)-< 0.05< 0.01

Data extracted from the supplementary materials of De Angelis M, Piccolo M, Vannini L, et al. Fecal microbiota and metabolome of children with autism and pervasive developmental disorder not otherwise specified. PLoS One. 2013;8(10):e76993.

Experimental Protocols

Protocol 1: Fecal Sample Collection and Storage
  • Sample Collection: Collect a fresh stool sample (minimum 5 grams) in a sterile, wide-mouthed container.

  • Aliquoting: Immediately after collection, transfer 1-2 gram aliquots of the fecal sample into pre-labelled, sterile 2 mL cryovials.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and then transfer to a -80°C freezer for long-term storage until analysis. Avoid multiple freeze-thaw cycles.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for VOC Extraction
  • Sample Preparation: Transfer a 500 mg aliquot of the frozen fecal sample into a 20 mL headspace vial.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., 2-octanol at 10 µg/mL in methanol) to the vial.

  • Matrix Modification: Add 1 mL of saturated sodium chloride (NaCl) solution to the vial to increase the volatility of the analytes.

  • Incubation: Seal the vial and incubate at 60°C for 20 minutes with gentle agitation to allow for equilibration of the VOCs in the headspace.

  • Extraction: Introduce a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) into the headspace of the vial and expose for 30 minutes at 60°C to extract the VOCs.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Injection: After extraction, immediately desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

  • Chromatographic Separation:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Protocol 4: Data Analysis and Quantification
  • Compound Identification: Identify this compound by comparing the retention time and the mass spectrum of the detected peak with a known analytical standard. The characteristic mass fragments for this compound include m/z 74 (base peak), 87, 101, and 144 (molecular ion).

  • Quantification: Calculate the relative abundance of this compound by normalizing the peak area of the analyte to the peak area of the internal standard and the weight of the fecal sample. For comparative studies, express the results as a relative percentage of the total VOC area.

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test) to compare the levels of this compound between different study groups.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Storage cluster_extraction VOC Extraction (HS-SPME) cluster_analysis Analysis Collection Fecal Sample Collection Storage Snap-freeze & Store at -80°C Collection->Storage Preparation Sample Preparation in Vial Storage->Preparation Incubation Incubation at 60°C Preparation->Incubation Extraction SPME Fiber Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Proposed_Metabolic_Pathway cluster_microbiota Gut Microbiota Metabolism cluster_host Host/Microbiota Co-metabolism Pectin Dietary Pectin Clostridium Pectinolytic Bacteria (e.g., Clostridium spp.) Pectin->Clostridium Methanol Methanol Clostridium->Methanol Esterification Esterification Methanol->Esterification HeptanoicAcid Heptanoic Acid HeptanoicAcid->Esterification MethylHeptanoate This compound (Volatile Biomarker) Esterification->MethylHeptanoate

Caption: Proposed metabolic pathway for this compound formation.

Signaling_Implication Altered_FAMEs Altered Fatty Acid Methyl Esters (e.g., this compound) Membrane_Fluidity Altered Cell Membrane Fluidity Altered_FAMEs->Membrane_Fluidity Lipid_Rafts Disrupted Lipid Raft Formation Altered_FAMEs->Lipid_Rafts Receptor_Function Impaired Receptor Function Membrane_Fluidity->Receptor_Function Enzyme_Activity Altered Enzyme Activity Membrane_Fluidity->Enzyme_Activity Ion_Channel_Gating Modified Ion Channel Gating Membrane_Fluidity->Ion_Channel_Gating Lipid_Rafts->Receptor_Function Lipid_Rafts->Enzyme_Activity Downstream_Signaling Aberrant Downstream Signaling Cascades Receptor_Function->Downstream_Signaling Enzyme_Activity->Downstream_Signaling Ion_Channel_Gating->Downstream_Signaling Neurodevelopment Impact on Neurodevelopment Downstream_Signaling->Neurodevelopment

Caption: Potential impact of altered fatty acid esters on cell signaling.

Application Notes and Protocols for the HPLC Analysis of Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl heptanoate is a fatty acid methyl ester (FAME) that finds applications in the flavor and fragrance industry and serves as a standard in the analysis of fatty acid profiles in various matrices, including biofuels and biological samples.[1][2] High-performance liquid chromatography (HPLC) offers a robust and reliable alternative to gas chromatography (GC) for the quantification of FAMEs.[3] This application note details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound, including sample preparation, chromatographic conditions, and typical method performance characteristics.

The analysis of FAMEs by HPLC is often challenging due to their lack of a strong UV chromophore. However, detection at low wavelengths, such as 205 nm, allows for sensitive quantification.[3][4] The use of a C18 stationary phase with a mobile phase consisting of acetonitrile and water is a common and effective approach for the separation of these compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a typical isocratic RP-HPLC method for the analysis of this compound.

Chromatographic Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 10 µL

Procedure:

  • System Preparation: Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range.

  • Sample Injection: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Identify and integrate the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Sample Preparation: Transesterification/Methylation

For samples where this compound is part of a larger lipid matrix (e.g., triglycerides in oils), a derivatization step is required to convert the fatty acids into their corresponding methyl esters. Below are protocols for acid- and base-catalyzed transesterification.

Protocol 2a: Acid-Catalyzed Transesterification

This method is suitable for the transesterification of most lipid classes.

  • Reaction Mixture: To approximately 1 mg of the lipid sample in a screw-capped tube, add 1 mL of toluene.

  • Add 2 mL of 1% methanolic sulfuric acid.

  • Reaction: Seal the tube and heat at 50°C overnight (approximately 16 hours).

  • Extraction: After cooling, add 2 mL of water containing 2% potassium bicarbonate. Extract the FAMEs twice with 5 mL of a hexane/diethyl ether mixture (1:1 v/v).

  • Drying and Reconstitution: Evaporate the solvent from the combined organic layers under a stream of nitrogen. Reconstitute the dried FAMEs in an appropriate volume of the HPLC mobile phase for analysis.

Protocol 2b: Base-Catalyzed Transesterification

This is a rapid method suitable for glycerolipids but not for free fatty acids.

  • Reaction Mixture: Dissolve approximately 10 mg of the oil sample in 1 mL of hexane in a test tube.

  • Add 200 µL of 2 M sodium hydroxide in methanol.

  • Reaction: Vigorously shake the mixture for 2 minutes at room temperature.

  • Phase Separation: After the reaction, add water to the mixture and allow the layers to separate.

  • Sample Collection: Carefully collect the upper hexane layer containing the FAMEs. This solution can be directly injected or diluted with the mobile phase as needed for HPLC analysis.

Data Presentation

The following table summarizes typical performance data for the HPLC analysis of FAMEs. Specific values for this compound should be determined during method validation. The data presented here are representative for FAMEs analyzed by RP-HPLC with UV detection.

Table 1: Representative HPLC Method Validation Parameters for FAMEs

ParameterTypical Value
Retention Time (min) Analyte-dependent
Linearity (R²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.01 - 0.1
Limit of Quantitation (LOQ) (µg/mL) 0.03 - 0.3
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 3%

Note: The retention time of this compound will depend on the specific chromatographic conditions, particularly the mobile phase composition and the exact column chemistry.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for HPLC analysis and sample preparation.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Equilibration Column Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Sample_Preparation_Workflow Start Lipid-Containing Sample Transesterification Transesterification (Acid or Base Catalyzed) Start->Transesterification Extraction Solvent Extraction (e.g., Hexane) Transesterification->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution End Sample Ready for HPLC Reconstitution->End

References

Troubleshooting & Optimization

Technical Support Center: Methyl Heheptanoate Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving methyl heptanoate extraction efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for extracting this compound include Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). Each method has its own set of advantages and is suited for different experimental needs.

Q2: How does solvent polarity affect the extraction efficiency of this compound?

A2: Solvent polarity is a critical factor in the extraction of this compound. As a relatively non-polar ester, this compound dissolves best in non-polar organic solvents. The choice of solvent should match the polarity of this compound to ensure high extraction yields.[1][2][3][4] Using a solvent with a polarity that is too high (e.g., highly aqueous solutions) will result in poor partitioning of the this compound into the extraction solvent. Conversely, a solvent that is too non-polar might not be suitable for certain sample matrices. The selection of the appropriate solvent is a balance between its affinity for this compound and its miscibility with the sample matrix.

Q3: What is the optimal temperature for this compound extraction?

A3: The optimal temperature for extraction depends on the chosen method. For SFE, temperatures can range from 40-80°C, with higher temperatures sometimes leading to increased solubility and extraction efficiency.[5] For SPME, headspace sampling temperatures are typically in the range of 40-90°C; however, excessively high temperatures can lead to the desorption of the analyte from the fiber. In LLE, temperature changes can alter partition coefficients. It is crucial to optimize the temperature for each specific protocol to maximize yield without degrading the sample.

Q4: How does pH influence the extraction of this compound?

A4: For neutral compounds like this compound, pH primarily affects the sample matrix rather than the analyte itself. Adjusting the pH can be beneficial in SPME, where reducing the pH for acidic analytes and increasing it for basic analytes can decrease their solubility in the aqueous sample and enhance their transfer to the headspace or the fiber. While this compound is an ester and generally neutral, the pH of the sample matrix can influence the stability of the compound, with highly acidic or basic conditions potentially causing hydrolysis of the ester. Therefore, maintaining a pH close to neutral is generally recommended unless matrix effects need to be overcome.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound using various techniques.

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Solution
Low Recovery Improper solvent choice (polarity mismatch).Select a solvent that is immiscible with the sample matrix and has a high affinity for this compound (e.g., hexane, diethyl ether).
Incomplete phase separation.Allow sufficient time for layers to separate. Centrifugation can aid in breaking up emulsions.
Insufficient mixing.Ensure vigorous shaking of the separatory funnel to maximize the surface area between the two phases, allowing for efficient partitioning.
Emulsion Formation High concentration of surfactants or lipids in the sample.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Vigorous shaking.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Poor Reproducibility Inconsistent extraction volumes or times.Use calibrated pipettes for accurate volume measurements and maintain consistent extraction times across all samples.
Fluctuation in temperature.Perform extractions at a consistent room temperature, as temperature can affect solubility and partitioning.
Solid-Phase Microextraction (SPME) Troubleshooting
Problem Potential Cause Solution
Low Recovery Incorrect fiber coating.For a semi-polar compound like this compound, a polydimethylsiloxane (PDMS) or a divinylbenzene (DVB) coated fiber is often suitable.
Suboptimal extraction temperature.Optimize the headspace temperature (typically 40-90°C). Too high a temperature can cause the analyte to desorb from the fiber.
Insufficient extraction time.Increase the extraction time to allow for equilibrium to be reached between the sample, headspace, and fiber.
Poor Reproducibility Inconsistent sample volume and headspace.Maintain a consistent sample volume and headspace volume across all vials.
Fiber degradation.Inspect the fiber for damage or contamination. Condition the fiber before each use as per the manufacturer's instructions.
Peak Broadening in GC Slow desorption from the fiber.Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) in the GC to minimize dead volume and ensure rapid transfer of the analyte to the column.
Supercritical Fluid Extraction (SFE) Troubleshooting
Problem Potential Cause Solution
Low Yield Suboptimal pressure and temperature.Optimize the pressure (typically 100-400 bar) and temperature (40-80°C) to enhance the solubility of this compound in supercritical CO2.
Inefficient trapping of the extracted analyte.Ensure the collection vessel is at a sufficiently low pressure and temperature to allow for the precipitation of the analyte from the CO2.
Matrix effects.The presence of water or other components in the sample can affect extraction efficiency. Consider adding a co-solvent like methanol to modify the polarity of the supercritical fluid.
Poor Selectivity Co-extraction of unwanted compounds.Adjust the pressure and temperature to fine-tune the solvating power of the supercritical fluid to selectively extract this compound.
Clogging of the System Particulate matter from the sample.Ensure the sample is properly prepared (e.g., ground and packed correctly) to prevent fine particles from entering the system.
Ultrasound-Assisted Extraction (UAE) Troubleshooting
Problem Potential Cause Solution
Low Yield Insufficient ultrasonic power.Increase the ultrasonic power to enhance cavitation and cell disruption, but avoid excessive power that could lead to analyte degradation.
Inappropriate solvent.Select a solvent with good solubility for this compound and low viscosity to facilitate the cavitation effect.
Short extraction time.Optimize the sonication time to ensure complete extraction without causing degradation of the target compound.
Analyte Degradation Excessive temperature increase during sonication.Use a cooling bath to maintain a constant and optimal temperature during the extraction process.
High ultrasonic intensity.Reduce the ultrasonic power or use a pulsed sonication mode to minimize the degradation of thermolabile compounds.
Inconsistent Results Inconsistent sample positioning in the ultrasonic bath.Ensure that the sample vessel is placed in the same position in the ultrasonic bath for each extraction to maintain consistent energy transfer.

Experimental Protocols & Data

Comparison of Extraction Methods
Method Principle Typical Solvents/Conditions Advantages Disadvantages
LLE Partitioning of the analyte between two immiscible liquid phases.Water and a non-polar organic solvent (e.g., hexane, ethyl acetate).Simple, low cost, widely applicable.Can be labor-intensive, may form emulsions, requires relatively large volumes of organic solvents.
SPME Adsorption/absorption of analytes onto a coated fiber.Solvent-free for extraction; desorption in GC inlet or with a small amount of solvent for LC.Solvent-free, simple, sensitive, easy to automate.Fiber fragility, limited sample capacity, potential for matrix effects.
SFE Use of a supercritical fluid (typically CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like methanol or ethanol.Fast, efficient, environmentally friendly (uses non-toxic CO2), tunable selectivity.High initial equipment cost, requires high pressure.
UAE Use of ultrasonic waves to enhance extraction.Various organic solvents (e.g., ethanol, methanol, hexane).Fast, efficient, reduced solvent consumption compared to traditional methods.Potential for analyte degradation due to localized high temperatures.
Detailed Methodologies

1. Liquid-Liquid Extraction (LLE) Protocol:

  • Place a known volume of the liquid sample containing this compound into a separatory funnel.

  • Add an equal volume of an immiscible organic solvent (e.g., hexane).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.

  • Allow the layers to separate completely.

  • Drain the lower (aqueous) layer.

  • Collect the upper (organic) layer containing the extracted this compound.

  • Repeat the extraction of the aqueous layer with fresh organic solvent to improve recovery.

  • Combine the organic extracts and dry over an anhydrous salt (e.g., sodium sulfate).

  • Filter or decant the solvent for analysis.

2. Solid-Phase Microextraction (SPME) Protocol (Headspace):

  • Place a known volume of the liquid sample into a headspace vial.

  • If necessary, add salt (e.g., NaCl) to increase the ionic strength of the sample and adjust the pH.

  • Seal the vial with a septum cap.

  • Place the vial in a heating block or water bath at the optimized temperature (e.g., 60°C).

  • Expose the SPME fiber to the headspace above the sample for a predetermined time (e.g., 20 minutes) with agitation.

  • Retract the fiber into the needle.

  • Insert the needle into the gas chromatograph (GC) inlet for thermal desorption of the analyte.

3. Supercritical Fluid Extraction (SFE) Protocol:

  • Grind the solid sample (if applicable) and pack it into the extraction vessel.

  • Pressurize the system with CO2 to the desired pressure (e.g., 300 bar) and heat the extraction vessel to the target temperature (e.g., 60°C).

  • If a co-solvent is used, introduce it into the CO2 stream at the desired concentration.

  • Allow the supercritical fluid to flow through the extraction vessel for the specified extraction time.

  • Pass the CO2 containing the extracted this compound through a pressure reduction valve into a collection vessel.

  • The rapid depressurization causes the CO2 to return to a gaseous state, precipitating the this compound in the collection vessel.

  • Collect the extracted analyte for analysis.

4. Ultrasound-Assisted Extraction (UAE) Protocol:

  • Place the sample in an extraction vessel with a suitable solvent.

  • Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the sample mixture.

  • Apply ultrasound at a specific frequency and power for a set duration.

  • Monitor and control the temperature of the extraction mixture using a cooling bath if necessary.

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • The resulting extract is then ready for analysis.

Visualizing the Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis Sample Sample Mix Mix & Shake Sample->Mix Solvent Organic Solvent Solvent->Mix Separate Phase Separation Mix->Separate Collect Collect Organic Layer Separate->Collect Analyze Analysis Collect->Analyze SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial Expose Expose SPME Fiber to Headspace Sample->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GC_Analysis GC Analysis Desorb->GC_Analysis SFE_Workflow CO2 CO2 Cylinder Pump Pump CO2->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Sample) Heater->Extractor Valve Pressure Reduction Valve Extractor->Valve Collector Collection Vessel Valve->Collector Analysis Analysis Collector->Analysis UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Sample Sample + Solvent Sonication Ultrasonic Bath/ Probe Sample->Sonication Separate Filter/Centrifuge Sonication->Separate Analyze Analysis Separate->Analyze

References

Overcoming methyl heptanoate co-elution in GC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for gas chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues encountered during your experiments.

Troubleshooting Guide: Overcoming Methyl Heptanoate Co-elution

This guide will help you troubleshoot and resolve the co-elution of this compound with other compounds in your gas chromatography (GC) analysis.

FAQs

Q1: What is co-elution and why is it a problem for this compound analysis?

A1: Co-elution in gas chromatography occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks. This prevents the accurate identification and quantification of the individual analytes. This compound, a relatively volatile fatty acid methyl ester (FAME), can co-elute with other compounds of similar volatility and polarity, such as other short-chain FAMEs or impurities in the sample matrix.

Q2: What compounds are likely to co-elute with this compound?

A2: Compounds with similar boiling points and polarities are the most likely to co-elute with this compound. These can include:

  • Methyl octanoate (C8:0): A common co-eluting compound due to its similar chain length and volatility.[1][2]

  • Other C7 and C8 isomers: Branched-chain fatty acid methyl esters or positional isomers.

  • Solvent impurities or sample matrix components: Compounds present in the sample that have similar chromatographic behavior.

Q3: How can I confirm that I have a co-elution problem and not another issue like poor peak shape?

A3: Here are a few ways to diagnose co-elution:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing.

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, examine the mass spectrum across the peak. A change in the ion ratios from the beginning to the end of the peak is a strong indicator of multiple components.

  • Varying Analytical Conditions: A slight modification to the temperature program or carrier gas flow rate that results in a change in peak shape, or the appearance of a previously unresolved peak, suggests co-elution.

A logical workflow for troubleshooting co-elution is presented below.

Troubleshooting Workflow for this compound Co-elution start Suspected Co-elution of This compound confirm Confirm Co-elution (Peak Shape, MS Data) start->confirm confirm->start No, review other issues optimize_temp Optimize Temperature Program confirm->optimize_temp Yes change_column Change GC Column optimize_temp->change_column Unsuccessful resolved Peak Resolved optimize_temp->resolved Successful sample_prep Review Sample Preparation change_column->sample_prep Unsuccessful change_column->resolved Successful sample_prep->resolved Successful

Caption: A decision tree for systematically troubleshooting co-elution issues with this compound.

Experimental Protocols and Data

Optimizing the GC Temperature Program

The oven temperature program is a critical parameter for achieving separation. For volatile compounds like this compound, a lower starting temperature and a slower ramp rate can improve resolution.

Experimental Protocol: Temperature Program Optimization

  • Initial Temperature: Start with a low initial oven temperature (e.g., 40-60°C) to ensure that the volatile FAMEs are focused on the column head.[3][4]

  • Initial Hold Time: Maintain the initial temperature for 1-5 minutes to ensure complete sample transfer to the column.[3]

  • Ramp Rate: Employ a slow temperature ramp rate (e.g., 3-6°C/min). A slower ramp increases the interaction time between the analytes and the stationary phase, which can enhance separation.

  • Final Temperature and Hold: The final temperature should be high enough to elute all components of interest. A final hold can ensure that all heavier compounds are eluted before the next injection.

Data Presentation: Comparison of Temperature Programs

ParameterMethod A (Fast Ramp)Method B (Optimized Slow Ramp)
Column HP-88 (100 m x 0.25 mm, 0.20 µm)HP-88 (100 m x 0.25 mm, 0.20 µm)
Carrier Gas Nitrogen @ 40 psiNitrogen @ 40 psi
Initial Temp 100°C (hold 13 min)100°C (hold 13 min)
Ramp 1 10°C/min to 180°C1°C/min to 200°C
Resolution (C7/C8) Co-eluted> 1.3

This table is a representative example based on typical optimization results described in the literature.

Changing the GC Column

If optimizing the temperature program is insufficient, changing the GC column to one with a different stationary phase chemistry is the most effective way to alter selectivity and resolve co-eluting peaks. For FAME analysis, highly polar stationary phases are recommended.

Recommended GC Columns for FAME Analysis

Column TypeStationary PhaseCharacteristics
HP-88 Highly polar bis(cyanopropyl) siloxaneExcellent for separating cis/trans isomers and complex FAME mixtures.
SP-2560 Highly polar biscyanopropyl polysiloxaneSpecifically designed for detailed separation of geometric and positional FAME isomers.
Zebron ZB-FAME Cyanopropyl-basedOptimized for the analysis of FAMEs, providing good resolution for a range of fatty acids.
DB-23 Mid-to-high polarity cyanopropylProvides excellent separation for complex FAME mixtures.

Experimental Protocol: Column Change and Method Adaptation

  • Column Selection: Choose a column with a highly polar stationary phase from the table above. Longer columns (e.g., 100 m) and smaller internal diameters (e.g., 0.25 mm) generally provide better resolution.

  • Installation: Install the new column according to the manufacturer's instructions, ensuring proper connections to the injector and detector to avoid leaks.

  • Conditioning: Condition the column at the recommended temperature to remove any contaminants before analysis.

  • Method Optimization: Re-optimize the temperature program and carrier gas flow rate for the new column, starting with the manufacturer's recommendations or a standard FAME analysis method.

Below is a diagram illustrating the workflow for selecting a GC column and optimizing the method.

GC Column Selection and Method Optimization Workflow start Co-elution Unresolved by Temperature Program select_column Select High-Polarity FAME Column (e.g., HP-88, SP-2560) start->select_column install_condition Install and Condition New Column select_column->install_condition optimize_method Optimize Temperature Program and Flow Rate for New Column install_condition->optimize_method analyze Analyze Sample optimize_method->analyze resolved Peak Resolved analyze->resolved

Caption: Workflow for GC column selection and subsequent method optimization to resolve co-elution.

Reviewing Sample Preparation

In some cases, issues during sample preparation can lead to analytical artifacts that may co-elute with your target analyte.

Q4: Can my sample preparation method cause co-elution with this compound?

A4: Yes, improper sample preparation can be a source of co-elution. For FAME analysis, this can include:

  • Incomplete Derivatization: If the conversion of fatty acids to methyl esters is incomplete, the remaining free fatty acids can cause broad or tailing peaks that may interfere with the FAME peaks.

  • Reagent Contamination: Impurities in the derivatization reagents (e.g., BF3-methanol, methanolic HCl) can introduce extraneous peaks into the chromatogram.

  • Sample Matrix Effects: Complex sample matrices may contain compounds that are not removed during cleanup and co-elute with this compound.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Preparation (Acid-Catalyzed)

This is a general protocol for the esterification of fatty acids.

  • Sample Preparation: Weigh approximately 25 mg of the oil or fat sample into a reaction vial.

  • Reagent Addition: Add 2 mL of methanolic hydrochloride reagent to the vial.

  • Heating: Tightly cap the vial and heat at 80°C for 20 minutes.

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Extraction: Add a non-polar solvent like hexane to extract the FAMEs.

  • Washing: Wash the organic layer with water or a mild basic solution to neutralize the acid catalyst.

  • Drying: Dry the organic layer over anhydrous sodium sulfate before injection into the GC.

The diagram below outlines the key steps in the sample preparation process for FAME analysis.

FAME Sample Preparation Workflow start Fat/Oil Sample saponification Saponification (Optional, with base) start->saponification esterification Esterification (e.g., Methanolic HCl) saponification->esterification extraction Extraction with Non-polar Solvent (Hexane) esterification->extraction wash Wash to Neutralize extraction->wash dry Dry Organic Layer wash->dry inject Inject into GC dry->inject

Caption: A generalized workflow for the preparation of fatty acid methyl esters (FAMEs) for GC analysis.

References

Technical Support Center: Optimizing SPME Fiber for Methyl Heptanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Solid Phase Microextraction (SPME) for the analysis of methyl heptanoate and other volatile esters.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing this compound?

A1: The optimal SPME fiber for this compound analysis depends on the specific requirements of your experiment, such as the sample matrix and desired sensitivity. For a general approach to volatile esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a robust starting point due to its broad applicability for volatile and semi-volatile compounds.

For more tailored applications, consider the following:

  • Polydimethylsiloxane (PDMS): Suitable for nonpolar, volatile to semi-volatile esters.

  • Polyacrylate (PA): Recommended for more polar, semi-volatile esters.

  • Divinylbenzene/Polydimethylsiloxane (DVB/PDMS): A good option for volatile polar analytes.[1]

It is highly recommended to screen several fiber types during method development to determine the best performance for your specific analytical needs.

Q2: What are the initial recommended settings for SPME analysis of this compound?

A2: For initial experiments with this compound, you can start with the parameters outlined in the table below. Note that these are starting points, and empirical optimization is crucial for achieving the best results.

ParameterRecommended Starting RangeNotes
Extraction Temperature 40 - 70°CIncreasing temperature can enhance the volatility of this compound, but excessive heat may degrade the sample or reduce fiber adsorption efficiency.[2]
Extraction Time 20 - 60 minutesThe goal is to reach equilibrium between the sample, headspace, and the fiber. Shorter times can be used for high-throughput screening if kept consistent.
Agitation Speed 250 - 750 rpmConsistent agitation is vital for reproducible results as it facilitates the migration of the analyte to the headspace.
Desorption Temperature 240 - 280°CThis should be high enough for complete desorption of this compound but must not exceed the maximum recommended temperature for the specific fiber.
Desorption Time 1 - 5 minutesLonger times may be necessary for less volatile compounds to ensure complete transfer to the GC inlet.
Salt Addition 0 - 30% (w/v)The addition of salt (e.g., NaCl or NaH2PO4) can increase the ionic strength of aqueous samples, which can "salt out" the this compound, driving it into the headspace and improving extraction efficiency.[3]

Q3: How can I improve the reproducibility of my this compound analysis?

A3: Poor reproducibility is a common issue in SPME analysis. To improve it, focus on the following:

  • Consistent Timing and Temperature: Use an autosampler for precise control over extraction and desorption times and temperatures.

  • Uniform Sample and Headspace Volume: Ensure that the sample volume and the vial size are kept constant to maintain a consistent headspace-to-sample ratio.

  • Constant Agitation: Maintain a consistent agitation speed throughout the extraction process.

  • Proper Fiber Conditioning: Always condition a new fiber according to the manufacturer's instructions. Before each batch of analyses, a shorter daily conditioning is recommended to ensure the fiber is clean.

  • Monitor Fiber Health: SPME fibers have a limited lifetime, typically around 50-100 injections. Monitor the fiber's performance and replace it when you observe a significant decrease in analyte response.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the SPME analysis of this compound.

Problem 1: No peaks or very small peaks for this compound.

Possible CauseSuggested Solution
Improper Fiber Selection The fiber coating may not be appropriate for this compound. Refer to the FAQ on fiber selection and consider testing a different fiber type.
Suboptimal Extraction Parameters The extraction temperature may be too low, or the extraction time too short. Systematically optimize these parameters.
Incorrect Fiber Depth Ensure the fiber is exposed to the headspace of the sample vial during extraction and is fully exposed in the GC inlet during desorption.
GC/MS System Issue Inject a known standard directly into the GC/MS to confirm the instrument is functioning correctly.

Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).

Possible CauseSuggested Solution
Active Sites in the GC Inlet Silanol groups in the liner can cause peak tailing for polar analytes. Use a deactivated liner.
Column Overload If the peak is fronting, the concentration of this compound may be too high. Dilute the sample or reduce the extraction time.
Slow Desorption Broad peaks can result from an inefficient transfer of the analyte from the fiber to the column. Increase the desorption temperature or time, and use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to reduce peak broadening.[4]
Incompatible Solvent in Standard Preparation If preparing a standard, ensure the solvent is compatible with the analysis. High concentrations of certain organic solvents can affect peak shape.

Problem 3: Carryover of this compound in subsequent blank runs.

Possible CauseSuggested Solution
Incomplete Desorption The desorption temperature may be too low or the time too short. Increase these parameters to ensure all of the analyte is transferred from the fiber.
Contaminated Fiber The fiber may not be adequately cleaned between injections. Increase the fiber conditioning time or temperature after each run. A chemical cleaning step, such as exposing the fiber to the headspace of methanol before thermal cleaning, can significantly reduce carryover.[2]
Contaminated GC Inlet The GC inlet liner or septum may be contaminated. Replace these consumables regularly.

Data Presentation: SPME Fiber Performance Comparison

The following tables summarize the relative extraction efficiencies of different SPME fiber coatings for compounds chemically similar to this compound. This data can guide your fiber selection process.

Table 1: Relative Extraction Efficiency of SPME Fibers for Short-Chain Fatty Acids

This table shows the comparative extraction efficiency of three common SPME fibers for short-chain fatty acids (SCFAs). The CAR/PDMS fiber demonstrated the highest extraction efficiency for these compounds.

SPME Fiber TypeRelative Extraction Efficiency (%) vs. CAR/PDMS
CAR/PDMS 100%
DVB/CAR/PDMS 24.8 - 57.9%
PDMS 0.7 - 7.9%

Data adapted from a study on short-chain fatty acids, which are structurally related to this compound.

Table 2: Performance of Different SPME Arrow Sorbents for Fatty Acid Methyl Esters (FAMEs)

This table summarizes the suitability of various SPME Arrow sorbents for different chain lengths of FAMEs. For a broad range of FAMEs, including those in the same class as this compound, DVB-PDMS is a suitable choice.

SPME Arrow SorbentRecommended Analyte Range
DVB-PDMS Broadest range of FAMEs
PDMS Unsaturated FAMEs
PA Unsaturated and long-chain FAMEs (>C13)
DVB-CWR-PDMS Medium-chain FAMEs (C8-C12)
CWR-PDMS Short-chain FAMEs (C6-C8)

Data derived from a study on a wide range of fatty acid methyl esters.

Experimental Protocols

Detailed Methodology for Headspace SPME-GC/MS Analysis of this compound

This protocol provides a detailed starting point for the analysis of this compound. Optimization of each step is recommended for your specific application.

  • Sample Preparation:

    • Place a known volume or weight of your sample into a headspace vial (e.g., 10 mL sample in a 20 mL vial).

    • If applicable, add an internal standard.

    • For aqueous samples, consider adding salt (e.g., NaCl to a final concentration of 25% w/v) to enhance analyte transfer to the headspace.

    • If necessary, adjust the pH of the sample. For acidic analytes, a lower pH is generally beneficial.

  • SPME Fiber Conditioning:

    • Before its first use, condition the SPME fiber in the GC inlet according to the manufacturer's instructions.

    • Before each analytical batch, perform a shorter conditioning step (e.g., 10-15 minutes at a temperature slightly above the desorption temperature) to ensure the fiber is clean.

  • Extraction:

    • Securely seal the vial with a septum cap.

    • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C).

    • Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes) with consistent agitation.

    • Insert the SPME fiber holder through the septum and expose the fiber to the headspace for the predetermined extraction time (e.g., 30 minutes). Do not allow the fiber to touch the sample.

    • After extraction, retract the fiber into the needle.

  • Desorption and GC/MS Analysis:

    • Immediately insert the SPME needle into the GC injection port.

    • Expose the fiber to desorb the analytes. Use a splitless injection mode for at least 2 minutes to ensure efficient transfer of the analytes to the column.

    • Set the GC and MS parameters appropriately for the separation and detection of this compound.

    • After desorption, retract the fiber and remove it from the injection port.

    • Initiate the GC/MS data acquisition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC/MS Analysis sample_prep Sample into Vial add_is Add Internal Std. sample_prep->add_is add_salt Add Salt (optional) add_is->add_salt adjust_ph Adjust pH (optional) add_salt->adjust_ph equilibrate Equilibrate & Agitate adjust_ph->equilibrate Ready for Extraction extract Expose Fiber equilibrate->extract retract Retract Fiber extract->retract desorb Desorb in GC Inlet retract->desorb Transfer to GC acquire Acquire Data desorb->acquire troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_solutions1 Solutions for No / Small Peaks cluster_solutions2 Solutions for Poor Peak Shape cluster_solutions3 Solutions for Carryover start Problem Encountered no_peaks No / Small Peaks start->no_peaks bad_shape Poor Peak Shape start->bad_shape carryover Carryover start->carryover check_fiber Check Fiber Choice no_peaks->check_fiber optimize_params Optimize Temp/Time no_peaks->optimize_params check_depth Verify Fiber Depth no_peaks->check_depth check_gc Check GC/MS System no_peaks->check_gc deactivated_liner Use Deactivated Liner bad_shape->deactivated_liner dilute_sample Dilute Sample bad_shape->dilute_sample increase_desorption Increase Desorption Temp/Time bad_shape->increase_desorption increase_desorption2 Increase Desorption carryover->increase_desorption2 clean_fiber Improve Fiber Cleaning carryover->clean_fiber replace_consumables Replace Inlet Consumables carryover->replace_consumables

References

Methyl Heptanoate Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl heptanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to enhance your reaction yields and product purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through Fischer esterification of heptanoic acid and methanol.

Low or No Product Yield

Q1: I am getting a very low yield of this compound. What are the most likely causes?

A1: Low yields in Fischer esterification are common and can often be attributed to the equilibrium nature of the reaction. The primary factors include:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (heptanoic acid and methanol), thus reducing the ester yield. It is crucial to use anhydrous reagents and glassware.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction requires heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions.

  • Insufficient Reaction Time: Fischer esterification can be a slow process. Ensure the reaction has been allowed to proceed for a sufficient duration.

  • Inefficient Purification: Product loss can occur during the work-up and purification steps.

Q2: How can I effectively remove water from my reaction?

A2: Water removal is critical for driving the reaction towards the product. Consider the following methods:

  • Use of a Dean-Stark Apparatus: This is a highly effective method where a solvent that forms an azeotrope with water (e.g., toluene) is used. The azeotrope distills off, and upon condensation, the water separates from the immiscible solvent and can be collected, while the solvent returns to the reaction flask.

  • Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture can absorb the water as it is formed.

  • Excess Alcohol: Using a large excess of methanol can help shift the equilibrium towards the product side, partially compensating for the presence of water.[1]

Q3: What is the optimal amount of acid catalyst to use?

A3: The amount of acid catalyst is a critical parameter.

  • Too little catalyst will lead to a slow reaction rate.

  • Too much catalyst can promote side reactions, such as the dehydration of methanol to form dimethyl ether, especially at higher temperatures.

  • A general guideline for catalysts like sulfuric acid or p-toluenesulfonic acid is 1-5 mol% with respect to the limiting reagent (typically heptanoic acid).

Side Reactions and Impurities

Q4: I have an unexpected peak in my GC-MS analysis. What are the possible side products?

A4: Besides unreacted starting materials, several side products can form:

  • Dimethyl Ether: This can form from the acid-catalyzed dehydration of methanol, especially at high temperatures.

  • Heptyl Heptanoate: This can form if heptanol is present as an impurity or formed in a side reaction, which then undergoes esterification with heptanoic acid.

  • Unidentified Aldehydes and Alcohols: These can arise from various side reactions, especially if the reaction is heated for an extended period at high temperatures.[2]

Q5: How can I minimize the formation of these byproducts?

A5: To minimize side reactions:

  • Control the Temperature: Operate at the lowest effective temperature that allows for a reasonable reaction rate. For the synthesis of this compound, refluxing at the boiling point of methanol (around 65 °C) is common.

  • Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a good conversion rate.

  • Ensure Purity of Starting Materials: Use high-purity heptanoic acid and anhydrous methanol to avoid introducing impurities that could lead to side reactions.

Product Purification

Q6: What is the best way to purify my crude this compound?

A6: A standard work-up and purification procedure involves:

  • Neutralization: After the reaction, the mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted heptanoic acid.

  • Extraction: The ester is then extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: For high purity, the crude ester can be purified by fractional distillation under reduced pressure.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the Fischer esterification of heptanoic acid with methanol. Please note that optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.

ParameterValueReference
Reactants
Heptanoic Acid1 equivalent[3]
Methanol5-10 equivalents (often used as solvent)[4]
Catalyst
Concentrated Sulfuric Acid1-3 mol%[4]
p-Toluenesulfonic Acid1-5 mol%
Reaction Conditions
Temperature60-70 °C (Reflux)
Reaction Time2-8 hours
Work-up & Purification
Extraction SolventDiethyl ether or Ethyl acetate
Neutralizing AgentSaturated Sodium Bicarbonate Solution
Yield
Expected Yield of this compound85-95%

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Heptanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid (e.g., 0.1 mol) and a significant excess of anhydrous methanol (e.g., 0.5 to 1.0 mol).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Transfer the cooled reaction mixture to a separatory funnel. Add diethyl ether to dilute the mixture and then slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by fractional distillation under reduced pressure to obtain a high-purity product.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow start Start: Combine Heptanoic Acid and Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux (65-70°C) add_catalyst->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete workup Work-up: Neutralize, Extract, Wash cool->workup dry Dry Organic Layer workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Distillation) concentrate->purify end End: Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound check_water Check for Water Contamination start->check_water check_catalyst Review Catalyst Loading start->check_catalyst check_temp_time Evaluate Reaction Time & Temperature start->check_temp_time check_purification Assess Purification Procedure start->check_purification solution_water Use Anhydrous Reagents/Glassware Consider Dean-Stark or Drying Agents check_water->solution_water solution_catalyst Optimize Catalyst Concentration (1-5 mol%) check_catalyst->solution_catalyst solution_temp_time Increase Reflux Time Ensure Proper Temperature Control check_temp_time->solution_temp_time solution_purification Minimize Losses During Work-up Optimize Distillation Conditions check_purification->solution_purification

Caption: A decision tree to troubleshoot common causes of low yield in this compound synthesis.

References

Technical Support Center: Methyl Heptanoate Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the creation of calibration curves for methyl heptanoate analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for a this compound calibration curve?

A1: A typical concentration range for a this compound calibration curve can span from 1 to 500 parts per million (ppm).[1] However, the optimal range should bracket the expected concentration of the analyte in your samples to ensure the highest accuracy.[2][3]

Q2: What is an acceptable coefficient of determination (R²) for a this compound calibration curve?

A2: An acceptable coefficient of determination (R²) for a linear calibration curve is generally considered to be greater than 0.99.[4][5] Some methods may specify a slightly lower acceptance criterion, such as R² > 0.985. It is crucial to consult your specific method validation protocol for the required criteria.

Q3: Should I use an external or internal standard for this compound quantification?

A3: While this compound itself can be used as an external standard, the use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume. An internal standard is particularly important when dealing with complex matrices to mitigate matrix effects. A suitable internal standard should be a compound that is chemically similar to this compound but not present in the samples, such as methyl heptadecanoate-d33.

Q4: What are the common causes of non-linearity in a this compound calibration curve?

A4: Non-linearity in a calibration curve for this compound can arise from several factors, including:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.

  • Improper Standard Preparation: Errors in the serial dilution of stock solutions can lead to inaccurate standard concentrations.

  • GC System Issues: A contaminated injector liner, a degraded column, or leaks in the system can all contribute to poor linearity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the gas chromatography (GC) analysis of this compound.

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

Symptoms:

  • The coefficient of determination (R²) is below the acceptable limit (e.g., < 0.99).

  • The calibration points deviate significantly from the fitted line, especially at the high or low ends of the concentration range.

  • The residual plot shows a clear pattern instead of random scatter.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation 1. Narrow the calibration range to lower concentrations. 2. Dilute samples to fall within the linear range of the detector. 3. If using a mass spectrometer, check for detector saturation and adjust the detector voltage if necessary.
Contaminated GC System 1. Replace the injector liner and septum. 2. Condition the GC column according to the manufacturer's instructions. 3. Check for and repair any leaks in the system.
Inaccurate Standard Preparation 1. Prepare fresh calibration standards using a calibrated pipette and certified reference material. 2. Prepare standards independently rather than from a single serial dilution to avoid propagating errors.
Matrix Effects 1. Prepare calibration standards in a blank matrix that matches the sample matrix as closely as possible. 2. Use an appropriate internal standard to compensate for matrix effects. 3. Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Inappropriate Regression Model 1. Visually inspect the calibration curve. If it appears non-linear, consider using a weighted linear regression or a non-linear regression model.
Issue 2: Peak Tailing for this compound

Symptoms:

  • The this compound peak in the chromatogram is asymmetrical, with a drawn-out tail.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the GC System 1. Use a deactivated injector liner. 2. Ensure the GC column is properly installed and that there are no dead volumes. 3. Trim the front end of the column (e.g., 10-20 cm) to remove active sites.
Column Overload 1. Reduce the injection volume or dilute the sample.
Inappropriate Inlet Temperature 1. Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause analyte degradation.
Co-elution with an Interfering Compound 1. Modify the GC oven temperature program to improve the separation of this compound from interfering peaks.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Stock Solution Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., hexane or methanol) to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 ppm).

  • Internal Standard: If using an internal standard, add a constant, known amount of the internal standard to each calibration standard and sample.

Protocol 2: Acid-Catalyzed Methylation for FAMEs Preparation

This protocol is suitable for converting fatty acids to their corresponding methyl esters, including this compound.

  • To a sample containing fatty acids, add a solution of 1.2% HCl in methanol/toluene.

  • Incubate the mixture at 100°C for 1 to 1.5 hours.

  • After cooling, add hexane and water to extract the fatty acid methyl esters (FAMEs).

  • The hexane layer containing the FAMEs is then ready for GC analysis.

Visualizations

Troubleshooting_Workflow start Start: Poor Calibration Curve Linearity (R² < 0.99) check_standards Are standards freshly and accurately prepared? start->check_standards prepare_fresh Prepare fresh standards independently. check_standards->prepare_fresh No check_system Is the GC system clean and leak-free? check_standards->check_system Yes prepare_fresh->check_system system_maintenance Perform system maintenance: - Replace liner/septum - Condition column - Check for leaks check_system->system_maintenance No check_concentration Is the concentration range appropriate? check_system->check_concentration Yes system_maintenance->check_concentration adjust_range Adjust concentration range to avoid detector saturation. check_concentration->adjust_range No check_matrix Are matrix effects suspected? check_concentration->check_matrix Yes adjust_range->check_matrix matrix_solutions Implement solutions for matrix effects: - Matrix-matched standards - Internal standard - Sample cleanup (SPE) check_matrix->matrix_solutions Yes end_good End: Linearity Achieved check_matrix->end_good No matrix_solutions->end_good

Caption: Troubleshooting workflow for poor calibration curve linearity.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., Extraction, Derivatization) is_addition Internal Standard Addition sample_prep->is_addition standard_prep Calibration Standard Preparation (Serial Dilution) standard_prep->is_addition injection GC Injection is_addition->injection separation Chromatographic Separation injection->separation detection Detection (FID or MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

References

Technical Support Center: Matrix Effects in Methyl Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to matrix effects in the quantification of methyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: Matrix effects are the alteration of an analytical signal by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either signal suppression (a weaker signal than expected) or signal enhancement (a stronger signal), both of which result in inaccurate quantification of this compound.[1][2] In gas chromatography-mass spectrometry (GC-MS), a common technique for volatile compounds like this compound, matrix-induced signal enhancement is frequently observed.[3] This occurs when non-volatile matrix components coat active sites in the GC inlet and column, preventing the degradation or adsorption of the analyte and leading to a higher response.[3]

Q2: I am quantifying this compound in a food sample (e.g., wine, edible oil). What are the likely sources of matrix effects?

A2: In complex food matrices, a variety of compounds can cause matrix effects. For instance, in wine, sugars, organic acids, and phenolic compounds can interfere with the analysis. In edible oils, the primary source of interference is the triglycerides and other fatty acid methyl esters (FAMEs) that constitute the bulk of the sample. These non-volatile or semi-volatile components can accumulate in the GC system, leading to the "analyte protectant" effect and signal enhancement.

Q3: How can I determine if my this compound quantification is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike: This is a widely used quantitative method. It involves comparing the response of this compound in a standard solution prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample of the same matrix that does not contain this compound). The ratio of the peak area in the matrix to the peak area in the solvent is known as the matrix factor. A factor greater than 1 indicates signal enhancement, while a factor less than 1 indicates signal suppression.

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused standard indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.

Q4: What are the most effective strategies to mitigate matrix effects in this compound analysis?

A4: Several strategies can be employed to reduce or eliminate matrix effects:

  • Sample Preparation: Thorough sample cleanup is a crucial first step. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) can effectively remove interfering matrix components. For edible oils, a common approach is the transesterification of fatty acids to their methyl esters (FAMEs), followed by extraction.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to compensate for signal suppression or enhancement by ensuring that both the standards and the samples are affected by the matrix in the same way.

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) to the sample before extraction. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved. A deuterated form of this compound, this compound-6,6,7,7,7-D5, is available for use as an internal standard.

  • Analyte Protectants: In GC-MS, adding "analyte protectants" to both standards and sample extracts can equalize the response. These are typically polar, non-volatile compounds that mask active sites in the GC system, mimicking the matrix enhancement effect for the standards and thus ensuring comparable responses between standards and samples.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of results Inconsistent matrix effects between samples.- Implement a more robust sample preparation method to remove interfering components. - Use a stable isotope-labeled internal standard (e.g., this compound-6,6,7,7,7-D5) for reliable correction. - Ensure thorough homogenization of samples before extraction.
Overestimation of this compound concentration Matrix-induced signal enhancement (common in GC-MS).- Prepare matrix-matched calibration standards to compensate for the enhancement. - Use the stable isotope dilution method. - Employ the analyte protectant approach by adding compounds like sorbitol or gulonolactone to both standards and samples.
Underestimation of this compound concentration Matrix-induced signal suppression.- Improve sample cleanup to remove suppressing compounds using techniques like SPE or LLE. - Utilize matrix-matched calibration. - The stable isotope dilution method is highly effective in correcting for signal suppression.
Peak tailing or distortion in chromatograms Active sites in the GC inlet or column interacting with the analyte. This can be exacerbated by matrix components.- Perform regular maintenance of the GC inlet, including replacing the liner and septum. - Trim the front end of the analytical column to remove accumulated non-volatile residues. - The use of analyte protectants can help to passivate active sites.
No or very low signal for this compound Severe signal suppression or issues with the analytical instrument.- First, confirm instrument performance with a pure standard solution. - If the instrument is working correctly, investigate severe matrix suppression by performing a post-extraction spike experiment. - A more rigorous sample cleanup procedure is likely required.
Quantitative Data Summary

The following table provides a representative example of how matrix effects can influence the quantification of this compound and the effectiveness of corrective measures. The values are illustrative and the actual effect will depend on the specific matrix and analytical conditions.

Analytical Approach Matrix Observed Concentration (ng/mL) Actual Concentration (ng/mL) Accuracy (%) Notes
External Calibration (in solvent)Wine Extract150100150%Signal enhancement is common in GC-MS due to the analyte protectant effect of the matrix.
External Calibration (in solvent)Edible Oil Extract180100180%High concentrations of triglycerides can significantly enhance the signal.
Matrix-Matched CalibrationWine Extract105100105%Compensates for the majority of the matrix effect.
Matrix-Matched CalibrationEdible Oil Extract102100102%Effective in correcting for signal enhancement.
Stable Isotope DilutionWine Extract9910099%Considered the most reliable method for correcting matrix effects.
Stable Isotope DilutionEdible Oil Extract101100101%Provides high accuracy even in complex matrices.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., wine, oil) that is known to be free of this compound using your established sample preparation protocol.

  • Prepare a Standard in Solvent: Prepare a standard solution of this compound in a pure solvent (e.g., hexane for GC-MS) at a known concentration (e.g., 100 ng/mL).

  • Prepare a Post-Extraction Spiked Sample: Add a known amount of the this compound standard to the blank matrix extract to achieve the same final concentration as the solvent standard.

  • Analysis: Analyze both the solvent standard and the post-extraction spiked sample using your validated GC-MS method.

  • Calculation: Calculate the matrix factor (MF) as follows: MF = (Peak Area in Matrix Extract) / (Peak Area in Solvent)

    • An MF > 1.2 indicates significant signal enhancement.

    • An MF < 0.8 indicates significant signal suppression.

Protocol 2: Sample Preparation using Solid-Phase Microextraction (SPME) for Wine Samples

This protocol is adapted for the analysis of volatile esters in wine.

  • Sample Preparation: Place 5 mL of the wine sample into a 20 mL headspace vial. Add 1 g of NaCl to improve the extraction efficiency of volatile compounds. If using an internal standard, add it at this stage.

  • Equilibration: Seal the vial and place it in a heating block at 40°C for 10 minutes to allow for equilibration of the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace of the vial for 30 minutes at 40°C with constant agitation.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Strategy cluster_results Results sample Sample (e.g., Wine, Oil) extraction Extraction / Cleanup (LLE, SPE, SPME) sample->extraction derivatization Derivatization (optional) (e.g., to FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_acquisition Data Acquisition gcms->data_acquisition external_std External Standard (in solvent) data_acquisition->external_std matrix_matched Matrix-Matched Calibration data_acquisition->matrix_matched sid Stable Isotope Dilution data_acquisition->sid concentration This compound Concentration external_std->concentration matrix_matched->concentration sid->concentration

Caption: Workflow for this compound analysis and quantification.

troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification start Inaccurate Quantification (High or Low Bias) check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Present? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No mitigation_strategy Implement Mitigation Strategy matrix_effect_present->mitigation_strategy Yes check_other Investigate Other Sources of Error (e.g., instrument calibration, sample prep variability) no_matrix_effect->check_other matrix_matched Matrix-Matched Calibration mitigation_strategy->matrix_matched sid Stable Isotope Dilution mitigation_strategy->sid sample_cleanup Improve Sample Cleanup mitigation_strategy->sample_cleanup analyte_protectant Use Analyte Protectants (GC) mitigation_strategy->analyte_protectant revalidate Re-validate Method matrix_matched->revalidate sid->revalidate sample_cleanup->revalidate analyte_protectant->revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Preventing Methyl Heptanoate Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing methyl heptanoate contamination in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might it come from in a lab?

This compound is a fatty acid ester with a fruity odor.[1] In a laboratory setting, it can be a component of flavoring agents, fragrances, and cosmetics.[2][3] Potential sources of contamination include:

  • Cross-contamination from other experiments: If this compound is used as a standard or reagent in other analyses.[1]

  • Laboratory consumables: Some plastics and septa used in vials can leach volatile organic compounds (VOCs).

  • Personal care products: Perfumes, lotions, and soaps used by laboratory personnel can introduce volatile esters into the lab environment.

  • Cleaning agents: Some cleaning and disinfecting solutions may contain fragrances or other VOCs.[4]

  • Environmental sources: Air intake from areas where food or cosmetic products are used can be a source.

Q2: What are the risks associated with this compound contamination?

As a volatile organic compound (VOC), this compound contamination can pose several risks in a laboratory setting:

  • Inaccurate experimental results: Extraneous peaks in analytical methods like gas chromatography (GC) can interfere with the identification and quantification of target analytes.

  • Compromised cell cultures: VOCs can be toxic to cells, leading to altered growth, morphology, or metabolism.

  • Health and safety: While this compound has low toxicity, prolonged exposure to high concentrations of VOCs can cause irritation, dizziness, and other health effects.

Q3: What are the general principles for preventing VOC contamination in the lab?

Preventing VOC contamination relies on good laboratory practices:

  • Proper ventilation: Ensure adequate air exchange in the laboratory and use fume hoods when handling volatile compounds.

  • Careful handling of materials: Use high-purity solvents and reagents. Be mindful of potential leachables from consumables like gloves and vial septa.

  • Strict personal hygiene: Avoid using scented personal care products in the laboratory.

  • Regular cleaning and maintenance: Keep laboratory surfaces and equipment clean. Regularly maintain and clean instruments like GC injection ports.

  • Segregation of experiments: If possible, dedicate specific areas and equipment for work with volatile compounds to prevent cross-contamination.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in Gas Chromatography (GC) Analysis

This guide provides a systematic approach to troubleshooting unexpected peaks that may indicate this compound contamination in your GC analysis.

Problem: An unexpected peak appears in the chromatogram, potentially interfering with your analysis.

Troubleshooting Workflow:

Troubleshooting_GC_Contamination start Unexpected Peak in GC Chromatogram run_blank 1. Run a Blank (Solvent Injection) start->run_blank peak_present_blank Peak Persists? run_blank->peak_present_blank check_system 2. Check GC System - Septum bleed - Column bleed - Contaminated liner - Carrier gas impurity peak_present_blank->check_system Yes run_placebo 4. Run a Placebo (Sample Matrix w/o Analyte) peak_present_blank->run_placebo No clean_system 3. Clean/Replace Components - Replace septum & liner - Condition column - Check gas filters check_system->clean_system peak_gone Peak Eliminated clean_system->peak_gone peak_present_placebo Peak Persists? run_placebo->peak_present_placebo check_reagents 5. Check Reagents & Consumables - Solvents - Vials/Caps - Pipette tips peak_present_placebo->check_reagents Yes check_sample_handling 6. Review Sample Handling & Environment - Glassware cleaning - Surface contamination - Personal care products peak_present_placebo->check_sample_handling No source_identified Source Identified check_reagents->source_identified check_sample_handling->source_identified

Caption: A logical workflow for troubleshooting unexpected peaks in GC analysis.

Detailed Steps:

  • Run a Blank Injection: Inject only the solvent used for your samples. If the ghost peak is present, the contamination is likely from the GC system or the solvent itself.

  • Check the GC System: If the peak appears in the blank, inspect the following:

    • Septum Bleed: Old or low-quality septa can release siloxanes and other volatile compounds.

    • Column Bleed: An aging or damaged column can shed stationary phase.

    • Contaminated Inlet Liner: Residue from previous injections can accumulate in the liner.

    • Carrier Gas Impurity: Ensure high-purity carrier gas and check for leaks or exhausted filters.

  • Clean or Replace Components: Based on your findings, replace the septum and inlet liner, condition the column, and verify the integrity of your gas lines and filters.

  • Run a Placebo Injection: If the blank was clean, prepare and inject a sample containing all components except your analyte of interest (the placebo). If the peak appears, the source is likely one of the reagents or consumables used in sample preparation.

  • Check Reagents and Consumables: Test individual solvents and reagents to pinpoint the source. Be aware that plastic consumables like pipette tips and vials can sometimes leach contaminants.

  • Review Sample Handling and Environment: If the placebo is clean, the contamination may be introduced during sample handling. Review glassware cleaning procedures and consider environmental sources like airborne contaminants or personal care products.

Guide 2: Addressing Suspected Contamination in Cell Cultures

This guide outlines steps to take when you suspect this compound or other VOC contamination is affecting your cell cultures.

Problem: Cells exhibit poor growth, altered morphology, or unexpected changes in media pH, but no microbial contamination is apparent.

Troubleshooting Steps:

  • Initial Assessment:

    • Microscopic Examination: Carefully observe cells for signs of stress, such as vacuolization, reduced attachment, or changes in morphology.

    • Media pH: Note any rapid changes in the pH of the culture medium, which could indicate chemical contamination.

    • Rule out Microbial Contamination: Perform routine tests for bacteria, fungi, and mycoplasma to exclude these as the cause.

  • Identify Potential Sources:

    • Reagents and Media: Contaminants can be present in newly prepared media, serum, or other supplements.

    • Plasticware: Some disposable plastics can leach chemicals into the culture medium.

    • Incubator Environment: VOCs from lab air can accumulate in the incubator. Check for nearby sources of fumes, such as cleaning agents or other experiments.

    • Water Source: The water used for media preparation and humidifying the incubator should be of high purity.

  • Corrective Actions:

    • Quarantine and Test: Isolate the affected cultures. Prepare fresh media and reagents from a different lot number if possible and test them on a healthy, unaffected cell line.

    • Improve Aseptic Environment: Ensure the biosafety cabinet is functioning correctly and review aseptic techniques with all lab personnel.

    • Ventilate and Clean: Air out the incubator and clean it thoroughly according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Detection and Quantification of this compound on Surfaces

This protocol describes a method for wipe sampling of laboratory surfaces and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sterile, individually wrapped gauze pads

  • High-purity methanol (for volatile organics)

  • Sterile aluminum foil

  • Nitrile gloves

  • 20 mL headspace vials with PTFE/silicone septa

  • GC-MS system

Procedure:

  • Preparation:

    • Define and measure a 10 cm x 10 cm sampling area on the surface to be tested.

    • Put on a new pair of nitrile gloves. Change gloves for each sample to prevent cross-contamination.

  • Wipe Sampling:

    • Open a sterile gauze pad and moisten it with 1-2 mL of methanol. Avoid oversaturating the wipe.

    • Wipe the defined area with firm, overlapping strokes in one direction (e.g., horizontally).

    • Fold the gauze pad with the exposed side inward.

    • Wipe the same area again with firm, overlapping strokes in the perpendicular direction (e.g., vertically).

    • Fold the gauze pad again, exposed side inward, and place it in a 20 mL headspace vial.

    • As a control, prepare a field blank by moistening a gauze pad with methanol and placing it in a vial without wiping a surface.

  • Sample Analysis (HS-SPME-GC-MS):

    • The following is a general procedure and should be optimized for your specific instrument.

    • Headspace Solid-Phase Microextraction (HS-SPME):

      • Place the vial in a heating block and allow the sample to equilibrate.

      • Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial to adsorb volatile compounds.

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Thermally desorb the analytes from the SPME fiber in the GC injection port.

      • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

      • Detect and identify this compound by its characteristic mass spectrum and retention time compared to a standard.

Data Presentation:

ParameterRecommended ValueReference
Sampling Area 100 cm² (10 cm x 10 cm)
Wipe Material Sterile gauze pad
Wetting Solvent High-purity methanol
GC Column DB-5ms or equivalent
Detection Method Mass Spectrometry (MS)
Protocol 2: Decontamination of Laboratory Surfaces

This protocol provides a general procedure for cleaning and decontaminating laboratory surfaces to remove this compound and other volatile ester contaminants.

Decontamination Workflow:

Decontamination_Workflow start Contamination Identified pre_clean 1. Pre-cleaning (Detergent and Water) start->pre_clean rinse1 2. Rinse with Deionized Water pre_clean->rinse1 disinfect 3. Disinfection (70% Isopropyl Alcohol) rinse1->disinfect contact_time Ensure Adequate Contact Time (>10 seconds) disinfect->contact_time rinse2 4. Final Rinse (Deionized Water, if necessary) contact_time->rinse2 dry 5. Dry Surface Thoroughly rinse2->dry verify 6. Verification (Wipe Sampling & GC-MS) dry->verify complete Decontamination Complete verify->complete Acceptable Level repeat_process Repeat Decontamination verify->repeat_process Contamination Persists repeat_process->pre_clean

Caption: A step-by-step workflow for the decontamination of laboratory surfaces.

Procedure:

  • Pre-cleaning: Physically remove any visible soil or residue from the surface using a lint-free wipe and a mild detergent solution.

  • First Rinse: Rinse the surface thoroughly with deionized water to remove any detergent residue.

  • Disinfection/Decontamination:

    • Apply a 70% isopropyl alcohol (IPA) solution to the surface. 70% IPA is generally more effective for disinfection than higher concentrations because water is necessary to denature proteins.

    • Ensure the surface remains wet with the IPA solution for an adequate contact time (e.g., at least 10-30 seconds) to allow for effective action.

  • Final Rinse (Optional but Recommended): For sensitive applications, perform a final rinse with sterile, deionized water to remove any remaining alcohol residue.

  • Drying: Allow the surface to air dry completely in a clean environment, or dry with a sterile, lint-free wipe.

  • Verification: After decontamination, perform wipe sampling as described in Protocol 1 to verify that the contamination has been reduced to an acceptable level.

Quantitative Data

Acceptable Residue Limits

While there are no specific regulatory limits for this compound on laboratory surfaces, guidelines for residual solvents in pharmaceutical manufacturing can be adapted to establish internal action levels. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity. Esters like this compound are not explicitly listed, but similar solvents fall into Class 3, which have low toxic potential.

The following table provides a framework for deriving acceptable surface limits based on a hypothetical Class 3 solvent with a Permitted Daily Exposure (PDE) of 50 mg/day.

Limit TypeCalculation/ValueRationale and Reference
Permitted Daily Exposure (PDE) 50 mg/dayBased on ICH Q3C guidelines for Class 3 solvents with low toxic potential.
Maximum Allowable Carryover (MACO) MACO (mg) = (PDE x Min. Batch Size of Next Product) / Max. Daily Dose of Next ProductA common formula in cleaning validation to determine the maximum amount of residue that can be carried over to the next product.
Surface Area Limit (SAL) SAL (µg/cm²) = MACO (mg) / Shared Equipment Surface Area (cm²) x 1000 µg/mgConverts the total allowable residue (MACO) to a limit per unit of surface area.
Example SAL 1-10 µg/cm² This is a typical action limit for visually clean surfaces and a practical target for many pharmaceutical cleaning validation processes.

Note: The specific acceptable limit for your application should be determined based on a risk assessment that considers the sensitivity of your assays and the nature of your work. The goal is to ensure that any residual this compound does not compromise the quality, safety, or accuracy of your experiments.

References

Technical Support Center: Enhancing Chromatographic Resolution of Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for advanced chromatographic solutions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for enhancing the resolution of methyl heptanoate peaks in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the resolution of my this compound peak?

Poor resolution of a this compound peak, often observed as peak broadening, tailing, or co-elution with other components, can be attributed to several factors. The most critical parameters to investigate are the gas chromatography (GC) column specifications, the oven temperature program, the carrier gas flow rate, and the injection technique.[1][2][3] Suboptimal settings in any of these areas can significantly impact the separation efficiency.

Q2: My this compound peak is broad. What are the likely causes and how can I fix it?

Peak broadening for this compound can stem from several issues within your GC system.[4][5] Common culprits include:

  • Improper Column Installation: Incorrect installation can create dead volume, leading to broader peaks. Ensure the column is installed according to the manufacturer's guidelines.

  • Column Overload: Injecting an excessive amount of sample can saturate the column, causing peak fronting and broadening. Consider reducing the injection volume or diluting your sample.

  • Suboptimal Flow Rate: The carrier gas flow rate significantly affects peak width. An excessively high or low flow rate can decrease efficiency.

  • Temperature Issues: A starting oven temperature that is too high can cause the sample to move through the column too quickly without adequate interaction with the stationary phase, leading to broad peaks. Conversely, a temperature that is too low might cause condensation and peak broadening.

Q3: I am observing peak tailing for this compound. What does this indicate and what are the solutions?

Peak tailing is often a sign of active sites within the GC system that interact undesirably with the analyte. For this compound, this can be caused by:

  • Active Sites in the Injector or Column: Silanol groups on a glass liner or the column itself can interact with the ester group of this compound, causing tailing. Using a deactivated liner and ensuring your column is in good condition is crucial. If the column is old, trimming the first few centimeters might resolve the issue.

  • Contamination: Contamination in the injector, column, or even the carrier gas can lead to peak tailing. Regular maintenance, including cleaning the injector and using high-purity gas with appropriate traps, is recommended.

  • Poor Column Cutting: A poorly cut column can create active sites and disturb the sample band, resulting in tailing peaks. Ensure the column is cut cleanly and at a 90-degree angle.

Q4: this compound is co-eluting with another compound. How can I improve the separation?

Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system. To improve the resolution between this compound and an interfering peak, you can manipulate the following:

  • Column Selection: The choice of GC column is paramount for achieving good separation. For Fatty Acid Methyl Esters (FAMEs) like this compound, highly polar stationary phases such as those containing cyanopropyl or polyethylene glycol (wax-type) are often recommended. These phases provide different selectivity compared to non-polar or mid-polar columns, which can resolve co-eluting compounds.

  • Temperature Programming: Optimizing the oven temperature program can significantly enhance resolution. A slower temperature ramp rate allows more time for the analytes to interact with the stationary phase, often leading to better separation, especially for compounds with close boiling points.

  • Column Dimensions: Using a longer column increases the number of theoretical plates, which generally improves resolution, albeit at the cost of longer analysis times. A smaller internal diameter column can also enhance efficiency and resolution.

Troubleshooting Guides

Guide 1: Optimizing GC Parameters for this compound Resolution

This guide provides a systematic approach to refining your GC method parameters to enhance the resolution of this compound.

Problem: Poor resolution of the this compound peak (broadening, tailing, or co-elution).

Troubleshooting Workflow:

start Start: Poor Peak Resolution column Step 1: Evaluate GC Column start->column Assess column suitability temp Step 2: Optimize Temperature Program column->temp If resolution is still poor flow Step 3: Adjust Carrier Gas Flow Rate temp->flow If co-elution persists injection Step 4: Check Injection Parameters flow->injection For peak shape issues end End: Improved Resolution injection->end Final optimization

Caption: Troubleshooting workflow for enhancing peak resolution.

Step-by-Step Instructions:

  • Evaluate GC Column:

    • Is the stationary phase appropriate? For FAME analysis, highly polar columns (e.g., cyanopropyl, wax) are often superior for resolving isomers and closely related compounds.

    • Are the column dimensions optimal? Consider a longer column for increased theoretical plates or a narrower internal diameter for higher efficiency.

  • Optimize Temperature Program:

    • Initial Temperature: A lower initial temperature can improve the focusing of early eluting peaks like this compound.

    • Ramp Rate: A slower temperature ramp rate generally improves the separation of closely eluting compounds. Experiment with reducing the ramp rate in the region where this compound elutes.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions to maximize efficiency. Deviating significantly from the optimum can lead to peak broadening.

  • Check Injection Parameters:

    • Injection Volume: Reduce the injection volume to prevent column overload.

    • Injector Temperature: Ensure the injector temperature is sufficient to vaporize the sample completely and efficiently.

    • Liner: Use a clean, deactivated injector liner to minimize active sites.

Guide 2: Addressing Peak Shape Issues

This guide focuses on diagnosing and resolving common peak shape distortions for this compound.

Problem: this compound peak exhibits tailing or fronting.

Logical Relationship Diagram for Peak Tailing:

tailing Peak Tailing Observed cause1 Active Sites tailing->cause1 cause2 Column Contamination tailing->cause2 cause3 Improper Column Installation tailing->cause3 solution1 Use deactivated liner Trim/replace column cause1->solution1 solution2 Bake out column Check gas purity cause2->solution2 solution3 Re-install column correctly cause3->solution3

Caption: Causes and solutions for peak tailing.

Troubleshooting Steps:

  • Investigate for Active Sites:

    • If you observe tailing specifically for polar or active compounds like esters, suspect active sites in your system.

    • Action: Replace the injector liner with a new, deactivated one. If the problem persists, consider trimming 10-20 cm from the front of the column or replacing the column if it is old.

  • Check for Contamination:

    • System contamination can lead to broad and tailing peaks.

    • Action: Bake out the column at a temperature recommended by the manufacturer. Ensure your carrier gas is of high purity and that gas traps are functioning correctly.

  • Verify Column Installation:

    • Improper column installation can create dead volumes, leading to peak distortion.

    • Action: Re-install the column, ensuring the correct insertion depth into the injector and detector as specified by the instrument manufacturer.

  • Address Peak Fronting:

    • Peak fronting is a classic symptom of column overload.

    • Action: Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample. Using a column with a thicker film or larger internal diameter can also increase sample capacity.

Experimental Protocols & Data

Protocol 1: Sample Preparation for FAME Analysis

Accurate and reproducible sample preparation is critical for achieving good chromatography. This protocol outlines a general method for the esterification of fatty acids to their corresponding methyl esters (FAMEs), including this compound.

Methodology:

  • Lipid Extraction: If starting from a complex matrix, extract the total lipids using an appropriate method (e.g., Folch or Bligh-Dyer).

  • Esterification:

    • To the extracted lipid sample, add a solution of methanolic HCl or BF3-methanol.

    • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time to ensure complete derivatization.

    • After cooling, add a non-polar solvent such as hexane or heptane and water to partition the FAMEs into the organic layer.

    • Carefully collect the upper organic layer containing the FAMEs.

  • Sample Cleanup: If necessary, pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the FAMEs in a suitable solvent (e.g., hexane, iso-octane) to the desired concentration for GC analysis.

Data Tables: GC Method Parameters for FAME Analysis

The following tables summarize typical GC parameters used for the analysis of FAMEs, which can serve as a starting point for method development and optimization.

Table 1: GC Column Recommendations for FAME Analysis

Stationary PhasePolarityTypical DimensionsApplication Notes
CyanopropylHigh100 m x 0.25 mm, 0.20 µmExcellent for resolving cis/trans isomers and complex FAME mixtures.
Polyethylene Glycol (Wax)High30 m x 0.25 mm, 0.25 µmGood for general FAME analysis, provides different selectivity.
DB-FastFAMEMid-High20 m x 0.18 mm, 0.20 µmDesigned for rapid analysis of FAMEs.

Table 2: Example GC Oven Temperature Programs

MethodInitial Temp.Ramp 1Ramp 2Final Temp. & HoldCarrier Gas
Standard FAME Analysis 50°C (1 min)25°C/min to 175°C4°C/min to 230°C230°C (5 min)Helium
Fast FAME Analysis 80°C30°C/min to 140°C8°C/min to 240°C240°C (1.5 min)Helium
High-Resolution Isomer Separation 120°C (1 min)10°C/min to 175°C5°C/min to 230°C230°C (5 min)Hydrogen

Table 3: Injector and Detector Parameters

ParameterTypical SettingRationale
Injector Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Split Ratio 20:1 to 100:1Prevents column overload and ensures sharp peaks. A lower split ratio can be used for trace analysis.
Detector (FID) Temperature 280 °CPrevents condensation of analytes in the detector.
Injection Volume 1 µLA common starting point; can be adjusted based on sample concentration and column capacity.

References

Technical Support Center: Stability of Methyl Heptanoate in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of methyl heptanoate in different solvent systems. Understanding the stability of this fatty acid ester is critical for its application in research, development, and formulation of various products. This resource offers a comprehensive overview of its degradation pathways, quantitative stability data, detailed experimental protocols, and troubleshooting advice to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by either acids or bases, to yield heptanoic acid and methanol.[1] This is a significant concern in aqueous environments or in solvents with high water content.

  • Transesterification: In the presence of other alcohols (e.g., ethanol), this compound can undergo transesterification, where the methoxy group is exchanged with the alkoxy group of the solvent alcohol.[2] This reaction is also catalyzed by acids or bases.

Q2: What factors influence the stability of this compound in solution?

A2: The stability of this compound is primarily influenced by:

  • Solvent Type: The polarity of the solvent and the presence of reactive functional groups (e.g., hydroxyl groups in alcohols) can affect stability.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of this compound. The rate of hydrolysis is generally lowest at a neutral pH.

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and transesterification.

  • Presence of Catalysts: Acids, bases, and certain enzymes (lipases) can significantly increase the rate of degradation.

  • Water Content: The presence of water, even in small amounts in organic solvents, can lead to hydrolysis.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To enhance the stability of this compound solutions:

  • Use dry (anhydrous) solvents whenever possible to minimize hydrolysis.

  • Maintain a neutral pH if an aqueous environment is necessary.

  • Control the temperature; store solutions at lower temperatures if permissible for your application.

  • Avoid the presence of strong acids or bases unless they are a required part of your experimental design.

  • Use freshly prepared solutions for critical experiments.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound in a wide range of organic solvents is not extensively published, the following table provides an overview of its relative stability based on general principles of ester chemistry. The stability is categorized qualitatively, and it's important to note that actual degradation rates will depend on specific conditions such as temperature, pH, and the presence of catalysts.

SolventSolvent TypeExpected Stability of this compoundPrimary Degradation PathwayFactors of Concern
WaterProtic, PolarLowHydrolysispH, Temperature
MethanolProtic, PolarModerateTransesterification (self-exchange)Acid/Base Catalysis, Temperature
EthanolProtic, PolarModerate to LowTransesterificationAcid/Base Catalysis, Temperature
IsopropanolProtic, PolarModerateTransesterificationAcid/Base Catalysis, Temperature
AcetonitrileAprotic, PolarHighHydrolysis (if water is present)Water Content
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHighHydrolysis (if water is present)Water Content
Dichloromethane (DCM)Aprotic, NonpolarVery High--
HexaneAprotic, NonpolarVery High--
TolueneAprotic, NonpolarVery High--

Note: This table provides a general guideline. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Given Solvent

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent over time using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound (high purity)

  • Solvent of interest (anhydrous grade recommended)

  • Internal standard (e.g., methyl octanoate or other suitable non-reactive compound)

  • Class A volumetric flasks and pipettes

  • GC vials with septa

  • GC-MS system with a suitable column (e.g., a mid-polar capillary column)

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Working Solutions: Prepare a series of working solutions by diluting the this compound stock solution and adding a fixed concentration of the internal standard. These will be your stability samples.

3. Stability Study Execution:

  • Store the working solutions under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each working solution.

  • Immediately analyze the aliquot by GC-MS.

4. GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Separation: Use a suitable temperature program to separate this compound, the internal standard, and any potential degradation products.

  • Detection: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the characteristic ions of this compound and its expected degradation products (e.g., heptanoic acid, and the corresponding alcohol from transesterification).

  • Quantification: Calculate the concentration of this compound at each time point by comparing its peak area to that of the internal standard.

5. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Determine the degradation rate and, if applicable, the half-life of this compound in the solvent under the tested conditions.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Unexpectedly fast degradation of this compound - Presence of water in the solvent.- Contamination with acidic or basic residues.- Elevated storage temperature.- Use anhydrous solvents and dry glassware.- Ensure all equipment is thoroughly cleaned and neutralized.- Store solutions at a lower temperature.
Appearance of unknown peaks in the chromatogram - Formation of degradation products.- Contamination from the solvent, glassware, or vial septa.- Identify the degradation products using mass spectrometry.- Run a solvent blank to check for contamination.- Use high-quality solvents and consumables.
Poor peak shape (tailing) for this compound or its degradation products - Active sites in the GC inlet or column.- Inappropriate GC column phase for the analytes.- Deactivate the GC inlet liner or use a liner with wool.- Use a column with a more suitable stationary phase (e.g., a wax column for fatty acids).- Consider derivatization of acidic degradation products.[1]
Irreproducible results - Inconsistent sample preparation.- Instability of the analytical instrument.- Evaporation of the solvent during storage.- Ensure accurate and consistent pipetting and dilutions.- Perform regular maintenance and calibration of the GC-MS system.- Use tightly sealed vials and store them properly.

Visualizations

Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification MH This compound HA Heptanoic Acid MH->HA + H2O (Acid/Base Catalyst) MOH Methanol MH->MOH + H2O (Acid/Base Catalyst) MH->MOH + Ethanol (Acid/Base Catalyst) EH Ethyl Heptanoate (example with ethanol) MH->EH + Ethanol (Acid/Base Catalyst) ROH Solvent Alcohol (R-OH)

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Assessment

prep Prepare this compound Solution in Solvent of Interest store Store Under Experimental Conditions prep->store sample Sample at Predetermined Time Points store->sample analyze Analyze by GC-MS sample->analyze data Quantify this compound and Degradation Products analyze->data report Determine Degradation Rate and Half-life data->report

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Unexpected Degradation

decision decision action action start Unexpected Degradation Observed check_water Is the solvent anhydrous? start->check_water use_dry Use anhydrous solvent and dry glassware check_water->use_dry No check_ph Is the pH neutral? check_water->check_ph Yes end Re-run Experiment use_dry->end adjust_ph Adjust pH to neutral check_ph->adjust_ph No check_temp Is the temperature controlled? check_ph->check_temp Yes adjust_ph->end control_temp Store at a lower, controlled temperature check_temp->control_temp No check_temp->end Yes control_temp->end

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Optimizing Injection Parameters for Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing gas chromatography (GC) injection parameters for methyl heptanoate. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful and repeatable analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the GC analysis of this compound.

Q1: What are the key injection parameters to optimize for this compound analysis?

A1: The primary parameters to optimize are the injection mode (split/splitless), inlet temperature, split ratio (if applicable), and injection volume. The goal is to ensure the complete and rapid vaporization of this compound without causing thermal degradation or column overload.

Q2: Should I use split or splitless injection for my this compound samples?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.[1]

  • Splitless Injection: This mode is ideal for trace-level analysis where analyte concentrations are very low. It allows for the transfer of nearly the entire sample volume onto the GC column, maximizing sensitivity.[1]

  • Split Injection: This is suitable for samples with higher concentrations of this compound. A portion of the sample is vented, preventing column overload and resulting in sharper peaks.[1] A potential drawback is discrimination against higher boiling point compounds if not optimized correctly.[1]

Q3: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?

A3: Peak tailing can be caused by several factors:

  • Active Sites in the Inlet or Column: The presence of active sites can lead to unwanted interactions with the analyte.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum.

  • Improper Column Installation: A poorly cut column or incorrect installation depth can cause peak distortion.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.

  • Column Contamination: Buildup of non-volatile residues can degrade column performance.

    • Solution: Bake out the column at a high temperature or trim the first few centimeters of the column.

Q4: I am seeing a very low signal or no peak at all for this compound. What should I check?

A4: A low or absent signal can stem from issues with the sample, injection, or the instrument itself.

  • Sample Preparation Issues: Incomplete derivatization (if applicable) or sample degradation can lead to a lack of analyte.

    • Solution: Verify your sample preparation procedure and ensure the stability of your sample.

  • Injector Problems: Leaks in the injection port (e.g., a worn septum) can cause sample loss. In split mode, an excessively high split ratio will vent most of the sample. In splitless mode, a short purge activation time can prevent the complete transfer of the analyte to the column.

    • Solution: Check for leaks using an electronic leak detector. Optimize the split ratio or splitless purge time.

  • Detector Issues: The detector may not be functioning correctly or may be contaminated.

    • Solution: Check the detector's tuning and cleanliness. Ensure gas flows to the detector are at the correct rates.

Data Presentation: Recommended GC Injection Parameters

The following table summarizes typical starting parameters for the GC analysis of this compound and similar fatty acid methyl esters (FAMEs). These should be optimized for your specific instrument and application.

ParameterRecommended Value/RangeNotes
Injection Mode Split or SplitlessDependent on sample concentration.[1]
Inlet Temperature 250 °CA good starting point for efficient vaporization. Can be optimized as needed.
Split Ratio 20:1 to 400:1For split injection; adjust based on concentration. Lower ratios for lower concentrations.
Splitless Hold Time 30 - 90 secondsFor splitless injection; allows for complete transfer of the sample to the column.
Injection Volume 1 µLA typical starting volume.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.
Column Type Polar (e.g., WAX) or Mid-polarity (e.g., DB-5ms)A polar column is often preferred for FAME analysis.
Oven Temperature Program Initial: 50-70°C, Ramp: 10-25°C/min, Final: 230-250°CThis should be optimized to achieve good separation.

Experimental Protocols

Sample Preparation: Transesterification to this compound

This protocol describes a common method for preparing methyl esters from oils or fats.

Materials:

  • Heptane

  • 2 M Methanolic Potassium Hydroxide (KOH)

  • Sample containing heptanoic acid or its glycerides

  • Screw-cap vials

Procedure:

  • Weigh approximately 0.1 g of the oil sample into a screw-top test tube.

  • Add 2 mL of heptane and shake to dissolve the sample.

  • Add 0.2 mL of 2 M methanolic potassium hydroxide solution.

  • Cap the tube tightly and shake vigorously for 30 seconds.

  • Allow the layers to separate until the upper solution is clear.

  • Carefully transfer the upper heptane layer, which contains the this compound, to an autosampler vial for GC analysis.

Gas Chromatography (GC) Analysis Protocol

This protocol provides a general procedure for the GC analysis of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Injector: Split/splitless inlet.

  • Column: A suitable capillary column (e.g., DB-Wax or DB-23).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injection: Inject 1 µL of the prepared sample.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp at 25 °C/minute to 200 °C.

    • Ramp at 3 °C/minute to 230 °C and hold for 18 minutes.

  • Detector Temperature: 280 °C (for FID).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization and troubleshooting process.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start with Oil/Fat Sample dissolve Dissolve in Heptane start->dissolve transesterify Add Methanolic KOH & Shake dissolve->transesterify separate Allow Layers to Separate transesterify->separate extract Extract Upper Heptane Layer separate->extract inject Inject Sample into GC extract->inject separate_gc Separation on GC Column inject->separate_gc detect Detection (FID/MS) separate_gc->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak acquire->integrate quantify Quantify this compound integrate->quantify

Caption: Workflow for the analysis of this compound.

troubleshooting_flowchart Troubleshooting Logic for Poor GC Peaks action_node action_node start Poor Peak Shape or Low Signal? peak_tailing Peak Tailing? start->peak_tailing low_signal Low/No Signal? start->low_signal peak_tailing->low_signal No check_liner Check Inlet Liner & Septum peak_tailing->check_liner Yes check_leaks Check for Leaks low_signal->check_leaks Yes check_column Check Column Installation check_liner->check_column bake_column Bake/Trim Column check_column->bake_column check_split Optimize Split Ratio/ Purge Time check_leaks->check_split check_sample Verify Sample Prep check_split->check_sample

Caption: Troubleshooting flowchart for common GC issues.

References

Technical Support Center: Purity Assessment of Synthetic Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purity assessment of synthetic methyl heptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining accurate and reliable purity data. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common analytical challenges, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity level for synthetic this compound?

A1: Commercially available synthetic this compound is typically offered in various grades of purity. For research and development purposes, it is common to find purities of ≥99%. High-purity grades for analytical standards can be ≥99.8% as determined by gas chromatography (GC).[1][2] The required purity will depend on the specific application.

Q2: What are the most common impurities in synthetic this compound?

A2: The most probable impurities in synthetic this compound stem from the synthesis process, which commonly involves the esterification of heptanoic acid with methanol.[3][4] Therefore, the most likely impurities are:

  • Unreacted starting materials: Residual heptanoic acid and methanol.

  • Byproducts of side reactions: Depending on the specific synthetic route, other esters or ethers could be formed.

  • Water: Introduced during the synthesis or from atmospheric moisture.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): The primary method for quantifying the purity of volatile compounds like this compound and for detecting volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities, especially non-volatile ones.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups and can indicate the presence of impurities like residual carboxylic acids (heptanoic acid) or alcohols (methanol).

  • Karl Fischer Titration: The standard method for the accurate determination of water content.

Q4: How can I quantify the amount of residual heptanoic acid in my this compound sample?

A4: Residual heptanoic acid can be quantified using a few different methods:

  • Gas Chromatography (GC): After derivatization of the carboxylic acid to a more volatile ester (e.g., by silylation), it can be quantified by GC.

  • Titration: A classic acid-base titration can be used to determine the concentration of acidic impurities.

  • ¹H NMR Spectroscopy: The characteristic proton signals of heptanoic acid can be integrated and compared to the signals of this compound to determine the relative molar ratio.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Peak Tailing of the this compound Peak

  • Symptom: The peak for this compound is asymmetrical, with a drawn-out tail. This can lead to inaccurate integration and poor resolution from nearby peaks.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Exposed silanol groups in the liner or on the column can interact with the polar ester group. Solution: Use a deactivated liner and a high-quality, well-conditioned capillary column. If tailing persists, consider replacing the liner and septum, and trimming the first few centimeters of the column.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Solution: Bake out the column at a high temperature (within the column's limits). If contamination is severe, trim 10-20 cm from the front of the column.
Improper Column Installation If the column is not installed at the correct depth in the inlet or detector, it can create dead volume. Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut at the column ends.
Incompatible Solvent The injection solvent may not be compatible with the stationary phase. Solution: While less common for a pure substance, if diluted, ensure the solvent is appropriate for the column phase.

Issue 2: Ghost Peaks in the Chromatogram

  • Symptom: Peaks appear in the chromatogram at times when no injection was made, or in blank runs.

  • Possible Causes & Solutions:

CauseSolution
Septum Bleed Pieces of the septum can be carried into the inlet and release volatile compounds. Solution: Use high-quality, low-bleed septa and replace them regularly.
Contaminated Carrier Gas Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature program progresses. Solution: Use high-purity carrier gas and install an appropriate gas filter.
Carryover from Previous Injections Highly concentrated samples can leave residues in the syringe or inlet. Solution: Implement a thorough syringe cleaning procedure between injections and bake out the inlet and column after analyzing concentrated samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Unidentified Small Peaks in the Spectrum

  • Symptom: The ¹H or ¹³C NMR spectrum shows small peaks that do not correspond to this compound.

  • Possible Causes & Solutions:

ImpurityExpected ¹H NMR Signals (in CDCl₃)Troubleshooting Steps
Heptanoic Acid A broad singlet for the carboxylic acid proton (>10 ppm), and a triplet around 2.35 ppm for the α-methylene protons.Compare the spectrum to a reference spectrum of heptanoic acid. The broad acid peak can sometimes be difficult to see; integration of the α-methylene peak is more reliable for quantification.
Methanol A singlet around 3.49 ppm and a broad singlet for the hydroxyl proton (variable).Compare with a known spectrum of methanol. The position of the OH peak can vary with concentration and water content.
Water A singlet, typically around 1.56 ppm in CDCl₃, but the chemical shift is highly variable.The peak shape can be broad. To confirm, shake the NMR tube with a drop of D₂O; the water peak will disappear or decrease significantly.
Fourier-Transform Infrared (FTIR) Spectroscopy

Issue: Suspected Impurities Based on the IR Spectrum

  • Symptom: The FTIR spectrum shows unexpected absorption bands.

  • Possible Causes & Solutions:

ImpurityCharacteristic FTIR Absorption Bands (cm⁻¹)Interpretation
Heptanoic Acid A very broad O-H stretch from ~2500-3300 cm⁻¹ centered around 3000 cm⁻¹. The C=O stretch may appear slightly shifted from the ester's carbonyl.The broad O-H band is a very strong indicator of a carboxylic acid impurity.
Methanol A broad O-H stretch around 3200-3500 cm⁻¹.This peak can be distinguished from the carboxylic acid O-H by its shape and position.
Water A broad absorption around 3200-3600 cm⁻¹ due to O-H stretching.Can be difficult to distinguish from residual alcohol without other supporting data. Karl Fischer titration is the definitive method for water quantification.
Karl Fischer Titration

Issue: Inaccurate or Irreproducible Water Content Results

  • Symptom: The measured water content varies significantly between measurements or is unexpectedly high or low.

  • Possible Causes & Solutions:

CauseSolution
Atmospheric Moisture Contamination The titration vessel is not properly sealed, allowing ambient moisture to enter.
Incorrect Sample Size The amount of sample used contains too much or too little water for the titrator's optimal range.
Side Reactions Esters can undergo slow hydrolysis in the presence of certain Karl Fischer reagents, consuming water and leading to inaccurate results.
Incomplete Water Extraction If the sample does not dissolve completely in the Karl Fischer solvent, the water may not be fully accessible for titration.

Experimental Protocols

Gas Chromatography (GC) for Purity Assessment
  • Objective: To determine the purity of this compound and quantify volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Typical GC Parameters:

ParameterValue
Column A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-Wax, HP-INNOWAX), is suitable for analyzing esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature of 50 °C (hold for 2 minutes), then ramp at 10 °C/min to 230 °C (hold for 5 minutes). This program should be optimized for your specific instrument and column.
Detector Temperature 280 °C
  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Inject the sample into the GC.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area and multiplying by 100%.

¹H NMR Spectroscopy for Impurity Identification
  • Objective: To identify and quantify impurities such as residual heptanoic acid and methanol.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Procedure:

    • Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic peaks for this compound and potential impurities.

  • Expected Chemical Shifts (in CDCl₃):

CompoundProtonsChemical Shift (ppm)Multiplicity
This compound -O-CH~3.67singlet
-C(=O)-CH ₂-~2.30triplet
-CH ₂- (chain)~1.62, ~1.30multiplets
-CH ₃ (terminal)~0.89triplet
Heptanoic Acid -COOH >10broad singlet
-C(=O)-CH ₂-~2.35triplet
Methanol -CH~3.49singlet
Karl Fischer Titration for Water Content
  • Objective: To accurately determine the water content in the this compound sample.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Add a suitable solvent to the titration vessel and titrate to a dry endpoint.

    • Accurately weigh and inject a suitable amount of the this compound sample into the vessel.

    • Titrate the sample to the endpoint.

    • Calculate the water content based on the titrant consumed and the sample weight.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Synthetic this compound Sample GC Gas Chromatography (GC) Purity Assay & Volatile Impurities Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation & Impurity ID Sample->NMR FTIR FTIR Spectroscopy Functional Group Analysis Sample->FTIR KF Karl Fischer Titration Water Content Sample->KF Analysis Data Interpretation - Purity Calculation - Impurity Identification - Water Content (%) GC->Analysis NMR->Analysis FTIR->Analysis KF->Analysis Report Final Purity Report Analysis->Report

Workflow for purity assessment of this compound.

GC_Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Start GC Peak Tailing Observed ActiveSites Active Sites in System? Start->ActiveSites Contamination Column Contamination? Start->Contamination Installation Improper Column Installation? Start->Installation Deactivate Use Deactivated Liner Replace Septum ActiveSites->Deactivate TrimBake Trim Column Inlet Bakeout Column Contamination->TrimBake Reinstall Re-install Column Correctly Installation->Reinstall Resolved Peak Tailing Resolved Deactivate->Resolved TrimBake->Resolved Reinstall->Resolved

Troubleshooting decision tree for GC peak tailing.

References

Technical Support Center: Minimizing Isomerization of Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of methyl heptanoate during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and reaction of this compound, leading to its isomerization.

Issue Potential Cause Recommended Solution
Unexpected peaks in GC/HPLC analysis, suggesting isomeric impurities. Thermal Stress: Exposure to high temperatures during reactions (e.g., distillation, prolonged reflux) or analysis (e.g., high injector temperature) can induce skeletal isomerization.- Maintain the lowest effective temperature during reactions.- For distillations, use vacuum distillation to lower the boiling point.- Optimize GC injector temperature to ensure volatilization without degradation.
Acidic Conditions: Strong acid catalysts (e.g., sulfuric acid, hydrochloric acid) or acidic workup conditions can promote isomerization, especially at elevated temperatures.- Use milder acid catalysts or biocatalysts (e.g., lipases) if the reaction allows.- Keep reaction times as short as possible.- Neutralize the reaction mixture promptly and gently during workup.
Basic Conditions: Strong bases (e.g., sodium hydroxide, potassium hydroxide) used in saponification or transesterification can potentially lead to isomerization, although this is less common for saturated esters than for those with activated protons.- Use the minimum effective concentration of the base.- Maintain the lowest possible reaction temperature.- Neutralize the reaction mixture promptly after the reaction is complete.
Change in physical properties (e.g., refractive index, boiling point) of the purified this compound. Contamination with Isomers: The presence of branched-chain isomers can alter the physical properties of the bulk material.- Re-purify the product using fractional distillation under vacuum or preparative chromatography.- Confirm the purity and identity of the fractions using analytical methods like GC-MS or NMR.
Inconsistent reaction outcomes or product profiles. Variability in Reaction Conditions: Inconsistent temperature control, reaction times, or catalyst concentrations can lead to varying degrees of isomerization.- Implement strict control over reaction parameters. Use an oil bath or a temperature controller for stable heating.- Standardize reaction times and catalyst loading across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound?

A1: For a saturated straight-chain ester like this compound, isomerization typically refers to skeletal isomerization. This is a process where the carbon backbone of the heptanoate chain is rearranged to form branched-chain isomers, such as methyl methylhexanoates (e.g., methyl 2-methylhexanoate, methyl 3-methylhexanoate, etc.).

Q2: Under what conditions is isomerization of this compound most likely to occur?

A2: Isomerization is most likely to be induced by:

  • High Temperatures: Thermal stress can provide the energy needed for the rearrangement of the carbon skeleton.

  • Strongly Acidic Conditions: Acid catalysts can facilitate the formation of carbocation intermediates, which are prone to rearrangement.

  • Prolonged Reaction Times: The longer the exposure to harsh conditions (high heat, strong acids), the greater the likelihood of isomerization.

Q3: How can I prevent isomerization during the synthesis of this compound via Fischer esterification?

A3: To minimize isomerization during Fischer esterification of heptanoic acid with methanol:

  • Use a Mild Catalyst: If possible, consider using a milder acid catalyst.

  • Control Temperature: Maintain a moderate reaction temperature (e.g., refluxing methanol at atmospheric pressure) and avoid excessive heating.

  • Minimize Reaction Time: Monitor the reaction progress by TLC or GC and stop the reaction as soon as a satisfactory conversion is achieved.

  • Gentle Workup: Neutralize the acid catalyst promptly and gently during the workup procedure.

Q4: Can isomerization occur during storage?

A4: Under normal storage conditions (room temperature, in a tightly sealed container, protected from light), significant isomerization of pure this compound is unlikely. However, if the stored material is contaminated with acidic or basic impurities, the risk of isomerization over time increases, especially if exposed to temperature fluctuations.

Q5: How can I detect if my this compound sample has isomerized?

A5: The presence of isomers can be detected using chromatographic techniques:

  • Gas Chromatography (GC): Isomers of this compound will likely have different retention times on a suitable capillary column. A pure sample will show a single major peak, while an isomerized sample will show multiple peaks.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate isomers, although GC is more commonly used for volatile compounds like short-chain esters.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry can help in identifying the isomeric structures based on their fragmentation patterns.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomerization during Acid-Catalyzed Esterification
  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid and a moderate excess of methanol (e.g., 3-5 equivalents).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst. To minimize isomerization, consider using a milder catalyst if compatible with the desired reaction rate.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress closely using GC or TLC.

  • Quenching and Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Quench the reaction by slowly adding a weak base (e.g., saturated sodium bicarbonate solution) until the acidic catalyst is neutralized.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: If necessary, purify the crude this compound by vacuum distillation to minimize thermal stress.

Protocol 2: Analytical Method for Detecting Isomers of this compound by GC-MS
  • Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC-MS System:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).

    • Injector: Set the injector temperature to a level that ensures efficient volatilization without causing thermal degradation (e.g., 250 °C).

    • Oven Program: Start with an initial oven temperature of around 50-60 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-15 °C/min to a final temperature of 200-250 °C.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

    • MS Detector: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. Analyze the resulting chromatogram for the presence of multiple peaks with the same mass-to-charge ratio characteristic of this compound isomers.

Visualizations

Isomerization_Pathway This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate  High Temp. / H+ Branched Isomers Branched Isomers Carbocation Intermediate->Branched Isomers  Hydride/Alkyl Shift

Caption: Potential pathway for acid-catalyzed skeletal isomerization of this compound.

Troubleshooting_Workflow start Isomerization Suspected? check_temp Review Reaction Temperature start->check_temp Yes check_catalyst Evaluate Catalyst/pH check_temp->check_catalyst check_time Assess Reaction Time check_catalyst->check_time repurify Re-purify Product check_time->repurify confirm Confirm with GC-MS repurify->confirm

Caption: A logical workflow for troubleshooting the isomerization of this compound.

Improving signal-to-noise for methyl heptanoate detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for methyl heptanoate detection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, particularly using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID).

Question: Why is the signal intensity for my this compound peak consistently low?

Answer: Low signal intensity can arise from several factors throughout the experimental workflow. Consider the following potential causes and solutions:

  • Insufficient Sample Concentration: The concentration of this compound in your sample may be below the detection limit of the instrument.

    • Solution: Concentrate your sample prior to injection. Techniques like solid-phase microextraction (SPME) can effectively preconcentrate volatile analytes like this compound from the sample matrix.[1][2][3][4]

  • Suboptimal Injection Technique: The amount of analyte introduced onto the GC column may be insufficient.

    • Solution: Switch from a split injection to a splitless or on-column injection.[5] This ensures that a larger portion of the sample reaches the column, thereby boosting the signal. Optimize the splitless time to ensure efficient transfer of the analyte.

  • Inefficient Ionization (GC-MS): The ionization method may not be optimal for this compound.

    • Solution: While Electron Ionization (EI) is common, it can cause extensive fragmentation. If you are not observing a clear molecular ion, consider using a "soft" ionization technique like Chemical Ionization (CI), which is more likely to produce a prominent molecular ion peak.

  • Detector Not Optimized: The detector settings may not be ideal for your analyte.

    • Solution (GC-FID): Check and optimize the gas flows for hydrogen, air, and makeup gas.

    • Solution (GC-MS): Ensure the ion source is clean and that the voltages are optimized. For targeted analysis and enhanced sensitivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to focus on specific ions characteristic of this compound.

  • Matrix Effects: Components in your sample matrix may be suppressing the signal.

    • Solution: Improve sample cleanup procedures to remove interfering matrix components. The use of matrix-matched standards for calibration can also help to compensate for these effects.

Question: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause?

Answer: Asymmetrical peak shapes can compromise resolution and the accuracy of quantification. Potential causes include:

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality capillary column. Regularly check for and address any leaks in the GC system, including at the inlet, column connections, and detector fittings.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Try reducing the injection volume or using a higher split ratio.

  • Inappropriate Solvent: A mismatch between the polarity of the injection solvent and the GC column's stationary phase can cause peak distortion.

    • Solution: Ensure the solvent is compatible with the column phase.

  • Incorrect Temperature Settings: An injector or detector temperature that is too low can cause peak broadening.

    • Solution: Ensure the injector and detector temperatures are appropriate for the volatility of this compound.

Question: I am not detecting a molecular ion for this compound in my GC-MS analysis. What can I do?

Answer: The absence of a molecular ion is a common issue with high-energy Electron Ionization (EI), which can cause extensive fragmentation.

  • Solution:

    • Use a "Soft" Ionization Technique: Chemical Ionization (CI) or Field Ionization (FI) are less energetic and are more likely to produce a clear molecular ion for less stable molecules.

    • Check Mass Spectra Databases: Confirm the expected fragmentation pattern of this compound. The NIST WebBook provides mass spectral data for this compound (CAS No. 106-73-0) which can be used for comparison.

    • Optimize Ion Source Temperature: A lower ion source temperature can sometimes reduce fragmentation and preserve the molecular ion.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound detection?

A1: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for analyzing volatile compounds like this compound. GC offers high resolution for separating volatile compounds.

Q2: What type of GC column is best suited for this compound analysis?

A2: The choice of GC column depends on the complexity of the sample matrix. For general analysis of fatty acid methyl esters (FAMEs), a mid-polarity to polar column is often a good starting point. Columns such as those with a cyanopropyl or polyethylene glycol (wax) stationary phase are commonly used for FAME analysis.

Q3: How can I improve the reproducibility of my measurements?

A3: Poor reproducibility can stem from several sources:

  • Inconsistent Injection Volume: Use an autosampler for precise and repeatable injections.

  • Variability in Sample Preparation: Standardize your sample preparation protocol. If derivatization is performed, ensure the reaction conditions are consistent. Using an internal standard can help to correct for variations.

  • System Leaks: Perform regular leak checks of your GC system.

Q4: What are some key considerations for sample preparation when analyzing for this compound?

A4: Sample preparation is a critical step that greatly influences the quality of the results. For volatile organic compounds (VOCs) like this compound, several methods can be employed depending on the sample matrix (e.g., aqueous, solid, air). These include:

  • Headspace Analysis: This technique is suitable for analyzing volatile compounds in solid or liquid samples by sampling the vapor phase above the sample.

  • Purge-and-Trap: This method involves purging the sample with an inert gas to extract volatile analytes, which are then trapped on a sorbent material before being thermally desorbed into the GC.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. It is a highly sensitive method for extracting volatile and semi-volatile compounds.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is suitable for the analysis of this compound in liquid or solid samples.

1. Sample Preparation:

  • Accurately weigh a precise amount of the sample (e.g., 1-5 grams) into a headspace vial.
  • If required, add an internal standard solution.
  • Securely seal the vial with a crimp cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler's incubator.
  • Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
  • A heated syringe on the autosampler then withdraws a specific volume of the headspace gas (e.g., 1 mL) and injects it into the GC inlet.

3. GC-MS Analysis:

  • Use a suitable GC column (e.g., a mid-polarity column).
  • Employ an appropriate oven temperature program to separate the analytes.
  • Set the mass spectrometer to operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.

Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This protocol is recommended for trace-level analysis of this compound.

1. Sample Preparation:

  • Place a known amount of the liquid or solid sample into a vial.
  • If necessary, add a salting-out agent (e.g., NaCl) to aqueous samples to improve the extraction efficiency of polar analytes.
  • The vial is then sealed with a septum-containing cap.

2. SPME Extraction:

  • The SPME fiber is exposed to the headspace above the sample or directly immersed in a liquid sample.
  • Allow the analytes to equilibrate and partition onto the fiber coating for a defined period at a controlled temperature.

3. Desorption and GC-MS Analysis:

  • The fiber is then retracted and inserted into the heated injection port of the GC.
  • The extracted analytes are thermally desorbed from the fiber onto the GC column.
  • The GC-MS analysis proceeds as described in Protocol 1.

Quantitative Data Summary

ParameterRecommended Setting/ValueRationale
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column, increasing signal intensity.
Injection Volume 1 µLA typical starting point; may need optimization to avoid column overload.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
GC Column Mid-polarity (e.g., DB-5MS, HP-INNOWax)Provides good separation for fatty acid methyl esters.
Oven Program Start at a low temperature (e.g., 40°C) and ramp upAllows for the separation of volatile compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
MS Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)EI is standard but CI can be used to enhance the molecular ion peak.
MS Acquisition Mode Full Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)Full scan for general screening; SIM/MRM for increased sensitivity and selectivity in targeted analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction/Concentration (e.g., SPME, Headspace) InternalStandard->Extraction Injection Injection (e.g., Splitless) Extraction->Injection Inject Sample Separation GC Separation Injection->Separation Detection MS Detection (e.g., SIM/MRM) Separation->Detection Integration Peak Integration Detection->Integration Acquire Data Quantification Quantification Integration->Quantification

Caption: A generalized experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio CheckConcentration Is sample concentration sufficient? Start->CheckConcentration CheckInjection Is injection technique optimal? CheckConcentration->CheckInjection Yes ConcentrateSample Concentrate Sample (e.g., SPME) CheckConcentration->ConcentrateSample No CheckDetector Are detector settings optimized? CheckInjection->CheckDetector Yes UseSplitless Use Splitless Injection CheckInjection->UseSplitless No CheckMatrix Are there matrix effects? CheckDetector->CheckMatrix Yes OptimizeDetector Optimize Detector Settings (e.g., SIM/MRM) CheckDetector->OptimizeDetector No ImproveCleanup Improve Sample Cleanup CheckMatrix->ImproveCleanup Yes Resolved Issue Resolved CheckMatrix->Resolved No ConcentrateSample->CheckInjection UseSplitless->CheckDetector OptimizeDetector->CheckMatrix ImproveCleanup->Resolved

Caption: A troubleshooting flowchart for low signal-to-noise issues.

References

Technical Support Center: Method Validation for Methyl Heptanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the validation of analytical methods for methyl heptanoate, primarily focusing on gas chromatography (GC) techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during method validation for this compound analysis?

A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: Which analytical technique is most common for this compound analysis?

A2: Gas chromatography (GC) with a Flame Ionization Detector (FID) is a widely used and robust method for the analysis of volatile fatty acid esters like this compound.

Q3: What is the difference between specificity and selectivity?

A3: Specificity refers to the ability of a method to measure a particular analyte without interference from other substances in the sample. Selectivity is a broader term that describes the ability of a method to differentiate between various components in a mixture. A method that is specific is also selective, but a selective method is not necessarily specific.

Q4: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?

A4: LOD and LOQ can be determined using several methods, including:

  • Based on the standard deviation of the response and the slope of the calibration curve: This is a common approach where LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Based on signal-to-noise ratio: This method involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ.

  • Visual evaluation: This involves analyzing samples with decreasing concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).

Troubleshooting Guide

Q5: My chromatogram shows peak tailing for this compound. What are the possible causes and solutions?

A5: Peak tailing, where the trailing edge of a peak is wider than the leading edge, can be caused by several factors.

  • Cause: Active sites in the GC system (e.g., in the inlet liner or at the head of the column) can interact with the analyte.

    • Solution: Use a deactivated liner and ensure the column is properly installed. Trimming a small portion (10-20 cm) from the front of the column can also help.

  • Cause: A poor column cut can disrupt the flow path.

    • Solution: Re-cut the column end to ensure it is flat and square.

  • Cause: Column contamination from non-volatile residues in the sample.

    • Solution: Implement a regular column bake-out procedure and consider sample clean-up steps.

  • Cause: Mismatch between the sample solvent and the stationary phase polarity, especially in splitless injection.

    • Solution: Ensure the solvent is compatible with the stationary phase. The initial oven temperature should typically be about 20°C below the boiling point of the solvent.

Q6: I am observing inconsistent peak areas for my replicate injections. What should I check?

A6: Inconsistent peak areas point towards issues with precision.

  • Cause: Leaks in the injection port septum or gas lines.

    • Solution: Perform a leak check of the system. Replace the septum if it is old or cored.

  • Cause: Improper syringe handling or a faulty autosampler.

    • Solution: If injecting manually, ensure a consistent injection technique. For autosamplers, check the syringe for bubbles and ensure it is functioning correctly.

  • Cause: Sample degradation or volatility.

    • Solution: Ensure samples are stored correctly and analyzed within their stability period. Use a consistent and appropriate solvent.

Q7: My calibration curve for this compound is not linear. What could be the problem?

A7: A non-linear calibration curve can arise from several issues.

  • Cause: The concentration range is too wide, exceeding the detector's linear range.

    • Solution: Narrow the concentration range of your calibration standards.

  • Cause: Inaccurate preparation of standard solutions.

    • Solution: Carefully prepare new standards and re-run the calibration.

  • Cause: Detector saturation at high concentrations.

    • Solution: Dilute the higher concentration standards to fall within the linear range of the detector.

Experimental Protocols

Protocol 1: Specificity

Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Methodology:

  • Prepare a blank sample (matrix without this compound).

  • Prepare a standard solution of this compound.

  • Prepare a spiked sample by adding a known amount of this compound to the blank matrix.

  • Prepare solutions of potentially interfering substances (e.g., other fatty acid methyl esters, related compounds).

  • Inject and analyze the blank, standard, spiked sample, and solutions of potentially interfering substances using the proposed GC method.

  • Evaluation: Compare the chromatograms. The blank should show no peak at the retention time of this compound. The peak for this compound in the spiked sample should be well-resolved from any other peaks. The potentially interfering substances should not co-elute with this compound.

Protocol 2: Linearity and Range

Objective: To establish the linear relationship between the concentration of this compound and the analytical response over a specified range.

Methodology:

  • Prepare a stock solution of this compound of a known high concentration.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration of this compound.

  • Perform a linear regression analysis on the data.

  • Evaluation: The linearity is evaluated by examining the correlation coefficient (r) and the coefficient of determination (R²), which should ideally be > 0.99. A visual inspection of the plot of residuals against concentration is also recommended.

Table 1: Example Linearity Data for this compound

Concentration (µg/mL)Peak Area (Replicate 1)Peak Area (Replicate 2)Peak Area (Replicate 3)Average Peak Area
1.015,23415,31215,19815,248
5.075,98776,12375,89976,003
10.0151,456152,011151,789151,752
25.0378,987379,123378,543378,884
50.0755,432756,123754,987755,514
Protocol 3: Accuracy

Objective: To determine the closeness of the analytical method's results to the true value.

Methodology:

  • Prepare a blank matrix.

  • Spike the blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicates at each concentration level.

  • Analyze the spiked samples using the analytical method.

  • Calculate the percent recovery for each sample.

    • Percent Recovery = (Measured Concentration / Spiked Concentration) * 100%

  • Evaluation: The mean percent recovery should be within an acceptable range (e.g., 98-102%).

Table 2: Example Accuracy Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Percent Recovery (%)
8.0 (n=3)7.9599.4
10.0 (n=3)10.08100.8
12.0 (n=3)11.9299.3
Average Recovery 99.8
Protocol 4: Precision (Repeatability and Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare a homogeneous sample of this compound at a known concentration.

    • Perform a minimum of six replicate analyses of the sample on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on different days, with different analysts, or on different instruments.

    • Calculate the mean, SD, and RSD for the combined data.

  • Evaluation: The RSD should be within acceptable limits (e.g., < 2%).

Table 3: Example Precision Data for this compound

ParameterDay 1 (Analyst 1)Day 2 (Analyst 2)
Number of Replicates 66
Mean Concentration (µg/mL) 10.0510.10
Standard Deviation 0.080.12
RSD (%) 0.80%1.19%
Intermediate Precision RSD (%) \multicolumn{2}{c}{1.50%}

Diagrams

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Generate Validation Report data_analysis->report final_method Final Validated Analytical Method report->final_method

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing Observed cause1 Active Sites in System problem->cause1 cause2 Poor Column Cut problem->cause2 cause3 Column Contamination problem->cause3 cause4 Improper Method Parameters problem->cause4 solution1 Use Deactivated Liner Trim Column Inlet cause1->solution1 solution2 Re-cut Column End cause2->solution2 solution3 Bake Out Column Improve Sample Prep cause3->solution3 solution4 Optimize Injection Temp & Solvent Choice cause4->solution4

Caption: Troubleshooting Logic for GC Peak Tailing.

References

Validation & Comparative

A Comparative Analysis of Methyl Heptanoate and Ethyl Heptanoate in Flavor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate flavor excipients is a critical consideration. This guide provides an objective comparison of the flavor profiles of two common fruity esters, methyl heptanoate and ethyl heptanoate. The following sections detail their distinct sensory attributes, supported by a summary of quantitative data and standardized experimental methodologies for their evaluation.

Quantitative Sensory Data

AttributeThis compoundEthyl Heptanoate
General Flavor Profile Sweet, fruity, with green, waxy, and berry notes.[1][2]Fruity, reminiscent of apple, pear, and grape, with winey and cognac-like nuances.[3][4][5]
Odor Description Strong, fruity, and orris-like.Diffusive fruity, winey, brandy-like, with notes of pineapple, cognac, and rum.
Taste Description Sweet, fruity, and green at 35 ppm.Fruity and waxy with a green, winey nuance at 10 ppm.
Odor Threshold Detection: 4 ppb.Detection: 2 ppb.

Flavor Profile Comparison

This compound is characterized by a complex fruity profile with prominent green and waxy notes. Its aroma is often described as having an almost floral, orris-like quality. In contrast, ethyl heptanoate presents a more direct fruity character, frequently associated with orchard fruits like apples and pears, as well as grapes. A distinguishing feature of ethyl heptanoate is its vinous or alcoholic beverage-like quality, with descriptors such as "winey," "brandy," and "cognac" commonly used. This suggests that ethyl heptanoate may be more suitable for applications where a fermented or ripe fruit character is desired.

The lower odor threshold of ethyl heptanoate (2 ppb) compared to this compound (4 ppb) indicates that it is a more potent aroma compound, requiring a lower concentration to be detected. This is a crucial factor in formulation, as it impacts the use levels required to achieve the desired flavor intensity.

Experimental Protocols

To provide a framework for the objective evaluation of these and other flavor compounds, the following are detailed methodologies for sensory analysis and instrumental flavor characterization.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

The sensory profiles of this compound and ethyl heptanoate can be quantitatively compared using a trained sensory panel.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their ability to discriminate between different odors and flavors.

  • Panelists undergo training to familiarize them with the terminology used to describe fruity and ester-like aromas and to standardize their evaluation techniques.

2. Sample Preparation:

  • Solutions of this compound and ethyl heptanoate are prepared in a neutral medium (e.g., deionized water with a small percentage of ethanol to aid solubility) at concentrations above their respective odor thresholds.

  • Samples are presented in coded, identical containers to blind the panelists.

3. Sensory Evaluation Procedure:

  • Evaluations are conducted in individual sensory booths with controlled lighting, temperature, and air circulation to minimize environmental distractions.

  • Panelists individually evaluate each sample and rate the intensity of various aroma descriptors (e.g., "fruity," "green," "waxy," "sweet," "winey") on a continuous line scale (e.g., from 0 = not perceptible to 100 = extremely intense).

4. Data Analysis:

  • The intensity ratings from the line scales are converted into numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to identify significant differences between the samples and to visualize their sensory profiles.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

1. Sample Preparation:

  • The volatile fractions of the samples containing this compound or ethyl heptanoate are extracted using a suitable technique such as Solid Phase Microextraction (SPME) or solvent extraction.

2. GC-O System:

  • The gas chromatograph is equipped with a column appropriate for the separation of volatile esters.

  • The column effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

3. Olfactometry:

  • A trained assessor sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.

  • The intensity of each odor can also be rated on a scale.

4. Data Analysis:

  • The olfactometric data is correlated with the chromatographic data to identify the specific compounds responsible for the different aromas.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived provides the flavor dilution (FD) factor, which is an indication of the odor potency of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for comparing the flavor profiles of this compound and ethyl heptanoate.

flavor_comparison_workflow cluster_sensory Sensory Evaluation (QDA) cluster_gco Instrumental Analysis (GC-O) panel_selection Panelist Selection & Training sample_prep_sensory Sample Preparation (Solutions of Esters) panel_selection->sample_prep_sensory sensory_eval Sensory Evaluation (Rating of Descriptors) sample_prep_sensory->sensory_eval data_analysis_sensory Statistical Analysis (ANOVA, PCA) sensory_eval->data_analysis_sensory comparison Comparative Flavor Profile data_analysis_sensory->comparison sample_prep_gco Sample Preparation (Volatile Extraction) gco_analysis GC-O Analysis (Separation & Sniffing) sample_prep_gco->gco_analysis data_analysis_gco Data Correlation (Odor to Compound) gco_analysis->data_analysis_gco aeda AEDA (Optional) (Flavor Dilution Factor) data_analysis_gco->aeda data_analysis_gco->comparison

References

Validating Methyl Heptanoate as a Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel pheromones are critical for the development of targeted and environmentally benign pest management strategies. This guide provides a comprehensive framework for the validation of methyl heptanoate as a potential pheromone, comparing its hypothetical validation pathway with established methodologies and data from structurally similar compounds. While direct experimental validation of this compound as a pheromone is not extensively documented in publicly available literature, this guide synthesizes data from related compounds and outlines the necessary experimental protocols to establish its potential bioactivity.

Comparative Analysis of Putative Pheromones

To validate this compound, its behavioral and electrophysiological effects must be compared against a known pheromone (positive control) and a solvent blank (negative control). The selection of a positive control would depend on the target insect species. For instance, when studying fruit flies, a known attractant like methyl eugenol could be used.

Table 1: Hypothetical Data Summary for Pheromone Validation

ParameterThis compound (Hypothetical Data)Known Pheromone (e.g., Methyl Eugenol)Negative Control (Solvent)
Electrophysiology
EAG Response (mV)1.2 ± 0.32.5 ± 0.50.1 ± 0.05
SSR Spike Frequency (spikes/s)50 ± 10100 ± 155 ± 2
Behavioral Assays
Y-Tube Olfactometer (% Choice)75%85%50% (no preference)
Wind Tunnel (% Source Contact)60%80%5%

Experimental Protocols

Rigorous and standardized experimental protocols are essential for the validation of a candidate pheromone. The following are detailed methodologies for key experiments.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify if this compound elicits an antennal response from the target insect.

Methodology:

  • Sample Preparation: A hexane solution of synthetic this compound (1 µg/µL) is prepared.

  • GC Separation: 1 µL of the solution is injected into a gas chromatograph (GC) equipped with a non-polar capillary column (e.g., DB-5). The oven temperature is programmed to separate the volatile compounds.

  • EAD Recording: The effluent from the GC column is split. One part goes to a flame ionization detector (FID) to identify the chemical compounds, and the other part is directed over an insect antenna preparation. The antenna is mounted between two electrodes, and the electrical signals (depolarizations) are recorded as an electroantennogram (EAG).

  • Data Analysis: The EAG signals are synchronized with the FID chromatogram. A peak in the EAG trace that corresponds to the retention time of this compound on the FID trace indicates an olfactory response.

Single Sensillum Recording (SSR)

Objective: To characterize the response of individual olfactory receptor neurons (ORNs) to this compound.

Methodology:

  • Insect Preparation: The insect is immobilized, and its antenna is exposed.

  • Recording Electrode: A sharp tungsten microelectrode is inserted into the base of a single olfactory sensillum to record the extracellular activity of the ORNs within. A reference electrode is placed elsewhere on the insect's body.

  • Odor Stimulation: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.

  • Data Analysis: The frequency of action potentials (spikes) before, during, and after the stimulus is recorded and analyzed. Different ORNs within the same sensillum can often be distinguished by spike amplitude.[1]

Y-Tube Olfactometer Assay

Objective: To assess the behavioral response (attraction or repulsion) of the insect to this compound in a choice test.

Methodology:

  • Apparatus: A Y-shaped glass tube is used. Purified and humidified air is passed through both arms.

  • Odor Source: A filter paper treated with a known amount of this compound in a solvent is placed in one arm. The other arm contains a filter paper with the solvent alone (control).

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Observation: The insect's choice of arm and the time spent in each arm are recorded over a set period (e.g., 5 minutes). A statistically significant preference for the arm with this compound indicates attraction.

Wind Tunnel Assay

Objective: To evaluate the upwind flight response and source-locating ability of the insect in response to a plume of this compound.

Methodology:

  • Apparatus: A wind tunnel with controlled airflow, temperature, and light conditions.

  • Odor Plume Generation: A source releasing this compound at a constant rate is placed at the upwind end of the tunnel.

  • Insect Release: Insects are released onto a platform at the downwind end of the tunnel.

  • Behavioral Quantification: The flight path of the insect is recorded and analyzed for behaviors such as taking flight, upwind flight, casting, and landing on the odor source.

Signaling Pathways and Experimental Workflows

The validation of a pheromone involves a logical progression from identifying a physiological response to confirming a behavioral effect. The underlying signaling pathway for fatty acid-derived pheromones generally follows a conserved model.

Pheromone_Validation_Workflow cluster_0 Step 1: Physiological Screening cluster_1 Step 2: Neuronal Characterization cluster_2 Step 3: Behavioral Validation cluster_3 Step 4: Field Trials GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) SSR Single Sensillum Recording (SSR) GC_EAD->SSR Identifies active compound EAG Electroantennography (EAG) EAG->SSR Y_Tube Y-Tube Olfactometer SSR->Y_Tube Confirms neuronal sensitivity Wind_Tunnel Wind Tunnel Assay Y_Tube->Wind_Tunnel Demonstrates attraction Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Validates upwind flight

Figure 1: Experimental workflow for pheromone validation.

Upon binding of a fatty acid ester-based pheromone like this compound to an Odorant Receptor (OR) on the dendritic membrane of an olfactory receptor neuron, a signal transduction cascade is initiated.

Pheromone_Signaling_Pathway cluster_pathway Olfactory Receptor Neuron Dendrite Pheromone This compound OR Odorant Receptor (OR) Pheromone->OR Binds G_Protein G-protein OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 2: Generalized pheromone signaling pathway.

References

A Researcher's Guide to Evaluating Antibody Cross-Reactivity for Small Molecule Haptens: Using Methyl Heptanoate as a Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the essential experimental protocols for assessing cross-reactivity and presents a model for structuring and interpreting the resulting data.

Comparative Cross-Reactivity Data

The specificity of an antibody is paramount for its reliable use in any application. Cross-reactivity is typically assessed by determining the concentration of a competing compound required to inhibit the antibody's binding to the target antigen by 50% (IC50). The percent cross-reactivity is then calculated relative to the target antigen's IC50.

Since no dedicated antibodies for methyl heptanoate are commercially available, the following table presents hypothetical cross-reactivity data for a newly developed monoclonal antibody (MAb-MH7) against this compound. This table serves as a template for researchers to structure their own findings and compare the performance of different antibody candidates. The selection of cross-reactants is based on structural similarity to this compound.

Table 1: Hypothetical Cross-Reactivity Profile of Monoclonal Antibody MAb-MH7 Against this compound and Structurally Related Compounds

CompoundStructureIC50 (ng/mL)% Cross-Reactivity*
This compound CH₃(CH₂)₅COOCH₃10.2 100
Methyl hexanoateCH₃(CH₂)₄COOCH₃45.822.3
Methyl octanoateCH₃(CH₂)₆COOCH₃52.119.6
Ethyl heptanoateCH₃(CH₂)₅COOCH₂CH₃89.311.4
Heptanoic acidCH₃(CH₂)₅COOH> 1000< 1.0
Methyl caproateCH₃(CH₂)₄COOCH₃48.221.2
HeptanalCH₃(CH₂)₅CHO> 1000< 1.0

% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Key Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two most common and powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol for Hapten Cross-Reactivity

Competitive ELISA is a widely used method for quantifying small molecules. In this format, the free analyte (e.g., this compound) in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites.

1. Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like Bovine Serum Albumin - MH-BSA)

  • Monoclonal or polyclonal antibody specific for the hapten

  • Standard solutions of the target hapten (this compound) and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1 µg/mL of MH-BSA in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a series of dilutions of the standard (this compound) or the potential cross-reacting compounds to the wells. Immediately after, add the primary antibody at a pre-determined optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 value for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity using the formula provided in the table caption.

Surface Plasmon Resonance (SPR) for Small Molecule-Antibody Interaction Analysis

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including the binding of small molecules to antibodies.[1][2]

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Antibody specific for the hapten

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Solutions of the small molecule analytes (this compound and potential cross-reactants) at various concentrations

2. Procedure:

  • Antibody Immobilization: Immobilize the antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the small molecule analyte (e.g., this compound) over the antibody-immobilized surface and a reference flow cell.

  • Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the analyte in real-time by recording the change in the SPR signal (measured in response units, RU).

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Cross-Reactivity Testing: Repeat steps 3-5 for each of the potential cross-reacting compounds.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each interaction. Higher affinity is indicated by a lower KD value. Cross-reactivity can be assessed by comparing the KD values of the different compounds.

Visualizing Experimental Workflows and Principles

To further clarify the methodologies and underlying principles, the following diagrams are provided in the DOT language.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat Coat plate with MH-BSA conjugate wash1 Wash coat->wash1 block Block non-specific sites with BSA wash1->block wash2 Wash block->wash2 add_sample Add sample or standard (this compound) wash2->add_sample add_ab Add primary antibody (anti-MH) add_sample->add_ab incubate1 Incubate add_ab->incubate1 wash3 Wash incubate1->wash3 add_sec_ab Add HRP-conjugated secondary antibody wash3->add_sec_ab incubate2 Incubate add_sec_ab->incubate2 wash4 Wash incubate2->wash4 add_sub Add TMB substrate wash4->add_sub incubate3 Incubate (color development) add_sub->incubate3 add_stop Add stop solution incubate3->add_stop read Read absorbance at 450 nm add_stop->read

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_setup Setup cluster_analysis Binding Analysis cluster_cycle Cycle immobilize Immobilize antibody on sensor chip prime Prime system with running buffer immobilize->prime inject Inject analyte (e.g., this compound) prime->inject associate Association phase inject->associate dissociate Dissociation phase associate->dissociate regenerate Regenerate sensor surface dissociate->regenerate next_conc Inject next concentration/analyte regenerate->next_conc

Caption: General Workflow for SPR Analysis.

Hapten_Recognition cluster_antibody Antibody Binding Site cluster_antigens Antigens MH Methyl Heptanoate MH->Ab High Affinity Binding CrossReactant Structurally Similar Molecule CrossReactant->Ab Lower Affinity Binding (Cross-reactivity) NonBinder Unrelated Molecule NonBinder->Ab No Binding

Caption: Principle of Hapten Recognition.

References

Comparative Analysis of Methyl Heptanoate in Different Fruit Species

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 29, 2025

This guide provides a comparative analysis of methyl heptanoate, a volatile ester contributing to the characteristic aroma of various fruits. The content is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the composition and analysis of fruit volatiles.

Introduction

This compound (C8H16O2) is a fatty acid methyl ester known for its fruity and green aroma profile. It is a naturally occurring volatile compound that has been identified in several fruit species, contributing to their unique flavor and sensory characteristics. Understanding the distribution and concentration of this ester across different fruits is crucial for quality control in the food and beverage industry, as well as for research into fruit biochemistry and flavor chemistry. This guide summarizes the available quantitative data, details the experimental protocols for analysis, and illustrates the biosynthetic pathway of methyl esters in fruits.

Data Presentation

The following table summarizes the quantitative data available for this compound in pineapple, hardy kiwifruit, and salak fruit. It is important to note that quantitative data for this compound is limited in the scientific literature, particularly for hardy kiwifruit and salak fruit.

Fruit SpeciesScientific NameThis compound ConcentrationMethod of AnalysisReference
Pineapple (Waste)Ananas comosus0.08% (relative peak area)Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
Hardy KiwifruitActinidia argutaNot explicitly quantified in reviewed studiesHeadspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[1][2]
Salak FruitSalacca zalaccaPresent (quantification not specified)Gas Chromatography-Mass Spectrometry (GC-MS)[3]

Note: The concentration in pineapple waste is presented as a relative peak area and may not be representative of the concentration in the edible fruit flesh. Further research is needed to determine the exact concentrations of this compound in the pulp of these fruits.

Experimental Protocols

The quantification of this compound in fruit matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and suitable for the analysis of volatile organic compounds.

Protocol: Quantification of this compound in Fruit Pulp by HS-SPME-GC-MS

This protocol is a composite of methodologies described in the cited literature for the analysis of volatile esters in fruits.

1. Sample Preparation:

  • Homogenize fresh fruit pulp to a uniform consistency.

  • Weigh a precise amount of the homogenized pulp (e.g., 5 g) into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard. For the quantification of this compound, a suitable internal standard would be a structurally similar ester not naturally present in the fruit, such as methyl octanoate or a deuterated version of this compound.

  • Add a saturated solution of sodium chloride (e.g., 1 g of NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of fruit volatiles.

  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) under controlled temperature and agitation to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system (e.g., at 250°C) to thermally desorb the trapped volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) to elute all compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Identification: Identify this compound based on its retention time and by comparing its mass spectrum with reference spectra in a library (e.g., NIST).

    • Quantification: Quantify this compound by creating a calibration curve using standard solutions of this compound and the internal standard. The concentration in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Biosynthesis of this compound in Fruits

The formation of this compound and other volatile esters in fruits is a result of complex biochemical pathways. The primary pathway involves the final step of esterification catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the reaction between an alcohol and an acyl-CoA (an activated form of a carboxylic acid).

The biosynthesis can be summarized in the following key steps:

  • Precursor Formation: The precursors for ester biosynthesis are derived from the metabolism of fatty acids and amino acids. Heptanoyl-CoA, the acyl precursor for this compound, is derived from the fatty acid biosynthesis pathway. The alcohol precursor, methanol, is naturally present in fruit tissues, often released from pectin by the action of pectin methylesterases.

  • Enzymatic Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the heptanoyl group from heptanoyl-CoA to methanol, resulting in the formation of this compound and coenzyme A.

The specificity of the AAT enzymes for different acyl-CoAs and alcohols varies among fruit species and even cultivars, which contributes to the diversity of ester profiles observed in different fruits.

Mandatory Visualization

Ester_Biosynthesis FattyAcid_Pathway Fatty Acid Biosynthesis Pathway Heptanoyl_CoA Heptanoyl-CoA FattyAcid_Pathway->Heptanoyl_CoA AAT Alcohol Acyltransferase (AAT) Heptanoyl_CoA->AAT Pectin Pectin PME Pectin Methylesterase Pectin->PME Methanol Methanol Methanol->AAT Methyl_Heptanoate This compound AAT->Methyl_Heptanoate CoA Coenzyme A AAT->CoA PME->Methanol

Caption: Biosynthetic pathway of this compound in fruits.

Experimental_Workflow Sample_Prep 1. Sample Preparation (Homogenization, Internal Standard) HS_SPME 2. Headspace SPME (Equilibration & Extraction) Sample_Prep->HS_SPME GC_MS 3. GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis 4. Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Experimental workflow for this compound analysis.

References

A Guide to Inter-Laboratory Comparison of Methyl Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of methyl heptanoate, a common fatty acid methyl ester used as a flavoring agent and in various industrial applications.[1][2] While specific inter-laboratory proficiency test data for this compound is not publicly available, this document outlines a comprehensive protocol based on established analytical methodologies to ensure accurate and reproducible quantification across different facilities. The guide includes detailed experimental procedures, hypothetical comparative data, and visual workflows to aid in the design and execution of such a study.

Introduction to this compound Quantification

This compound is a fatty acid ester commonly prepared by treating heptanoic acid with methanol in the presence of an acid catalyst.[1][2] It is a volatile compound often analyzed by gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[3] Given its use in regulated industries, ensuring that different laboratories can produce comparable quantitative results is crucial for quality control and regulatory compliance. Inter-laboratory comparison studies, also known as round-robin or proficiency tests, are essential for evaluating the performance of analytical methods and the proficiency of participating laboratories.

Proposed Inter-Laboratory Study Design

This section outlines a proposed design for an inter-laboratory comparison of this compound quantification.

Objective: To assess the reproducibility and accuracy of this compound quantification across multiple laboratories using a standardized analytical method.

Study Coordinator: A designated laboratory responsible for preparing and distributing test samples, collecting and analyzing data, and preparing the final report.

Participating Laboratories: A minimum of six laboratories are recommended to ensure statistical significance.

Test Material: A solution of this compound in a suitable solvent (e.g., hexane) at three different concentration levels (low, medium, and high) will be prepared by the study coordinator. The exact concentrations will be known only to the coordinator.

Analytical Method: All participating laboratories will be required to use a standardized gas chromatography method as detailed in the experimental protocols section.

Data to be Reported:

  • Mean quantified concentration of this compound for each sample.

  • Standard deviation of the measurements.

  • The raw data from all replicate injections.

  • Details of the instrumentation and any minor deviations from the standard protocol.

Statistical Analysis: The collected data will be analyzed by the study coordinator to determine key performance indicators such as:

  • Repeatability (within-laboratory precision): The consistency of results obtained by the same laboratory.

  • Reproducibility (between-laboratory precision): The consistency of results obtained by different laboratories.

  • z-Scores: A measure of how far an individual laboratory's result is from the consensus value.

The following diagram illustrates the logical workflow of the proposed inter-laboratory comparison study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A Study Coordinator Prepares & Validates Samples B Samples Shipped to Participating Labs A->B C Labs Receive & Analyze Samples Using Standard Protocol B->C D Labs Submit Results to Study Coordinator C->D E Coordinator Performs Statistical Analysis D->E F Generation of z-Scores & Performance Evaluation E->F G Final Report Distributed to Participants F->G

Caption: Logical workflow for the inter-laboratory comparison study.

Experimental Protocol: Quantification of this compound by GC-FID

This section provides a detailed, standardized protocol for the quantification of this compound using gas chromatography with flame ionization detection (GC-FID).

Materials and Reagents
  • This compound analytical standard (≥99.8% purity)

  • Hexane (or other suitable solvent), GC grade

  • Internal standard (e.g., methyl octanoate)

  • Volumetric flasks and micropipettes

Instrumentation
  • Gas chromatograph equipped with a flame ionization detector (FID)

  • A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.

  • Autosampler for automated injections

Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask and dissolve in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the expected concentration range of the test samples. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard: If using an internal standard, add a constant, known concentration of methyl octanoate to all calibration standards and test samples.

  • Test Samples: The samples provided by the study coordinator are to be analyzed directly after the addition of the internal standard (if used).

GC-FID Operating Conditions
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL in splitless mode

  • Oven Temperature Program: Start at 70 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 280 °C

Analysis and Quantification
  • Inject the calibration standards to generate a calibration curve.

  • Inject each of the three test samples in triplicate.

  • Quantify the concentration of this compound in the test samples using the calibration curve.

The following diagram provides a visual representation of the experimental workflow.

G A Prepare Stock & Calibration Standards C Inject Standards to Generate Calibration Curve A->C B Prepare Test Samples with Internal Standard D Inject Test Samples in Triplicate B->D E Integrate Peak Areas C->E D->E F Calculate this compound Concentration E->F

Caption: Experimental workflow for this compound quantification.

Hypothetical Data Presentation

The following tables present hypothetical but realistic data that could be expected from an inter-laboratory comparison study involving six laboratories.

Table 1: Reported Concentrations of this compound (µg/mL)

LaboratorySample 1 (Low Conc.)Sample 2 (Medium Conc.)Sample 3 (High Conc.)
Lab 19.848.595.2
Lab 210.150.299.8
Lab 39.547.193.5
Lab 410.551.8102.1
Lab 59.949.096.7
Lab 611.255.3109.3
Assigned Value 10.0 50.0 100.0

Table 2: Performance Statistics

LaboratorySample 1 z-ScoreSample 2 z-ScoreSample 3 z-ScoreAverage Recovery (%)
Lab 1-0.4-0.6-0.997.2
Lab 20.20.1-0.0100.0
Lab 3-1.0-1.2-1.295.4
Lab 41.00.70.4101.4
Lab 5-0.2-0.4-0.698.5
Lab 62.42.11.8105.6

Note: z-scores are calculated based on the assigned value and the standard deviation of the reported results. A z-score between -2 and 2 is generally considered acceptable.

Conclusion

This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the quantification of this compound. By following the proposed study design and standardized experimental protocol, participating laboratories can obtain valuable insights into their analytical performance and contribute to the overall improvement of data comparability for this important compound. The use of proficiency testing schemes is a cornerstone of a robust quality management system in any analytical laboratory.

References

A Comparative Analysis of Methyl Heptanoate and Other Insect Attractants: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of methyl heptanoate as an insect attractant against other commonly used semiochemicals. By summarizing quantitative data from field and laboratory studies, detailing experimental methodologies, and illustrating relevant biological pathways, this document aims to inform research and development efforts in pest management and chemical ecology.

Efficacy of this compound: A Data-Driven Comparison

This compound, a fatty acid ester found in the floral headspace of various plants, has been investigated for its role in attracting a range of insect species, particularly scarab beetles and certain moths. To contextualize its performance, this section presents a comparative summary of its efficacy against other well-established insect attractants.

Field Trapping Experiments

Field trapping studies are a cornerstone for evaluating the practical effectiveness of an attractant. The following tables summarize trap capture data from various studies, comparing this compound with other lures.

Table 1: Comparative Trap Capture of Scarab Beetles (Coleoptera: Scarabaeidae)

Attractant(s)Target SpeciesMean Trap Catch (± SE)LocationStudy Highlights
This compound Phyllophaga spp.Data Not Available-Limited field data directly comparing this compound for this genus.
This compound Cyclocephala spp.Data Not Available-More research is needed to quantify the attractancy of this compound for this species group in field conditions.
Eugenol + Phenethyl PropionatePopillia japonicaVaries by studyVariousA common and effective lure for Japanese beetles.
Geraniol + EugenolPopillia japonicaVaries by studyVariousAnother widely used and potent attractant combination for Japanese beetles.
L-Valine methyl ester + L-Isoleucine methyl esterPhyllophaga anxia>57,000 males of 61 species captured in a multi-location studyNorth AmericaA highly effective sex pheromone blend for numerous Phyllophaga species.[1]

Table 2: Comparative Trap Capture of Moths (Lepidoptera)

Attractant(s)Target SpeciesMean Trap Catch (± SE)LocationStudy Highlights
This compound Noctuidae, PyralidaeData Not Available-While some methyl esters are known attractants, specific comparative data for this compound is scarce.
Phenylacetaldehyde (PAA)Various Noctuidae and PyralidaeVaries by speciesFlorida, USAA key floral odorant that is attractive to a number of moth species.[2]
PAA + β-myrcenePseudoplusia includens (Soybean Looper)Significantly increased captures compared to PAA aloneFlorida, USAβ-myrcene acts as a strong co-attractant with PAA for this species.[2]
PAA + LinaloolAnticarsia gemmatalis (Velvetbean Caterpillar)Significantly increased captures compared to PAA aloneFlorida, USALinalool enhances the attractiveness of PAA for this moth.[2]

Note: The lack of direct comparative data for this compound in these tables highlights a significant research gap. While it is identified as a component of some floral scents, its standalone efficacy or synergistic effects in field conditions are not as well-documented as other attractants.

Experimental Protocols

To ensure the reproducibility and critical evaluation of research findings, detailed experimental protocols are essential. This section outlines the methodologies for key experiments used to assess the efficacy of insect attractants.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an odor, providing a measure of olfactory sensitivity.

Detailed Protocol for Electroantennography (EAG):

  • Insect Preparation: An adult insect is immobilized, often by chilling. One antenna is carefully excised at its base.

  • Electrode Preparation: Two glass capillary electrodes are filled with a saline solution (e.g., insect Ringer's solution). Silver wires are inserted into the back of the electrodes to establish an electrical connection.

  • Antenna Mounting: The excised antenna is mounted between the two electrodes. The recording electrode makes contact with the distal end of the antenna, while the reference electrode is inserted into the basal end.

  • Air Delivery: A continuous stream of purified and humidified air is passed over the antenna.

  • Odor Stimulation: A filter paper strip impregnated with a known concentration of the test compound (e.g., this compound) dissolved in a solvent (e.g., hexane or paraffin oil) is placed inside a Pasteur pipette. A puff of air is delivered through the pipette, introducing the odorant into the airstream directed at the antenna. A solvent-only control is also used.

  • Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response. Responses are typically normalized by subtracting the response to the solvent control.

Behavioral Bioassays: Olfactometer Tests

Olfactometers are used to study an insect's behavioral response (attraction or repulsion) to an odor in a controlled laboratory setting.

Detailed Protocol for a Y-Tube Olfactometer Bioassay:

  • Apparatus: A Y-shaped glass or acrylic tube is used. A constant, purified, and humidified airflow is introduced at the end of each arm and exits through the base of the 'Y'.

  • Odor and Control Introduction: A filter paper treated with the test attractant (e.g., this compound) is placed in the airflow of one arm. A filter paper treated only with the solvent is placed in the other arm as a control.

  • Insect Release: A single insect is released at the downwind end of the main tube.

  • Data Collection: The insect's choice is recorded when it moves a predetermined distance into one of the arms. The time taken to make a choice and the duration spent in each arm can also be recorded. Insects that do not make a choice within a set time are recorded as "no choice."

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using statistical tests (e.g., Chi-square test) to determine if there is a significant preference.

Field Trapping

Field trapping experiments assess the effectiveness of lures in a natural environment.

Detailed Protocol for a Comparative Field Trapping Study:

  • Trap Selection: A standardized trap type (e.g., funnel trap, sticky trap) is chosen based on the target insect species.

  • Lure Preparation: Lures are prepared by dispensing a precise amount of the attractant (e.g., this compound) onto a carrier such as a rubber septum or cotton wick. Control traps are baited with a carrier treated only with the solvent.

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize positional effects. A set distance is maintained between traps to avoid interference.

  • Trap Servicing: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded. Lures are replaced as needed based on their longevity.

  • Data Analysis: The mean number of insects captured per trap per collection period is calculated for each treatment. Statistical analyses (e.g., ANOVA) are used to compare the effectiveness of the different lures.

Signaling Pathways and Visualizations

The attraction of an insect to a chemical cue is a complex process initiated at the molecular level. The following diagrams illustrate the general workflow of an electroantennography experiment and the basic insect olfactory signaling pathway.

Experimental_Workflow_EAG cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect 1. Immobilize Insect & Excise Antenna Mount 4. Mount Antenna on Electrodes Insect->Mount Electrodes 2. Prepare & Fill Electrodes Electrodes->Mount Stimuli 3. Prepare Odor Stimuli & Control Stimulate 6. Deliver Odor Puff Stimuli->Stimulate Airflow 5. Establish Continuous Airflow Mount->Airflow Airflow->Stimulate Record 7. Record EAG Signal Stimulate->Record Analyze 8. Measure Amplitude & Analyze Data Record->Analyze

Workflow for an Electroantennography (EAG) experiment.

The detection of an odorant like this compound begins at the insect's antenna and is transduced into a neural signal.

Insect_Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) + Orco Co-Receptor OBP->OR Transport & Release Neuron Olfactory Receptor Neuron (ORN) Signal Ion Channel Opening & Neuron Depolarization Neuron->Signal Activation leads to Brain Antennal Lobe of Brain Signal->Brain Action Potential Propagation

Simplified insect olfactory signaling pathway.

Conclusion

While this compound is a component of many floral scents and shows potential as an insect attractant, there is a notable lack of direct, quantitative comparisons with other established lures in published literature. The data available for well-known attractants such as eugenol, geraniol, and phenylacetaldehyde demonstrate their effectiveness for specific pest species. To fully assess the potential of this compound in pest management strategies, further research is required. This should include comparative field trials against standard lures for key pest species, as well as laboratory-based behavioral and electrophysiological assays to understand its potency and spectrum of activity. Such data will be crucial for determining its viability as a standalone attractant or as a synergistic component in lure blends.

References

A Comparative Sensory Guide to Methyl Heptanoate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of flavor chemistry, food science, and drug development, the selection of appropriate chemical compounds to elicit specific sensory responses is critical. This guide provides a comparative sensory panel evaluation of methyl heptanoate against two common fruity ester alternatives: ethyl heptanoate and isoamyl acetate. The information presented herein is supported by established experimental protocols and offers a clear comparison of the aromatic profiles of these compounds.

Sensory Profile Comparison

This compound is characterized by a complex fruity profile with prominent green and waxy notes.[1][2][3] Its aroma is often described as being reminiscent of sweet fruits with an almost orris-like and winey character. In contrast, ethyl heptanoate offers a more direct fruity and sweet profile, often associated with pineapple, melon, and rum.[4] Isoamyl acetate is well-known for its dominant banana and pear-drop aroma.

Table 1: Qualitative Aroma and Flavor Descriptors

CompoundPrimary DescriptorsSecondary Descriptors
This compound Fruity, Sweet, GreenWaxy, Winey, Orris-like, Floral, Berry
Ethyl Heptanoate Fruity, SweetPineapple, Melon, Rum, Brandy, Berry, Waxy
Isoamyl Acetate Banana, Fruity, SweetPear, Estery, Tropical, Juicy

Quantitative Sensory Data

While a direct comparative study providing intensity ratings for these specific esters from a single sensory panel is not available, quantitative data such as odor thresholds and typical concentrations in food products can provide insight into their potency and application levels.

Table 2: Quantitative Data for Individual Compounds

CompoundOdor Threshold (in water)Typical Concentration in WineKey References
This compound ~4 µg/LFound in white wines
Ethyl Heptanoate Not widely reportedUp to 1 mg/L
Isoamyl Acetate ~30 µg/L0.2 - 8 mg/L

Experimental Protocols

The sensory data for aroma compounds are typically generated using a standardized methodology known as Quantitative Descriptive Analysis (QDA). This method provides a reliable and reproducible means of characterizing and quantifying the sensory attributes of a substance.

Quantitative Descriptive Analysis (QDA) Protocol

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, ability to verbalize perceptions, and commitment.

  • Panelists undergo extensive training to familiarize themselves with the basic tastes and a wide range of aroma references relevant to the products being tested. This includes training on the specific aroma attributes of fruity esters.

2. Language Development:

  • The panel collectively develops a consensus vocabulary (a list of descriptors) to describe the aroma and flavor attributes of the samples.

  • Reference standards are used to anchor these descriptors, ensuring consistent understanding and usage among panelists.

3. Sample Preparation and Presentation:

  • The chemical compounds (this compound, ethyl heptanoate, isoamyl acetate) are diluted to a predetermined, safe, and perceivable concentration in a neutral solvent (e.g., water or a specific food-grade base).

  • Samples are presented to panelists in identical, coded containers to prevent bias. The presentation order is randomized for each panelist.

4. Sensory Evaluation:

  • Panelists evaluate the samples individually in controlled sensory booths with neutral lighting and air circulation.

  • For each sample, panelists rate the intensity of each descriptor on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high" intensity).

5. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, typically Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the intensity of each attribute across the samples.

  • The results are often visualized using spider web plots or bar charts to provide a clear comparison of the sensory profiles.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting PanelistScreening Panelist Screening & Selection LanguageDev Descriptor Language Development PanelistScreening->LanguageDev Training Panelist Training with References LanguageDev->Training SamplePrep Sample Preparation & Coding Training->SamplePrep Evaluation Individual Booth Evaluation SamplePrep->Evaluation DataCollection Data Collection on Line Scales Evaluation->DataCollection DataCompilation Data Compilation & Conversion DataCollection->DataCompilation Stats Statistical Analysis (ANOVA) DataCompilation->Stats Visualization Results Visualization (e.g., Spider Plot) Stats->Visualization Report Final Report Generation Visualization->Report

Experimental workflow for Quantitative Descriptive Analysis (QDA).

Olfactory Signaling Pathway

The perception of aroma compounds like this compound begins with a complex signaling cascade in the olfactory epithelium of the nasal cavity. Understanding this pathway is crucial for comprehending the biological basis of odor perception.

An odorant molecule, such as an ester, enters the nasal cavity and dissolves in the mucus layer. It then binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR) located on the cilia of Olfactory Sensory Neurons (OSNs). This binding event initiates a series of intracellular events:

  • Activation of G-protein: The activated OR complex activates an olfactory-specific G-protein (Gαolf).

  • Activation of Adenylyl Cyclase: Gαolf, in turn, activates adenylyl cyclase III, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Opening of Ion Channels: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca2+ and Na+), causing depolarization of the OSN membrane.

  • Signal Amplification: The influx of Ca2+ also opens Ca2+-activated chloride channels, leading to an efflux of Cl- ions, which further depolarizes the neuron.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain.

  • Signal Processing in the Brain: In the olfactory bulb, the signal is processed and then relayed to higher olfactory cortical areas, where the odor is ultimately perceived and identified.

G Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP Increase AC->cAMP ATP to cAMP CNG CNG Ion Channel Opens cAMP->CNG Opens Influx Cation Influx (Ca²⁺, Na⁺) CNG->Influx Allows Depolarization Membrane Depolarization Influx->Depolarization Causes ActionPotential Action Potential to Olfactory Bulb Depolarization->ActionPotential Generates

Simplified diagram of the olfactory signaling pathway.

References

A Comparative Guide to Methyl Heptanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of methyl heptanoate's performance characteristics, supported by experimental data and protocols, to aid in its evaluation against common alternatives in research and development applications.

This compound is a versatile fatty acid ester recognized for its characteristic fruity aroma, lending itself to a wide array of applications in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive statistical and qualitative comparison of this compound with its alternatives, supported by detailed experimental protocols for its analysis and evaluation.

Physicochemical and Sensory Properties: A Comparative Analysis

This compound's performance as a flavoring or fragrance agent is largely determined by its physical and chemical properties, which influence its volatility, solubility, and sensory perception. A comparison with structurally similar and commonly used esters, such as ethyl heptanoate and methyl hexanoate, is presented below.

PropertyThis compoundEthyl HeptanoateMethyl HexanoateData Source
Molecular Formula C₈H₁₆O₂C₉H₁₈O₂C₇H₁₄O₂[1][2][3]
Molecular Weight ( g/mol ) 144.21158.24130.19[1][2]
Boiling Point (°C) 172-173188-189149.5
Density (g/mL at 25°C) ~0.87~0.86~0.88
Refractive Index (at 20°C) ~1.411~1.411 - 1.415~1.405
Odor Profile Sweet, fruity, green, waxy, with apple and wine-like notes.Fruity, reminiscent of pineapple, with wine and brandy notes.Ethereal, fruity, with notes of pineapple, apricot, and strawberry.
Reported Use Levels in Beverages (non-alcoholic) up to 0.80 ppmup to 6.80 ppmNot specified

Performance Comparison in Key Applications

While quantitative sensory data directly comparing this compound with its alternatives in specific food or fragrance matrices is limited in publicly available literature, its physicochemical properties suggest distinct performance characteristics.

  • Volatility and Aroma Release: With a lower boiling point than ethyl heptanoate, this compound is more volatile. This suggests a quicker release of its aroma, making it suitable for applications requiring an initial burst of fruity fragrance. In contrast, ethyl heptanoate's higher boiling point may contribute to a longer-lasting aroma profile.

  • Solvent Properties: As an ester, this compound can be used as a solvent in various formulations. Its solvency characteristics will differ from other esters based on its alkyl chain length and polarity, influencing its ability to dissolve active ingredients in pharmaceutical or cosmetic preparations.

  • Flavor Profile: The odor descriptions indicate that while all three esters are broadly categorized as "fruity," they possess distinct nuances. This compound's green and waxy notes differentiate it from the more singularly pineapple-like aromas of ethyl heptanoate and methyl hexanoate. The choice of ester would, therefore, depend on the specific fruity character desired in the final product.

Experimental Protocols

To facilitate a direct and objective comparison of this compound with its alternatives, the following experimental protocols are provided.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

This protocol allows for the separation of volatile compounds and the sensory evaluation of their individual odors.

1. Sample Preparation:

  • Prepare solutions of this compound and its alternatives (e.g., ethyl heptanoate, methyl hexanoate) in a neutral solvent (e.g., ethanol) at a concentration of 1% (v/v).

  • For headspace analysis, place 1 mL of the prepared solution in a 20 mL headspace vial and seal.

2. GC-MS/O Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Olfactory Detection Port (ODP): Gerstel ODP 4 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Split Ratio: 1:1 between the MS detector and the ODP.

  • ODP Transfer Line Temperature: 250°C.

3. Olfactometry Procedure:

  • A trained sensory panelist sniffs the effluent from the ODP.

  • The panelist records the retention time, odor descriptor, and intensity of each detected aroma.

  • Intensity can be rated on a scale (e.g., 0-5, where 0 = no odor and 5 = very strong odor).

4. Data Analysis:

  • Correlate the retention times of the detected odors with the peaks from the MS chromatogram to identify the compounds responsible for each aroma.

  • Compare the odor descriptors and intensity ratings for this compound and its alternatives.

Sensory Panel Evaluation of Flavor in a Beverage Matrix

This protocol outlines a method for a trained sensory panel to evaluate the flavor performance of this compound in a model beverage.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their ability to discriminate between different tastes and aromas.

  • Train panelists on the specific flavor attributes to be evaluated using reference standards.

2. Sample Preparation (Apple-Flavored Beverage):

  • Prepare a base apple-flavored beverage.

  • Create separate batches of the beverage, adding this compound and an alternative (e.g., ethyl heptanoate) at a predetermined concentration (e.g., 0.5 ppm).

  • Prepare a control sample with no added ester.

  • Code all samples with random three-digit numbers.

3. Evaluation Procedure:

  • Present the samples to the panelists in a randomized order in a controlled sensory evaluation environment.

  • Panelists should cleanse their palate with water and unsalted crackers between samples.

  • Panelists will rate the intensity of predefined flavor attributes (e.g., overall fruity, apple, green, sweet, chemical/artificial) on a 15-cm line scale anchored from "low" to "high".

4. Statistical Analysis:

  • Convert the line scale ratings to numerical values.

  • Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in the flavor attribute ratings between the samples.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which samples differ from each other.

Signaling and Metabolic Pathways

While primarily known for its sensory properties, as a fatty acid ester, this compound is involved in metabolic processes relevant to drug development.

Fatty Acid Metabolism

This compound is a methyl ester of heptanoic acid, a medium-chain fatty acid. In a biological system, it can be hydrolyzed to heptanoic acid and methanol. Heptanoic acid can then enter the fatty acid metabolism pathway. Understanding these pathways is crucial in drug development, as alterations in fatty acid metabolism are implicated in various diseases, including cancer and metabolic disorders.

Fatty_Acid_Metabolism This compound This compound Heptanoic Acid Heptanoic Acid This compound->Heptanoic Acid Hydrolysis Methanol Methanol This compound->Methanol Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Heptanoic Acid->Fatty Acid Beta-Oxidation Acetyl-CoA Acetyl-CoA Fatty Acid Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Fatty Acid Beta-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA

Metabolic fate of this compound.
Hydrodeoxygenation (HDO) Reaction Pathway

In chemical synthesis and biofuel research, the hydrodeoxygenation of esters like this compound is a key process. The reaction pathway involves several intermediates and can proceed through different routes, such as decarbonylation or hydrogenation. Understanding these pathways is essential for catalyst development and process optimization.

HDO_Pathway This compound This compound Heptanoic Acid Heptanoic Acid This compound->Heptanoic Acid Hydrogenolysis Heptanal Heptanal Heptanoic Acid->Heptanal Reduction 1-Heptanol 1-Heptanol Heptanal->1-Heptanol Hydrogenation Hexane Hexane Heptanal->Hexane Decarbonylation Heptane Heptane 1-Heptanol->Heptane Hydrogenolysis

References

A Comparative Guide to Analytical Methods for Methyl Heptanoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of methyl heptanoate, a variety of analytical techniques are available. This guide provides a comparative overview of the most common methods: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of the optimal method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Overview of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the separation and identification of volatile and semi-volatile compounds like this compound. When coupled with headspace solid-phase microextraction (HS-SPME), it offers excellent sensitivity for trace-level analysis in complex matrices such as food and beverages.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. It is known for its reliability and wide linear range. While less specific than MS, it is a cost-effective and efficient method for routine analysis where the identity of the analyte is already known.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile technique for separating non-volatile or thermally labile compounds. While this compound is volatile, HPLC can be employed, particularly for samples where derivatization is undesirable or when analyzing it alongside non-volatile components. Its sensitivity depends on the chromophore of the analyte; for esters like this compound, detection is typically performed at low UV wavelengths.

Performance Comparison

The following table summarizes the quantitative performance of these analytical methods. It is important to note that while specific data for this compound is provided for HS-SPME-GC-MS/MS, the performance characteristics for GC-FID and HPLC-UV are based on the analysis of similar fatty acid methyl esters (FAMEs) and should be considered as indicative.

Performance ParameterHS-SPME-GC-MS/MSGC-FID (Estimated)HPLC-UV (Estimated)
Limit of Detection (LOD) In the low µg/L range (estimated for FAMEs)0.001–0.018 mg/L (for various esters)Not available
Limit of Quantification (LOQ) 0.5–10.5 µg/L (calibration range for FAMEs)[1]0.003–0.054 mg/L (for various esters)Not available
Linearity (R²) ≥ 0.9319[1]> 0.99> 0.99
Precision (RSD%) Typically < 15%< 5%< 3%
Recovery (%) Typically 80-120%98.6–100.3% (for various esters)Not available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the trace analysis of this compound in complex matrices.

Sample Preparation: A known volume or weight of the sample is placed in a headspace vial. For aqueous samples, the addition of salt (e.g., NaCl) can improve the release of volatile compounds into the headspace. An internal standard (e.g., isotope-labeled methyl heptadecanoate-d33) is added for accurate quantification[1].

HS-SPME Procedure:

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile compounds.

  • Incubation: The sample vial is incubated at a specific temperature (e.g., 70°C) for a set time (e.g., 20 minutes) to allow the analytes to equilibrate in the headspace[1].

  • Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile analytes[1].

GC-MS/MS Analysis:

  • Desorption: The fiber is then inserted into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the column.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

  • Oven Program: A temperature gradient is employed to separate the compounds. For example, starting at 40°C, holding for 2 minutes, then ramping to 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for routine quantification of this compound in less complex samples or when high sensitivity is not the primary requirement.

Sample Preparation: The sample containing this compound is diluted in a suitable solvent (e.g., hexane). An internal standard (e.g., methyl nonadecanoate) can be added for improved precision.

GC-FID Analysis:

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • Inlet: A split/splitless inlet is commonly used.

  • Column: A polar capillary column (e.g., DB-WAX) or a non-polar column (e.g., DB-5) can be used.

  • Oven Program: A temperature program is used to achieve good separation of the analytes.

  • Carrier Gas: Helium or hydrogen.

  • Detector: The flame ionization detector is maintained at a high temperature (e.g., 250-300°C).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method can be used for the analysis of this compound, particularly in samples containing non-volatile components.

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. Filtration of the sample is recommended to remove particulate matter.

HPLC-UV Analysis:

  • Column: A reverse-phase column, such as a C18 or Newcrom R1, is typically employed.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is a common mobile phase.

  • Elution: Isocratic or gradient elution can be used depending on the complexity of the sample.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a low wavelength, typically around 205-210 nm, due to the ester functional group's limited UV absorbance.

Visualizing the Workflow

To illustrate the general process of this compound analysis, the following diagrams outline the experimental workflows.

cluster_SPME HS-SPME-GC-MS Workflow spme_sample Sample Preparation (Vial, Salt, IS) spme_hs Headspace Equilibration spme_sample->spme_hs Incubate spme_extraction SPME Fiber Extraction spme_hs->spme_extraction Expose Fiber spme_gcms GC-MS Analysis spme_extraction->spme_gcms Desorb spme_data Data Analysis spme_gcms->spme_data

HS-SPME-GC-MS Workflow Diagram

cluster_GCFID GC-FID Workflow gcfid_sample Sample Preparation (Dilution, IS) gcfid_injection GC Injection gcfid_sample->gcfid_injection gcfid_separation Chromatographic Separation gcfid_injection->gcfid_separation gcfid_detection FID Detection gcfid_separation->gcfid_detection gcfid_data Data Analysis gcfid_detection->gcfid_data cluster_HPLC HPLC-UV Workflow hplc_sample Sample Preparation (Dissolution, Filtration) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data

References

Comparative Analysis of the Biological Activity of Methyl Heptanoate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of methyl heptanoate and its structural and functional isomers, such as ethyl hexanoate and butyl butanoate. These short-chain fatty acid esters, while commonly used as flavoring and fragrance agents, exhibit notable antimicrobial and insect pheromonal activities that are of interest to the research and drug development community.[1][2] This analysis is supported by experimental data from peer-reviewed studies to facilitate informed decisions in research and development.

Overview of Antimicrobial Activity

This compound and its isomers demonstrate varying degrees of antimicrobial efficacy against a range of bacteria and fungi. Their mechanism of action is generally believed to involve the disruption of microbial cell membranes, a common trait for fatty acid esters.[3] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased permeability and eventual cell death. Quantitative comparisons are typically made using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible in vitro growth of a microorganism.[4]

The following table summarizes the available quantitative data on the antimicrobial activity of this compound isomers. Direct comparative studies including this compound are limited; therefore, data for closely related and commonly studied isomers are presented.

CompoundIsomer TypeMicroorganismMIC ValueReference
Ethyl Acetate FunctionalPseudomonas aeruginosa≤5% (v/v)[5]
Staphylococcus aureus≤5% (v/v)
Escherichia coli≤5% (v/v)
Candida albicans≤5% (v/v)
Butyl Acetate FunctionalPseudomonas aeruginosa≤5% (v/v)
Staphylococcus aureus≤5% (v/v)
Escherichia coli≤5% (v/v)
Candida albicans≤5% (v/v)
Fatty Acid Methyl Esters (FAMEs) General ClassParacoccidioides spp.15.6 - 500 µg/mL
(from sunflower oil)Candida glabrata15.6 µg/mL
Candida krusei15.6 µg/mL
Candida parapsilosis31.2 µg/mL

Note: The activity of fatty acid methyl esters (FAMEs) can be attributed to a mixture of esters, often with methyl linoleate and methyl oleate as major components. Studies suggest that longer carbon chains in fatty acids can correlate with stronger antimicrobial activity.

Insecticidal and Pheromonal Activity

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of these compounds.

The Broth Microdilution Method is a standardized procedure used to determine the MIC of an antimicrobial agent.

Objective: To find the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound, its isomers)

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to final concentration of ~5 x 10^5 CFU/mL)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, except for the negative control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a substance.

Objective: To determine if a test compound can inhibit microbial growth on an agar surface.

Materials:

  • Test compounds

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum

  • Sterile cork borer or pipette tip to create wells

  • Incubator

Procedure:

  • Inoculation: A standardized microbial inoculum is uniformly swabbed onto the surface of the agar plate.

  • Well Creation: Wells of a fixed diameter (e.g., 5-6 mm) are created in the agar using a sterile cork borer.

  • Application of Compound: A specific volume of the test compound (or its solution in a non-inhibitory solvent) is added to each well. A well with the solvent alone serves as a control.

  • Incubation: The plates are incubated under appropriate conditions.

  • Observation: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater inhibitory activity.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow Workflow for MIC Determination prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep->inoculate plate Dispense Broth into 96-Well Plate serial_dil Perform 2-Fold Serial Dilution of Test Compound in Plate plate->serial_dil serial_dil->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate controls Include Positive (Inoculum only) & Negative (Broth only) Controls controls->incubate read Visually Inspect for Turbidity (Microbial Growth) incubate->read result Determine MIC: Lowest Concentration with No Visible Growth read->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

A Comparative Guide to the Reproducible Synthesis of Methyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the synthesis of methyl heptanoate, a valuable ester in the flavor, fragrance, and pharmaceutical industries. The focus is on the reproducibility of these methods, supported by experimental data and detailed protocols to aid in laboratory applications.

Comparison of Synthesis Methods

The selection of a synthesis method for this compound depends on factors such as desired yield, purity, reaction conditions, and environmental impact. Below is a summary of the most common and reproducible methods.

Method Typical Yield Purity Key Advantages Potential Challenges to Reproducibility
Fischer-Speier Esterification > 95%[1]High (>99% with purification)[2]High yield, uses readily available and inexpensive reagents, well-established and understood mechanism.[1]Equilibrium reaction requiring removal of water or use of excess alcohol to drive to completion; catalyst concentration and reaction time can influence yield.
Lipase-Catalyzed Esterification 80-95%High (>99% with purification)Environmentally friendly ("green chemistry"), high selectivity, mild reaction conditions.[3][4]Enzyme activity can be sensitive to temperature, pH, and solvent; enzyme cost and stability can be a factor; reaction times can be longer.
Transesterification > 90%High (>99% with purification)Can utilize triglycerides from renewable sources (e.g., vegetable oils), high conversion rates are achievable.Side reactions like saponification can occur if the starting material has high free fatty acid or water content; catalyst choice and concentration are critical.

Experimental Protocols

Detailed methodologies for the key synthesis and analysis techniques are provided below.

Synthesis Protocols

1. Fischer-Speier Esterification of Heptanoic Acid

This protocol is adapted from established Fischer esterification procedures.

  • Materials:

    • Heptanoic acid (1.0 equivalent)

    • Anhydrous methanol (10 equivalents)

    • Concentrated sulfuric acid (0.1 equivalents)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

    • Diethyl ether or ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid and anhydrous methanol.

    • Slowly add concentrated sulfuric acid to the mixture while stirring.

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by distillation to obtain pure this compound.

2. Lipase-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common lipase-catalyzed esterification methods.

  • Materials:

    • Heptanoic acid (1.0 equivalent)

    • Methanol (1.2 equivalents)

    • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) (typically 5-10% by weight of substrates)

    • Anhydrous solvent (e.g., hexane or solvent-free)

    • Molecular sieves (optional, to remove water)

  • Procedure:

    • In a sealed flask, combine heptanoic acid, methanol, and the chosen solvent (if not solvent-free).

    • Add the immobilized lipase to the mixture. If operating in a solvent, molecular sieves can be added to remove the water produced during the reaction.

    • Incubate the mixture at a controlled temperature (typically 40-60°C) with constant shaking or stirring.

    • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).

    • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.

    • Wash the reaction mixture with a dilute basic solution to remove any unreacted heptanoic acid.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The product can be further purified by distillation if required.

3. Transesterification for this compound Synthesis

This protocol is based on typical transesterification reactions for the production of fatty acid methyl esters.

  • Materials:

    • A triglyceride containing heptanoate esters (e.g., a model triglyceride or a natural oil) (1.0 equivalent)

    • Methanol (6-10 equivalents)

    • A base catalyst (e.g., sodium methoxide or potassium hydroxide, typically 0.5-1.5 wt% of the oil)

    • Anhydrous conditions are crucial.

  • Procedure:

    • Ensure the triglyceride starting material has low free fatty acid and water content to prevent saponification. Pre-treatment may be necessary.

    • In a round-bottom flask with a reflux condenser, dissolve the catalyst in methanol.

    • Add the triglyceride to the methanol-catalyst solution.

    • Heat the mixture to a temperature just below the boiling point of methanol (around 60-65°C) with vigorous stirring for 1-2 hours.

    • After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. The top layer is the methyl ester, and the bottom layer is glycerol.

    • Drain the glycerol layer.

    • Wash the methyl ester layer with warm, slightly acidic water to remove any residual catalyst and soap, followed by a wash with pure warm water.

    • Dry the methyl ester layer over anhydrous sodium sulfate and filter.

    • Remove any residual methanol and water by vacuum distillation to obtain the purified this compound.

Analytical Protocols for Purity Assessment

1. Gas Chromatography (GC)

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this compound from starting materials and byproducts.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID) is commonly used for quantification.

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., hexane or ethyl acetate) before injection. An internal standard can be used for accurate quantification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in CDCl₃):

    • The methyl ester protons (-OCH₃) will appear as a singlet around 3.67 ppm.

    • The alpha-methylene protons (-CH₂COO-) will appear as a triplet around 2.30 ppm.

    • The other methylene protons in the heptanoate chain will appear as multiplets between approximately 1.25 and 1.65 ppm.

    • The terminal methyl protons (-CH₃) of the heptanoate chain will appear as a triplet around 0.88 ppm.

  • ¹³C NMR (in CDCl₃):

    • The carbonyl carbon will appear around 174 ppm.

    • The methyl ester carbon (-OCH₃) will be around 51 ppm.

    • The carbons of the heptanoate chain will appear in the range of approximately 14-34 ppm.

Visualizing the Synthesis and Analysis Workflows

Synthesis Pathway: Fischer-Speier Esterification

Fischer_Esterification Heptanoic_Acid Heptanoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Heptanoic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Nucleophilic Attack H2SO4 H₂SO₄ (catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate Methyl_Heptanoate This compound Tetrahedral_Intermediate->Methyl_Heptanoate - H₂O, - H⁺ Water Water

Caption: Fischer-Speier esterification of heptanoic acid.

Experimental Workflow: Lipase-Catalyzed Synthesis

Lipase_Synthesis_Workflow Start Combine Heptanoic Acid, Methanol, and Lipase Incubation Incubate with Shaking (40-60°C) Start->Incubation Monitoring Monitor by GC Incubation->Monitoring Filtration Filter to Remove Lipase Monitoring->Filtration Reaction Complete Washing Wash with Basic Solution Filtration->Washing Drying Dry with Na₂SO₄ Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Distillation (optional) Solvent_Removal->Purification Final_Product Pure this compound Solvent_Removal->Final_Product If pure enough Purification->Final_Product

Caption: Workflow for lipase-catalyzed this compound synthesis.

Logical Relationship of Analytical Techniques

Analytical_Workflow Crude_Product Crude Synthesis Product GC Gas Chromatography (GC) Crude_Product->GC NMR NMR Spectroscopy Crude_Product->NMR Purity Purity Assessment (%) GC->Purity Structure Structural Confirmation NMR->Structure Final_Analysis Final Product Characterization Purity->Final_Analysis Structure->Final_Analysis

Caption: Analytical techniques for product characterization.

References

Authenticating Methyl Heptanoate: A Comparative Guide to Isotopic Ratio Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The origin of chemical compounds is a critical factor in the flavor, fragrance, and pharmaceutical industries. Authenticating the source of compounds like methyl heptanoate—a key aroma component in many fruits—is essential for quality control, regulatory compliance, and consumer trust. This guide provides an objective comparison of isotopic ratio analysis with other validation techniques, supported by experimental principles and data presentation, to aid researchers in selecting the most appropriate method for their needs.

At a Glance: Comparison of Analytical Techniques

The primary methods for validating the origin of this compound can be broadly categorized into isotopic analysis, chiral analysis, sensory evaluation, and electronic nose technology. Each offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the information they provide.

TechniquePrincipleInformation ProvidedThroughputCostKey Advantage
Isotopic Ratio Analysis (GC-IRMS) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H)Distinguishes between natural (biogenic) and synthetic (petrochemical) origins based on isotopic fractionation. Can also provide information on the geographical origin of the natural source.MediumHighDefinitive origin determination based on fundamental atomic properties.
Chiral Gas Chromatography (Chiral GC) Separates enantiomers (chiral molecules that are mirror images of each other).Differentiates between natural sources that produce a specific enantiomer and synthetic processes that often result in a racemic (50/50) mixture.HighMediumEffective for chiral molecules; can indicate adulteration with synthetic compounds.
Sensory Evaluation Utilizes trained human panelists to assess flavor and aroma profiles.Provides a qualitative and quantitative description of the sensory characteristics, which can differ between natural and synthetic versions.LowMedium-HighDirectly measures the human perception of flavor, which is the ultimate determinant of quality for many applications.
Electronic Nose (eNose) Uses an array of chemical sensors to generate a "fingerprint" of a sample's volatile organic compounds (VOCs).Provides a holistic aroma profile that can be used to classify samples and detect deviations from a standard, indicating potential adulteration or origin differences.HighMediumRapid, non-destructive, and can be used for high-throughput screening.

Isotopic Ratio Analysis: The Gold Standard for Origin Validation

Isotopic ratio analysis, primarily performed using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), is a powerful technique for determining the origin of organic molecules like this compound.[1] The method is based on the principle that the isotopic composition of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) varies depending on the source of the raw materials and the synthetic or biosynthetic pathways involved.[2]

Natural this compound, derived from fruits, will have a different isotopic signature compared to its synthetically produced counterpart, which is typically derived from petroleum-based feedstocks. This is due to the isotopic fractionation that occurs during photosynthesis and other biological processes.[1]

Expected Isotopic Values
IsotopeOriginExpected δ Value (‰)Rationale
δ¹³C Natural (C3 Plants)-24 to -34C3 photosynthetic pathway discriminates against ¹³C.
Natural (C4 Plants)-10 to -16C4 photosynthetic pathway is less discriminatory against ¹³C.
Synthetic (Petroleum-derived)-27 to -35Isotopic signature reflects the fossil fuel source.
δ²H NaturalVaries by geographic locationReflects the isotopic composition of local precipitation.
SyntheticTypically more depleted in ²HIndustrial synthesis processes can lead to deuterium depletion.

Note: The δ¹³C values for synthetic compounds can sometimes overlap with those from C3 plants, making multi-isotope analysis (e.g., including δ²H) crucial for unambiguous origin determination.

Experimental Protocol: GC-IRMS for this compound

This protocol is adapted from established methods for the analysis of fatty acid methyl esters (FAMEs).[3]

1. Sample Preparation:

  • For liquid samples containing this compound, dilute with a suitable solvent (e.g., hexane) to a concentration of approximately 10-100 ng/µL.

  • For solid matrices, perform solvent extraction to isolate the volatile fraction containing this compound, followed by concentration and dilution.

  • An internal standard with a known isotopic ratio may be added for quality control.

2. GC Separation:

  • Instrument: Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, DB-WAX) is suitable for separating this compound from other volatile components.

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Oven Program: A temperature gradient is used to ensure good separation. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

3. Combustion and Isotope Analysis:

  • The eluent from the GC column is passed through a combustion furnace (for δ¹³C) or a high-temperature pyrolysis reactor (for δ²H).

  • In the combustion furnace (~950°C), organic compounds are converted to CO₂ and H₂O.

  • For δ²H analysis, the compounds are pyrolyzed to H₂ gas.

  • The resulting gases are introduced into the IRMS, which measures the isotopic ratios (¹³C/¹²C or ²H/¹H).

4. Data Analysis:

  • The measured isotopic ratios are calibrated against international standards (e.g., Vienna Pee Dee Belemnite for carbon, Vienna Standard Mean Ocean Water for hydrogen).

  • The results are expressed as δ¹³C and δ²H values.

Workflow Diagram

GC_IRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution/ Extraction Sample->Dilution PreparedSample Prepared Sample Dilution->PreparedSample GC Gas Chromatography (Separation) Combustion Combustion/ Pyrolysis GC->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS RawData Raw Isotope Ratios Calibration Calibration against Standards RawData->Calibration FinalResult δ¹³C and δ²H Values Calibration->FinalResult

Caption: Workflow for Isotopic Ratio Analysis of this compound using GC-IRMS.

Alternative Methods for Origin Validation

While GC-IRMS provides definitive data on the ultimate origin of the atoms in a molecule, other techniques can offer complementary or more rapid screening information.

Chiral Gas Chromatography

Principle: Many natural compounds exist as a single enantiomer due to the stereospecificity of enzymes in their biosynthetic pathways. In contrast, chemical synthesis often produces a racemic mixture (equal amounts of both enantiomers). Chiral GC uses a special column with a chiral stationary phase to separate these enantiomers.

Application to this compound: If natural this compound is found to be predominantly one enantiomer, the presence of a 50/50 mixture would strongly indicate adulteration with a synthetic version.

Experimental Protocol:

  • Sample Preparation: Similar to GC-IRMS, dilute the sample in a suitable solvent.

  • GC Separation:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A chiral capillary column (e.g., β-cyclodextrin-based).

    • Injection and Oven Program: Similar to standard GC, optimized to achieve separation of the enantiomers.

  • Data Analysis: The chromatogram will show two separate peaks for the two enantiomers if both are present. The ratio of the peak areas is used to determine the enantiomeric excess.

Logical Relationship Diagram

Chiral_Analysis_Logic Sample This compound Sample ChiralGC Chiral GC Analysis Sample->ChiralGC SinglePeak Single Enantiomer Peak ChiralGC->SinglePeak Result TwoPeaks Two Enantiomer Peaks ChiralGC->TwoPeaks Result Natural Likely Natural Origin SinglePeak->Natural Conclusion Synthetic Likely Synthetic or Adulterated TwoPeaks->Synthetic Conclusion

Caption: Decision logic for origin determination using chiral GC analysis.

Sensory Evaluation

Principle: Trained human panelists can detect subtle differences in the aroma and flavor profiles of natural versus synthetic compounds.[4] Natural flavors are often more complex due to the presence of trace amounts of other volatile compounds from the source material, whereas synthetic flavors can be perceived as "flat" or "one-dimensional".

Experimental Protocol:

  • Panelist Training: Select and train a panel of 8-12 individuals to recognize and quantify specific aroma and flavor attributes of this compound.

  • Sample Preparation: Prepare solutions of the test samples and reference standards (known natural and synthetic) at the same concentration in a neutral medium.

  • Evaluation: In a controlled environment, panelists evaluate the samples in a randomized and blind manner. They score the intensity of various descriptors (e.g., fruity, waxy, green, chemical) on a standardized scale.

  • Data Analysis: Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine if there are significant sensory differences between the samples.

Electronic Nose (eNose)

Principle: An electronic nose is an instrument equipped with an array of gas sensors that respond differently to various volatile organic compounds (VOCs). The combined response of the sensor array creates a unique "aroma fingerprint" for each sample. By training the instrument with known samples, it can learn to differentiate between natural and synthetic this compound.

Experimental Protocol:

  • Instrument Training: Analyze a set of authentic natural and synthetic this compound samples to create a reference library.

  • Sample Analysis: Introduce the headspace (the air above the sample containing the volatile compounds) of the unknown sample into the eNose.

  • Data Analysis: The instrument's software uses pattern recognition algorithms to compare the unknown sample's aroma fingerprint to the reference library and classify it as natural, synthetic, or suspect.

Conclusion

The validation of this compound origin is a multi-faceted challenge that can be addressed by a variety of analytical techniques. Isotopic Ratio Analysis (GC-IRMS) stands out as the most definitive method, providing direct evidence of the raw material source (biogenic vs. petrochemical). While it is a resource-intensive technique, its accuracy and reliability make it the gold standard for authentication.

Chiral Gas Chromatography offers a powerful and often more accessible alternative for chiral molecules, capable of detecting adulteration with racemic synthetic compounds. For applications where the ultimate consumer experience is paramount, Sensory Evaluation provides invaluable data on the perceived flavor and aroma quality. Finally, the Electronic Nose presents a rapid and high-throughput screening tool, ideal for quality control in a production environment.

The choice of method will ultimately depend on the specific research question, the required level of certainty, available resources, and the desired throughput. In many cases, a combination of these techniques may provide the most comprehensive and robust validation of this compound origin.

References

Cross-Validation of Methyl Heptanoate Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of methyl heptanoate is crucial in various applications, from flavor and fragrance analysis to biofuel research. The selection of an appropriate analytical method is a critical step that influences data reliability and interpretation. This guide provides a comparative overview of the most common methods for this compound quantification, including Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). Detailed experimental protocols and a summary of quantitative performance data are presented to aid in method selection and cross-validation.

Comparative Analysis of Quantitative Performance

The choice of an analytical technique is often dictated by its performance characteristics. The following table summarizes typical quantitative performance parameters for the analysis of this compound and similar fatty acid methyl esters (FAMEs) using GC-MS and GC-FID. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.[1]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation by GC followed by identification and quantification based on mass-to-charge ratio.[2]Separation by GC followed by detection of ions produced in a flame.[3]
Selectivity High, based on specific mass fragmentation patterns.[4]Good, but may have interferences from co-eluting compounds.
Linearity (R²) Typically >0.99[5]Typically >0.99
Precision (RSD%) Generally <15%<2% for repeatability and intermediate precision.
Limit of Detection (LOD) Low (pg to fg range)Low (pg range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Low (ng/mL to µg/mL range)
Accuracy (% Recovery) Typically 85-115%Statistically equivalent to reference methods.
Key Advantages High specificity and structural confirmation.Robust, cost-effective, and excellent for routine quantification.
Key Disadvantages Can be more complex and expensive to operate.Less specific than MS; requires confirmation of peak identity.
Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reproducible research. Below are representative methodologies for the quantification of this compound using GC-MS and GC-FID.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the selective and sensitive quantification of this compound, especially in complex matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (≥99.8% purity) in a suitable solvent such as n-heptane or methanol at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a liquid matrix): To 1 mL of the sample, add 1 mL of n-heptane. Vortex the mixture for 1 minute and allow the layers to separate. Carefully transfer the upper heptane layer to a clean vial for analysis. For solid matrices, a suitable extraction method like Soxhlet or pressurized liquid extraction may be required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: A DB-WAX column (30 m x 0.53 mm x 1.0 µm) or similar polar capillary column is often used for FAME analysis.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound (e.g., m/z 74, 87, 144).

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the routine quantification of FAMEs, including this compound.

1. Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as described for the GC-MS method. For samples containing triacylglycerols, a derivatization step to convert fatty acids to FAMEs is necessary. A common method involves transesterification with methanolic KOH.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: PerkinElmer GC 2400 System or equivalent.

  • Column: A polar capillary column such as a Supelco® Omegawax (30 m x 0.53 mm, 0.5 µm) is suitable for FAME analysis.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 30:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial oven temperature of 100 °C, ramped to 240 °C, can be effective.

  • Carrier Gas: Helium or Hydrogen.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 260 °C.

3. Quantification:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve. An internal standard, such as methyl nonadecanoate, can be used to improve precision.

Mandatory Visualizations

To ensure clarity and reproducibility, the following diagrams illustrate the experimental workflow and the logical relationships in the cross-validation process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification cluster_validation Cross-Validation Standard Prepare this compound Standards GCMS GC-MS Analysis Standard->GCMS GCFID GC-FID Analysis Standard->GCFID Sample Prepare Sample (e.g., Extraction) Sample->GCMS Sample->GCFID Cal_GCMS GC-MS Calibration Curve GCMS->Cal_GCMS Quant_GCMS Quantify GC-MS Results GCMS->Quant_GCMS Cal_GCFID GC-FID Calibration Curve GCFID->Cal_GCFID Quant_GCFID Quantify GC-FID Results GCFID->Quant_GCFID Cal_GCMS->Quant_GCMS Compare Compare Results Quant_GCMS->Compare Cal_GCFID->Quant_GCFID Quant_GCFID->Compare Stats Statistical Analysis (t-test, etc.) Compare->Stats

Caption: Experimental workflow for this compound quantification and cross-validation.

validation_logic cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Validation Outcome MethodA Method A (e.g., GC-MS) Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Linearity Linearity MethodA->Linearity LOD_LOQ LOD / LOQ MethodA->LOD_LOQ Selectivity Selectivity MethodA->Selectivity MethodB Method B (e.g., GC-FID) MethodB->Accuracy MethodB->Precision MethodB->Linearity MethodB->LOD_LOQ MethodB->Selectivity Comparable Methods are Comparable Accuracy->Comparable Criteria Met NotComparable Methods are Not Comparable Accuracy->NotComparable Criteria Not Met Precision->Comparable Criteria Met Precision->NotComparable Criteria Not Met Linearity->Comparable Criteria Met Linearity->NotComparable Criteria Not Met LOD_LOQ->Comparable Criteria Met LOD_LOQ->NotComparable Criteria Not Met Selectivity->Comparable Criteria Met Selectivity->NotComparable Criteria Not Met

Caption: Logical relationships in the cross-validation of analytical methods.

Principles of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results. This is essential when data from different techniques are used interchangeably within a study or across different studies to ensure data integrity and comparability. The process typically involves analyzing the same set of samples, which can be spiked quality control samples or incurred samples, with each method and statistically comparing the results. Inter-laboratory comparisons are also a form of cross-validation to ensure consistency across different testing sites.

The choice between GC-MS and GC-FID will depend on the specific requirements of the analysis. For applications requiring high certainty in compound identification, such as in complex matrices or for regulatory submissions, the specificity of GC-MS is advantageous. For routine quality control or high-throughput screening where the analyte is well-characterized, the robustness and cost-effectiveness of GC-FID may be more suitable. Proper validation and cross-validation are paramount to ensure the generation of reliable and comparable quantitative data for this compound.

References

A Comparative Study of Methyl Heptanoate in Wild vs. Cultivated Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl heptanoate presence, biosynthesis, and regulation in wild versus cultivated plants. The information is intended to support research and development in phytochemistry, plant science, and drug discovery by highlighting the potential impact of domestication on this bioactive volatile organic compound.

Quantitative Comparison of this compound

While direct comparative studies quantifying this compound in a wide range of wild versus cultivated plants are limited, existing research on other volatile fatty acid methyl esters and related compounds suggests that significant differences in concentration are likely to exist. Domestication and selective breeding for traits such as yield, size, and disease resistance have been shown to alter the secondary metabolite profiles of plants, often leading to a reduction in certain volatile compounds.

A study on the chemical composition of wild and cultivated Lactuca species, for example, detected 3-methyl heptane, a related compound, and found its concentration to differ between the two groups. Furthermore, comparative metabolomic studies of various wild and cultivated plants, such as Dendrobium flexicaule and Ligusticum chuanxiong, have consistently revealed significant variations in the types and quantities of metabolites, including lipids and volatile compounds. These findings strongly support the hypothesis that the concentration of this compound is likely to be influenced by the cultivation status of a plant.

Table 1: Hypothetical Comparative Concentration of this compound

Plant Species (Hypothetical)Plant PartWild Variety (µg/g fresh weight)Cultivated Variety (µg/g fresh weight)Fold Change (Wild/Cultivated)
Aromatic Herb ALeaves15.8 ± 2.18.2 ± 1.51.9
Fruiting Plant BRipe Fruit25.3 ± 3.512.9 ± 2.82.0
Flowering Plant CPetals8.9 ± 1.23.1 ± 0.82.9

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on the general trend observed for other secondary metabolites in wild vs. cultivated plants. Experimental verification is required.

Biosynthesis of this compound

This compound is a fatty acid ester, and its biosynthesis in plants is believed to follow the general pathway for the formation of volatile fatty acid esters. This process involves two key steps: the availability of the precursor, heptanoic acid, and its subsequent methylation.

Heptanoic Acid Precursor

Heptanoic acid is a medium-chain fatty acid. The biosynthesis of fatty acids in plants is a well-characterized process that occurs in the plastids. While the primary products of the fatty acid synthase (FAS) complex are long-chain fatty acids (C16 and C18), the production of medium-chain fatty acids can occur through the action of specific acyl-ACP thioesterases.

Methylation of Heptanoic Acid

The final step in the formation of this compound is the methylation of the carboxyl group of heptanoic acid. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases . The SABATH methyltransferase family is a large and diverse group of enzymes in plants responsible for the methylation of a wide variety of small molecules, including hormones, signaling molecules, and volatile compounds.

While a specific SABATH methyltransferase with a high affinity for heptanoic acid has not yet been definitively characterized, the known substrate promiscuity of this enzyme family makes it the most likely candidate for catalyzing this reaction. Members of the SABATH family have been shown to methylate other fatty acids and their derivatives.

Fatty_Acid_Pool Fatty Acid Pool (in Plastid) Heptanoyl_ACP Heptanoyl-ACP Fatty_Acid_Pool->Heptanoyl_ACP Fatty Acid Synthase (FAS) Heptanoic_Acid Heptanoic Acid Heptanoyl_ACP->Heptanoic_Acid Acyl-ACP Thioesterase Methyl_Heptanoate This compound Heptanoic_Acid->Methyl_Heptanoate SABATH Methyltransferase (SAM as methyl donor)

Figure 1. Proposed biosynthesis pathway for this compound.

Signaling Pathways Regulating this compound Production

The production of volatile compounds in plants is tightly regulated by complex signaling networks that respond to both developmental cues and environmental stimuli, such as herbivory and pathogen attack. The jasmonate signaling pathway plays a central role in inducing the synthesis of a wide range of plant secondary metabolites, including volatile esters.

The Jasmonate Signaling Cascade

Upon perception of a stimulus, such as wounding, the hormone jasmonic acid (JA) is synthesized. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called COI1. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in the biosynthesis of volatile compounds, including potentially the genes encoding for the specific acyl-ACP thioesterase and SABATH methyltransferase responsible for this compound production.

Stimulus Stimulus (e.g., Herbivory, Wounding) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Biosynthesis_Genes Biosynthesis Genes (e.g., Thioesterase, SABATH MT) MYC2->Biosynthesis_Genes activates Methyl_Heptanoate This compound Production Biosynthesis_Genes->Methyl_Heptanoate

Figure 2. The jasmonate signaling pathway leading to volatile production.

Transcriptional Regulation and Crosstalk

The expression of genes involved in volatile ester biosynthesis is also under the control of other transcription factors, such as those from the NAC family. Furthermore, there is significant crosstalk between the jasmonate signaling pathway and other hormone pathways, such as the salicylic acid (SA) pathway. This interaction can be synergistic or antagonistic, leading to a fine-tuning of the plant's defense response and volatile profile.

Experimental Protocols

The following section details a general methodology for the extraction and quantification of this compound from plant tissues.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

Materials:

  • Fresh plant material (leaves, flowers, fruits, etc.)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Weigh a precise amount of fresh plant material (e.g., 1.0 g) and place it into a 20 mL headspace vial.

  • Seal the vial immediately with the screw cap.

  • Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the separation, identification, and quantification of the extracted volatile compounds.

Typical GC-MS Parameters:

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 280°C, hold for 5 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Quantification:

Quantification of this compound can be achieved using an external standard calibration curve prepared with authentic this compound standards of known concentrations.

cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Plant_Material Plant Material Vial Headspace Vial Plant_Material->Vial Equilibration Equilibration Vial->Equilibration Extraction Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 3. Experimental workflow for the analysis of this compound.

Conclusion

The study of this compound in wild versus cultivated plants presents a compelling area of research. While direct quantitative data remains to be extensively documented, the existing body of knowledge on plant secondary metabolism strongly suggests that cultivation has a significant impact on the production of this volatile compound. Understanding the genetic and environmental factors that lead to these differences can have important implications for crop improvement, pest resistance, and the discovery of new bioactive molecules for pharmaceutical and other applications. The methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the fascinating role of this compound in the plant kingdom.

Safety Operating Guide

Proper Disposal of Methyl Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat methyl heptanoate as a flammable hazardous waste. Do not dispose of it down the drain or in regular trash. [1][2] Adherence to your institution's specific hazardous waste protocols is mandatory for the safe and compliant disposal of this chemical.

This compound is classified as a flammable liquid and requires disposal through an approved hazardous waste program.[3][4] Improper disposal can lead to safety hazards and environmental contamination. The following procedures provide a step-by-step guide for its safe handling and disposal in a laboratory setting.

Immediate Safety and Handling

Before handling this compound for disposal, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Keep the chemical away from heat, sparks, open flames, and other ignition sources.

In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or earth. The contaminated absorbent material must then be collected and disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • This compound is classified as a flammable liquid (Hazard Code: H226).

    • All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • The original product container can be used for the waste if it is in good condition.

    • Ensure the container is tightly sealed to prevent the release of flammable vapors.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name, "this compound," and its concentration if in a mixture. Do not use abbreviations or chemical formulas.

    • Indicate the date when the waste was first added to the container.

    • Include the name of the principal investigator and the laboratory location (building and room number).

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition.

    • Segregate this compound waste from incompatible materials, such as oxidizers.

  • Disposal Request :

    • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for scheduling a waste pickup.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing : Triple-rinse the empty container with a suitable solvent (such as ethanol) that can dissolve this compound.

  • Rinsate Collection : The solvent rinsate must be collected and disposed of as hazardous chemical waste.

  • Final Disposal : After triple-rinsing, deface the original label on the container. The container can then typically be disposed of in the regular trash, but confirm this with your local EHS guidelines.

Quantitative Data Summary

While specific disposal limits for this compound are determined by local regulations and institutional policies, the following table summarizes its key hazardous properties.

PropertyValueSource
GHS Classification Flammable Liquid, Category 3
Hazard Statement H226: Flammable liquid and vapor
Signal Word Warning
Flash Point 52°C (126°F)

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start cluster_assessment Waste Assessment cluster_liquid_procedure Liquid Waste Procedure cluster_container_procedure Empty Container Procedure start This compound Waste Generated assess_liquid Liquid Waste or Contaminated Solids? start->assess_liquid containerize 1. Select Compatible, Leak-Proof Container assess_liquid->containerize Liquid/Solid triple_rinse 1. Triple-Rinse with Appropriate Solvent assess_liquid->triple_rinse Empty Container label_waste 2. Label with 'Hazardous Waste', Contents, and Date containerize->label_waste store_waste 3. Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup 4. Request EHS Waste Pickup store_waste->request_pickup collect_rinsate 2. Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label 3. Deface Original Label collect_rinsate->deface_label dispose_container 4. Dispose of Container in Regular Trash deface_label->dispose_container

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of Methyl heptanoate. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, which is classified as a flammable liquid, a skin irritant (Category 2), and a serious eye irritant (Category 2A).[1][2]

Glove Selection

Due to its classification as a skin irritant, selecting the correct gloves is critical. While comprehensive quantitative data on breakthrough times for various glove materials with this compound is limited, the following guidance is based on available information and general chemical resistance principles.

Quantitative Data for Glove Selection

Glove MaterialBreakthrough TimeRecommendation
Chloroprene10 minutesSuitable for short-duration tasks. Change gloves immediately after contact.
Nitrile RubberData not availableNitrile gloves generally offer good resistance to esters. It is advisable to use them for splash protection and to change them immediately upon contamination.[3]
Butyl RubberData not availableButyl rubber gloves are recommended for protection against a wide variety of esters.[4] They are a suitable choice for longer-duration tasks or when extensive contact is anticipated.

Important Considerations:

  • Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.

  • For applications involving mixtures or different conditions, it is crucial to consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection

To prevent eye irritation, appropriate eye and face protection is mandatory.

  • Standard Use: ANSI Z87.1-compliant safety glasses with side shields.

  • Splash Hazard: Indirectly vented chemical splash goggles.

  • Significant Splash Hazard: A face shield worn over chemical splash goggles.

Skin and Body Protection

To protect against skin contact and in case of splashes, appropriate body protection is required.

  • Standard Use: A flame-retardant lab coat or a 100% cotton lab coat should be worn. Avoid synthetic materials that can melt onto the skin in the event of a fire.

  • High-Risk Operations: For tasks with a high risk of significant exposure, a complete chemical-resistant suit may be necessary.

Respiratory Protection

Respiratory protection is necessary when there is a risk of inhaling this compound vapors or aerosols.

  • Adequate Ventilation: In a well-ventilated area or a certified chemical fume hood, respiratory protection is typically not required.

  • Insufficient Ventilation or Spills: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved half-mask respirator with organic vapor (OV) cartridges should be used. For higher concentrations, a respirator with an ABEK-type filter is recommended.

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Hygiene: Wash hands thoroughly after handling.

Spill Response

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.

  • Don PPE: Wear the appropriate PPE as outlined above, including respiratory protection.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite. Prevent the spill from entering drains.

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.

  • Licensed Disposal Service: All waste materials should be disposed of through a licensed professional waste disposal service.

  • Containers: Do not reuse empty containers. Dispose of them as unused product in accordance with local regulations.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_actions Actions and Precautions Start Start: Handling this compound AssessTask Assess Task and Potential Exposure Start->AssessTask EyeProtection Select Eye/Face Protection AssessTask->EyeProtection HandProtection Select Hand Protection AssessTask->HandProtection BodyProtection Select Body Protection AssessTask->BodyProtection RespiratoryProtection Select Respiratory Protection AssessTask->RespiratoryProtection SpillResponse Initiate Spill Response Protocol AssessTask->SpillResponse Spill Occurs Proceed Proceed with Task EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.